molecular formula C26H28ClN3O7 B1244105 JNJ-18038683 CAS No. 851376-05-1

JNJ-18038683

Número de catálogo: B1244105
Número CAS: 851376-05-1
Peso molecular: 530.0 g/mol
Clave InChI: DIQZMBPDLFAJLK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JNJ-18038683 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Propiedades

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3.C6H8O7/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-9,22H,10-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQZMBPDLFAJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851376-05-1
Record name JNJ-18038683
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851376051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-18038683
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UKQ1NQ8YX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JNJ-18038683: A Technical Guide to its Mechanism of Action in Neurons as a 5-HT7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of neurological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound in neurons, focusing on its interaction with the 5-HT7 receptor and the subsequent modulation of downstream signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: 5-HT7 Receptor Antagonism

The primary mechanism of action of this compound is its high-affinity binding to and blockade of the 5-HT7 receptor. As a competitive antagonist, this compound prevents the endogenous ligand, serotonin (5-HT), from activating the receptor, thereby inhibiting its downstream signaling cascades. Preclinical studies have demonstrated its efficacy in models of depression and its ability to modulate rapid eye movement (REM) sleep.[1]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for its interaction with the 5-HT7 receptor.

Table 1: Radioligand Binding Affinity of this compound for 5-HT7 Receptors [2]

Receptor SpeciesCell Line/TissueRadioligandpKi (mean ± SEM)Ki (nM)
Rat (recombinant)HEK293 cells[³H]5-CT8.19 ± 0.02~6.46
Human (recombinant)HEK293 cells[³H]5-CT8.20 ± 0.01~6.31
Rat (native)Thalamus membranes[³H]5-CT8.50 ± 0.20~3.16

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. [³H]5-CT (5-carboxamidotryptamine) is a commonly used radioligand for 5-HT7 receptors.

Table 2: Functional Antagonist Potency of this compound at 5-HT7 Receptors [2]

Receptor SpeciesCell LineAssay TypepKB
Rat (recombinant)HEK293 cellsAdenylyl CyclaseIn good agreement with pKi
Human (recombinant)HEK293 cellsAdenylyl CyclaseIn good agreement with pKi

pKB is the negative logarithm of the antagonist dissociation constant (KB) determined from functional assays, indicating the concentration of antagonist required to shift the agonist dose-response curve.

This compound also exhibits selectivity for the 5-HT7 receptor over other serotonin receptor subtypes, with a reported 10-fold lower affinity for the 5-HT6 receptor.[3]

Modulation of Neuronal Signaling Pathways

The antagonism of the 5-HT7 receptor by this compound leads to the inhibition of two primary downstream signaling pathways in neurons: the canonical Gs-protein coupled pathway and the non-canonical G12-protein coupled pathway.

Canonical Gs-cAMP-PKA Pathway

The 5-HT7 receptor is classically coupled to a stimulatory G-protein (Gs). Activation of this pathway by serotonin leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including transcription factors and ion channels, ultimately influencing neuronal excitability and function. By blocking this pathway, this compound prevents these downstream effects.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm JNJ This compound Receptor 5-HT7 Receptor JNJ->Receptor Blocks FiveHT Serotonin (5-HT) FiveHT->Receptor Activates Gs Gs-protein Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Neuronal Effects (e.g., gene expression, ion channel modulation) PKA->Downstream Phosphorylates G12_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm JNJ This compound Receptor 5-HT7 Receptor JNJ->Receptor Blocks FiveHT Serotonin (5-HT) FiveHT->Receptor Activates G12 G12-protein Receptor->G12 Activates Rho Rho GTPases (e.g., RhoA, Cdc42) G12->Rho Activates Cytoskeleton Actin Cytoskeleton Regulation Rho->Cytoskeleton Morphology Neuronal Morphology (e.g., neurite outgrowth, dendritic spines) Cytoskeleton->Morphology Binding_Assay start Start prep Membrane Preparation (HEK293 cells or tissue) start->prep incubate Incubation (Membranes + [³H]5-CT + this compound) prep->incubate filter Filtration (Separate bound and free radioligand) incubate->filter wash Washing (Remove non-specific binding) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end cAMP_Assay start Start culture Cell Culture (5-HT7-HEK293 cells) start->culture preincubate Pre-incubation (with this compound) culture->preincubate stimulate Stimulation (with 5-HT) preincubate->stimulate lyse Cell Lysis stimulate->lyse quantify cAMP Quantification (e.g., HTRF, ELISA) lyse->quantify analyze Data Analysis (Calculate pKB) quantify->analyze end End analyze->end

References

The Discovery and Development of JNJ-18038683: A 5-HT7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine type 7 (5-HT7) receptor, discovered and developed by Johnson & Johnson. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound. It covers the medicinal chemistry and synthesis, in vitro and in vivo pharmacology, pharmacokinetic properties, and the findings from clinical trials in major depressive disorder and bipolar disorder. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are included to offer a thorough understanding of this investigational compound for researchers, scientists, and drug development professionals.

Discovery and Rationale

The serotonin 5-HT7 receptor has emerged as a promising target for the treatment of mood disorders. Preclinical evidence suggests that blockade of the 5-HT7 receptor can produce antidepressant-like effects and modulate sleep architecture, particularly rapid eye movement (REM) sleep, which is often dysregulated in depression.[1][2] The discovery of this compound was driven by the therapeutic potential of 5-HT7 antagonism. The compound was identified as a potent and selective antagonist with the potential to offer a novel mechanistic approach for treating depression and other central nervous system disorders.[3]

Medicinal Chemistry and Synthesis

This compound, chemically known as 1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine, was developed through a focused medicinal chemistry effort. A scalable synthesis route for this compound has been described, which involves the regioselective assembly of a pyrazole ring fused to an azepine ring. A key step in this synthesis is a palladium coupling reaction to introduce the aryl ring via a pyrazole triflate, followed by a selective alkylation to install the benzyl moiety on the pyrazole nitrogen.[1]

In Vitro Pharmacology

Binding Affinity

This compound is a potent and selective antagonist of the human 5-HT7 receptor. The levorotatory enantiomer of a related compound demonstrated a high affinity for the 5-HT7 receptor with a Ki of 1.2 nM.[4] The primary publication on this compound reports a pKi value of 8.2 for the human 5-HT7 receptor.[5] The compound exhibits selectivity over the 5-HT6 receptor, binding with 10-fold lower affinity.[3]

Table 1: Binding Affinity (Ki) of this compound and Related Compounds

CompoundReceptorSpeciesKi (nM)pKiReference
This compound5-HT7Human-8.2[5]
Levorotatory enantiomer of a related compound5-HT7-1.2-[4]
Dextrorotatory enantiomer of a related compound5-HT7-93-[4]
This compound5-HT6-~10x lower affinity than 5-HT7-[3]
Functional Activity

Details on the functional antagonist activity (IC50) of this compound are not extensively provided in the initial search results. However, it is characterized as a potent antagonist.[3] A related compound was noted to have β-arrestin biased functional selectivity for the 5-HT7 receptor.[4]

In Vivo Pharmacology

Preclinical Efficacy Models

In rodent models, this compound demonstrated effects consistent with antidepressant and sleep-modulating properties. The compound was effective in the mouse tail suspension test, a common behavioral screen for antidepressants.[2] Furthermore, administration of this compound in rodents led to an increased latency to REM sleep and a decrease in REM sleep duration, effects that were sustained after repeated administration.[2] It also enhanced serotonin transmission and the antidepressant-like behaviors induced by the selective serotonin reuptake inhibitor (SSRI) citalopram.[2]

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound in preclinical species and humans is not available in the provided search results. Further investigation into specific publications on the pharmacokinetics of this compound would be necessary to populate a detailed table.

Clinical Development

This compound progressed into Phase II clinical trials for the treatment of major depressive disorder (MDD) and bipolar disorder.

Phase I Studies

The provided search results do not contain specific details on the Phase I studies of this compound.

Phase II Study in Major Depressive Disorder (NCT00566202)

A double-blind, active, and placebo-controlled clinical trial was conducted in 225 patients with MDD.[2] The study failed to demonstrate a statistically significant separation from placebo for either this compound or the active comparator, escitalopram, on the primary efficacy endpoints.[2] The authors of the study concluded that it was a failed study lacking assay sensitivity.[2] However, a post-hoc analysis, which removed data from sites with high placebo response rates, suggested a clinically meaningful difference between this compound and placebo.[2]

Phase II Study in Bipolar Disorder (NCT02466685)

This study evaluated the efficacy of this compound in improving cognitive impairment and mood symptoms in patients with stable bipolar disorder.[6][7] The trial, which enrolled 60 patients, did not show a significant difference between this compound and placebo on the primary outcomes related to cognitive function or mood symptoms.[6][7] A statistically significant improvement from baseline was observed in both the this compound and placebo groups, but there was no between-group difference.[6][7]

Table 2: Overview of Phase II Clinical Trials with this compound

Clinical Trial IDIndicationNumber of PatientsPrimary OutcomeResultReference
NCT00566202Major Depressive Disorder225Change in MADRS scoreFailed to separate from placebo[2]
NCT02466685Bipolar Disorder (Cognitive Impairment and Mood)60Improvement in cognitive function and moodNo significant difference from placebo[6][7]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the blockade of the 5-HT7 receptor, a G-protein coupled receptor (GPCR). The downstream signaling of the 5-HT7 receptor is complex and can involve multiple pathways, including the Gs/adenylyl cyclase/cAMP pathway. Blockade of this receptor by an antagonist like this compound would inhibit these downstream signaling events.

Caption: 5-HT7 receptor signaling pathway and the antagonistic action of this compound.

experimental_workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Lead_Identification Lead Identification (this compound) In_Vitro_Assays In Vitro Assays (Binding & Functional) Lead_Identification->In_Vitro_Assays In_Vivo_Models In Vivo Animal Models (Rodent Depression & Sleep) In_Vitro_Assays->In_Vivo_Models Pharmacokinetics_Preclinical Preclinical Pharmacokinetics In_Vivo_Models->Pharmacokinetics_Preclinical Phase_I Phase I Trials (Safety & Tolerability) Pharmacokinetics_Preclinical->Phase_I Phase_II_MDD Phase II Trial (MDD) (NCT00566202) Phase_I->Phase_II_MDD Phase_II_Bipolar Phase II Trial (Bipolar) (NCT02466685) Phase_I->Phase_II_Bipolar

Caption: The development workflow of this compound from preclinical to clinical stages.

Summary and Future Directions

This compound is a well-characterized, potent, and selective 5-HT7 receptor antagonist that has undergone significant preclinical and clinical investigation. While preclinical studies showed promising antidepressant-like and sleep-modulating effects, the compound failed to demonstrate efficacy in Phase II clinical trials for major depressive disorder and bipolar disorder. The failure of the MDD trial was attributed to a lack of assay sensitivity, and the bipolar disorder trial showed no separation from placebo. These outcomes highlight the challenges of translating preclinical findings in psychiatric drug discovery to clinical efficacy. Further research may be needed to fully understand the therapeutic potential of 5-HT7 receptor antagonism and to identify patient populations that may benefit from this mechanism of action.

Experimental Protocols

Radioligand Binding Assays

Detailed protocols for the radioligand binding assays used to determine the Ki values are not fully described in the provided search results. Typically, these assays involve incubating membranes from cells expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). The amount of bound radioactivity is then measured to determine the displacement of the radioligand by the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

Mouse Tail Suspension Test

The specific parameters of the mouse tail suspension test used for this compound are not detailed. In this standard preclinical model of antidepressant activity, mice are suspended by their tails, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

Clinical Trial Protocol (NCT00566202 - MDD)

This was a multicenter, randomized, double-blind, double-dummy, placebo- and active-controlled study. Patients with a diagnosis of Major Depressive Disorder were randomized to receive this compound, escitalopram, or placebo. The primary efficacy outcome was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

Clinical Trial Protocol (NCT02466685 - Bipolar Disorder)

This was a placebo-controlled, 8-week trial in patients with stable bipolar disorder.[6][7] Participants were assessed using a comprehensive neuropsychological battery to evaluate cognitive function, as well as scales to measure depression and mania (e.g., MADRS and Young Mania Rating Scale).[6][7] The primary outcome was the change in cognitive performance.

References

The Therapeutic Potential of JNJ-18038683: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor that has been investigated for its therapeutic potential in neuropsychiatric disorders, primarily major depressive disorder (MDD) and bipolar disorder. Preclinical studies have demonstrated its ability to modulate sleep architecture and exhibit antidepressant-like effects. However, clinical trials have yielded mixed results, failing to consistently demonstrate efficacy over placebo. This technical guide provides a comprehensive overview of the pharmacological profile, preclinical and clinical data, and the underlying mechanism of action of this compound, offering insights for the research and drug development community.

Introduction

The serotonin (5-HT) system is a key target for the treatment of mood and cognitive disorders. Among the numerous 5-HT receptor subtypes, the 5-HT7 receptor has emerged as a promising target due to its role in regulating circadian rhythms, sleep, mood, and cognition.[1] this compound was developed by Johnson & Johnson as a potent and selective antagonist for this receptor, with the hypothesis that blocking 5-HT7 receptor activity could offer therapeutic benefits in conditions like depression and bipolar disorder.[2]

Pharmacological Profile

This compound exhibits high affinity and selectivity for the human and rat 5-HT7 receptors. Its pharmacological activity has been characterized through in vitro binding and functional assays.

Data Presentation: In Vitro Pharmacology of this compound
ParameterReceptorSpeciesValueAssay TypeReference
pKi 5-HT7Human8.20 ± 0.01Radioligand Binding ([³H]5-CT)[3]
5-HT7Rat8.19 ± 0.02Radioligand Binding ([³H]5-CT)[3]
5-HT7 (native)Rat (Thalamus)8.50 ± 0.20Radioligand Binding ([³H]5-CT)[3]
Ki 5-HT7Human~6.31 nMCalculated from pKi
5-HT7Rat~6.46 nMCalculated from pKi
5-HT7 (native)Rat (Thalamus)~3.16 nMCalculated from pKi
pKB 5-HT7HumanIn good agreement with pKiAdenylyl Cyclase Functional Assay[3]
5-HT7RatIn good agreement with pKiAdenylyl Cyclase Functional Assay[3]
Selectivity 5-HT610x less affinity than for 5-HT7[2]

Mechanism of Action: 5-HT7 Receptor Signaling

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This initiates a signaling cascade involving Protein Kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal function. Additionally, the 5-HT7 receptor can couple to the G12 alpha subunit, activating RhoA and Cell division control protein 42 homolog (Cdc42), which are involved in regulating neuronal structure and plasticity.[4] By antagonizing this receptor, this compound is hypothesized to block these downstream signaling events.

5-HT7 Receptor Signaling Pathway Antagonized by this compound.

Preclinical Evaluation

Preclinical studies in rodents were conducted to assess the in vivo effects of this compound on sleep and depression-like behaviors.

Data Presentation: Preclinical Efficacy of this compound in Rodents
ModelSpeciesEffect of this compoundNoteReference
REM Sleep RatIncreased latency to REM sleep and decreased REM duration.Effect maintained after 7 days of administration.[5]
Tail Suspension Test MouseEffective (reduced immobility time).A model of antidepressant-like activity.[5]
Interaction with Citalopram RodentsEnhanced serotonin transmission, antidepressant-like behavior, and REM sleep suppression induced by citalopram.Suggests potential as an adjunctive therapy.[5]
Experimental Protocols

A general workflow for preclinical screening of antidepressant candidates like this compound is depicted below.

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy Models cluster_pk Pharmacokinetics binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Functional Assay (e.g., Adenylyl Cyclase, Determine IC50) binding_assay->functional_assay pk_studies Pharmacokinetic Studies (Determine ADME properties) functional_assay->pk_studies tst Tail Suspension Test (Assess antidepressant-like effect) eeg Rodent EEG (Measure effects on sleep architecture) pk_studies->tst pk_studies->eeg

Generalized Preclinical Evaluation Workflow.
  • Radioligand Binding Assay (for Ki determination):

    • Preparation: Cell membranes expressing the 5-HT7 receptor are prepared. A radioligand, such as [³H]5-CT, is used.

    • Incubation: Membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

  • Adenylyl Cyclase Functional Assay (for antagonist potency):

    • Cell Culture: HEK293 cells stably expressing the 5-HT7 receptor are cultured.

    • Incubation: Cells are pre-incubated with various concentrations of the antagonist (this compound).

    • Stimulation: The cells are then stimulated with a 5-HT7 receptor agonist (e.g., 5-HT) to induce adenylyl cyclase activity.

    • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.

    • Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced cAMP production is determined to calculate the IC50 and subsequently the pKB.

  • Mouse Tail Suspension Test:

    • Acclimation: Mice are acclimated to the testing room.

    • Administration: The test compound (this compound) or vehicle is administered at a predetermined time before the test.

    • Suspension: Mice are suspended by their tails from a lever, and the duration of immobility is recorded over a 6-minute period.

    • Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.

  • Rat REM Sleep Measurement (EEG):

    • Surgery: Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

    • Recovery and Habituation: Animals are allowed to recover from surgery and are habituated to the recording chamber and cables.

    • Recording: Continuous EEG and EMG recordings are taken to establish a baseline sleep pattern.

    • Administration and Recording: this compound or vehicle is administered, and recordings are continued to assess changes in sleep stages (wakefulness, NREM sleep, REM sleep).

    • Analysis: Sleep parameters, including REM sleep latency and duration, are scored and analyzed.

Clinical Development

This compound progressed to Phase II clinical trials for major depressive disorder and bipolar disorder.

Data Presentation: Phase II Clinical Trial Outcomes for this compound
IndicationStudy IdentifierPrimary OutcomeResultReference
Major Depressive Disorder NCT00566202Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total scoreDid not separate from placebo. A post-hoc analysis suggested a clinically meaningful difference in a subset of patients.[5]
Bipolar Disorder (Cognitive Impairment) NCT02466685Improvement in cognitive impairmentNo significant difference compared to placebo on cognitive measures or mood symptoms.[6][7]
Clinical Trial Protocols (Summarized)
  • NCT00566202 (Major Depressive Disorder): This was a multicenter, randomized, double-blind, placebo- and active-controlled study in 225 patients with MDD.[5] Patients received this compound, escitalopram, or placebo. The primary efficacy measure was the change in MADRS score from baseline.

  • NCT02466685 (Bipolar Disorder): This was a placebo-controlled, 8-week trial involving 60 patients with stable bipolar disorder.[6][7] The study aimed to evaluate the efficacy of this compound as an adjunctive treatment to improve cognitive impairment and reduce residual depressive symptoms. A comprehensive neuropsychological battery and mood rating scales were used to assess outcomes.

Therapeutic Potential and Future Directions

The therapeutic potential of this compound remains uncertain. While preclinical data were promising, the compound failed to meet its primary endpoints in Phase II clinical trials for both major depressive disorder and bipolar disorder.[5][6][7] The lack of robust efficacy in human studies highlights the translational challenges in neuropsychiatric drug development.

The post-hoc analysis of the MDD trial, which suggested potential efficacy in a subpopulation, indicates that patient stratification based on biomarkers could be a viable strategy for future studies of 5-HT7 antagonists.[5] However, the negative results in the bipolar disorder trial for improving cognition suggest that the pro-cognitive effects observed in preclinical models may not readily translate to this patient population.

Further research is needed to fully elucidate the role of the 5-HT7 receptor in the pathophysiology of mood and cognitive disorders. While this compound itself may not have a clear path forward in its current form, the knowledge gained from its development provides valuable insights for the design and investigation of future 5-HT7 receptor modulators. The exploration of this target in other indications or in combination with other therapeutic agents may yet yield a successful therapeutic strategy.

References

JNJ-18038683: A Technical Guide to its Role in Serotonergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions.[1] Developed by Janssen Research & Development, this small molecule has been investigated for its potential therapeutic applications in mood and cognitive disorders.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, with a focus on its interaction with serotonergic pathways. Detailed methodologies for key experimental assays are provided, along with a quantitative summary of its receptor binding and functional activity. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound and the 5-HT7 Receptor

The serotonin (5-HT) system is a critical modulator of numerous physiological and psychological processes, mediated by a diverse family of at least 14 receptor subtypes. The 5-HT7 receptor, one of the most recently identified members, is predominantly expressed in the central nervous system, including the hippocampus, thalamus, and cortex. Its activation is primarily coupled to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Emerging evidence has linked the 5-HT7 receptor to the regulation of mood, circadian rhythms, learning, and memory, making it a compelling target for therapeutic intervention.

This compound has been characterized as a high-affinity antagonist for the 5-HT7 receptor.[4] Its preclinical profile suggests potential efficacy in conditions such as depression and cognitive impairment associated with bipolar disorder.[4][5] This guide will delve into the core pharmacological data that defines the interaction of this compound with the serotonergic system.

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound has been characterized through radioligand binding and functional assays. The following tables summarize the key quantitative data available.

Table 1: Receptor Binding Affinity of this compound
ReceptorSpeciesRadioligandAssay SystempKiKi (nM)Selectivity vs. 5-HT7 (Human)
5-HT7 Human[³H]5-CTHEK293 Cells8.20~6.3-
5-HT7 Rat[³H]5-CTHEK293 Cells8.19~6.5-
5-HT6 Not SpecifiedNot SpecifiedNot Specified-~63~10-fold

Note: The Ki value for the 5-HT6 receptor is estimated based on the reported 10-fold lower affinity compared to the 5-HT7 receptor. A comprehensive selectivity panel against other serotonin receptor subtypes and off-target receptors is not publicly available.

Table 2: Functional Antagonist Activity of this compound
ReceptorSpeciesAssay TypeAgonistMeasured EffectpKBIC50 (nM)
5-HT7 HumanAdenylyl Cyclase5-HTInhibition of cAMP productionIn good agreement with pKiNot explicitly stated
5-HT7 RatAdenylyl Cyclase5-HTInhibition of cAMP productionIn good agreement with pKiNot explicitly stated

Note: While this compound has been shown to be a potent functional antagonist, the specific IC50 values for the inhibition of 5-HT-stimulated cAMP production are not publicly available.

Signaling Pathways

The 5-HT7 receptor is known to couple to multiple intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase through the Gs alpha subunit. However, evidence also suggests coupling to the G12/13 alpha subunit, which can influence cytoskeletal rearrangement through Rho GTPases.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes (e.g., from HEK293 cells expressing 5-HT7 receptor) Incubate Incubate membranes with [³H]5-CT and varying concentrations of this compound Membrane_Prep->Incubate Reagent_Prep Prepare assay buffer, radioligand ([³H]5-CT), and competitor (this compound) Reagent_Prep->Incubate Filter Rapidly filter the mixture to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Scintillation Measure radioactivity on filters using liquid scintillation counting Wash->Scintillation Analysis Analyze data to determine IC50 and calculate Ki Scintillation->Analysis cAMP_Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Analysis Seed_Cells Seed HEK293 cells expressing 5-HT7 receptor into a 96-well plate Incubate_Cells Incubate overnight to allow cell attachment Seed_Cells->Incubate_Cells Pre_incubate Pre-incubate cells with varying concentrations of this compound Incubate_Cells->Pre_incubate Stimulate Stimulate cells with a fixed concentration of 5-HT Pre_incubate->Stimulate Lyse_Cells Lyse the cells to release intracellular cAMP Stimulate->Lyse_Cells Detect_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF) Lyse_Cells->Detect_cAMP Analyze_Data Analyze data to determine the IC50 for the inhibition of cAMP production Detect_cAMP->Analyze_Data Logical_Relationships JNJ18038683 This compound High_Affinity High Affinity for 5-HT7 (Ki ≈ 6.3 nM) JNJ18038683->High_Affinity Selectivity Selectivity for 5-HT7 (e.g., >10-fold vs 5-HT6) JNJ18038683->Selectivity Antagonism Functional Antagonism at 5-HT7 Receptor High_Affinity->Antagonism Inhibition_cAMP Inhibition of 5-HT-stimulated cAMP Production Antagonism->Inhibition_cAMP Modulation_Signaling Modulation of Downstream Signaling Inhibition_cAMP->Modulation_Signaling Therapeutic_Potential Potential Therapeutic Effects (e.g., Antidepressant, Pro-cognitive) Modulation_Signaling->Therapeutic_Potential

References

JNJ-18038683 and its Impact on REM Sleep Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of JNJ-18038683, a selective 5-hydroxytryptamine-7 (5-HT7) receptor antagonist, on the architecture of Rapid Eye Movement (REM) sleep. The information presented herein is a synthesis of key findings from preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying neurobiological pathways.

Core Mechanism of Action

This compound exerts its effects on REM sleep primarily through its high-affinity antagonism of the 5-HT7 receptor.[1] This receptor is a G-protein coupled receptor, and its blockade by this compound modulates the activity of downstream signaling pathways and neural circuits that are integral to the regulation of sleep-wake cycles, and specifically the generation and maintenance of REM sleep. The blockade of 5-HT7 receptors has been shown to increase the latency to REM sleep and decrease the total duration of REM sleep in both rodent models and healthy human volunteers.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical investigations into the effects of this compound on REM sleep architecture.

Table 1: Preclinical Efficacy of this compound on REM Sleep in Rodents
ParameterSpeciesDosage (mg/kg, p.o.)Change from Vehicle/ControlStatistical SignificanceReference
REM Sleep LatencyRat10Increasedp < 0.05Bonaventure et al., 2012
30Significantly Increasedp < 0.01Bonaventure et al., 2012
REM Sleep DurationRat10Decreasedp < 0.05Bonaventure et al., 2012
30Significantly Decreasedp < 0.01Bonaventure et al., 2012
Number of REM PeriodsRat10, 30No Significant Change-Bonaventure et al., 2012
NREM SleepRat10, 30No Significant Change-Bonaventure et al., 2012
Table 2: Clinical Efficacy of this compound on REM Sleep in Healthy Human Volunteers
ParameterDosageChange from PlaceboStatistical SignificanceReference
REM Sleep Latency20 mgProlongedp < 0.05Bonaventure et al., 2012
REM Sleep Duration20 mgReducedp < 0.05Bonaventure et al., 2012
Total Sleep Time20 mgNo Significant Change-Bonaventure et al., 2012
Sleep Efficiency20 mgNo Significant Change-Bonaventure et al., 2012

Experimental Protocols

Preclinical Polysomnography in Rodents (Adapted from Bonaventure et al., 2012)
  • Subjects: Male Sprague-Dawley rats.

  • Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under isoflurane anesthesia. Stainless steel screw electrodes were placed over the frontal and parietal cortices for EEG, and stainless steel wires were inserted into the neck musculature for EMG.

  • Acclimatization: Following a recovery period of at least one week, rats were habituated to the recording chambers and tethered recording cables for several days before the start of the experiment.

  • Drug Administration: this compound was administered orally (p.o.) at doses of 10 and 30 mg/kg, or vehicle, at the beginning of the light period.

  • Polysomnographic Recording: Continuous EEG and EMG recordings were conducted for 6 hours post-dosing. The sleep-wake states were visually scored in 30-second epochs as wakefulness, non-REM (NREM) sleep, and REM sleep based on standard criteria.

  • Data Analysis: The latency to the first episode of REM sleep, the total duration of REM sleep, the number of REM periods, and the total duration of NREM sleep were quantified and statistically analyzed.

Clinical Polysomnography in Healthy Volunteers (Adapted from Bonaventure et al., 2012)
  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Healthy male volunteers.

  • Drug Administration: Participants received a single oral dose of this compound (20 mg) or placebo in two separate treatment periods, with a washout period in between.

  • Polysomnographic Recording: Overnight polysomnography (PSG) was performed in a sleep laboratory. Standard EEG, EOG (electrooculogram), and EMG recordings were conducted to monitor sleep stages.

  • Data Analysis: Sleep records were scored according to the Rechtschaffen and Kales criteria. Key REM sleep parameters, including REM latency, total REM sleep time, and other sleep architecture variables, were analyzed.

Signaling Pathways and Logical Relationships

The antagonism of 5-HT7 receptors by this compound is believed to influence REM sleep by modulating the activity of key neural circuits in the brainstem, particularly those involving GABAergic and cholinergic neurons.

G cluster_drug_action Drug Action cluster_receptor Receptor Level cluster_cellular Cellular Level cluster_neuronal Neuronal Circuitry cluster_sleep_outcome Sleep Architecture Outcome This compound This compound 5-HT7_Receptor 5-HT7 Receptor This compound->5-HT7_Receptor Antagonizes G_Protein_Signaling Gs G-Protein Signaling 5-HT7_Receptor->G_Protein_Signaling Inhibits activation of Adenylate_Cyclase Adenylate Cyclase G_Protein_Signaling->Adenylate_Cyclase Activates cAMP_Production cAMP Production Adenylate_Cyclase->cAMP_Production Catalyzes GABAergic_Neurons GABAergic Neurons (e.g., in DRN, PPT/LDT) cAMP_Production->GABAergic_Neurons Modulates activity of Cholinergic_Neurons Cholinergic Neurons (REM-on cells in PPT/LDT) GABAergic_Neurons->Cholinergic_Neurons Inhibits REM_Sleep_Regulation Modulation of REM Sleep Generating Circuits Cholinergic_Neurons->REM_Sleep_Regulation Promotes REM_Latency Increased REM Latency REM_Sleep_Regulation->REM_Latency REM_Duration Decreased REM Duration REM_Sleep_Regulation->REM_Duration G cluster_preclinical Preclinical Experimental Workflow cluster_clinical Clinical Experimental Workflow A Rodent Subjects (Male Sprague-Dawley Rats) B Surgical Implantation (EEG/EMG Electrodes) A->B C Acclimatization to Recording Chambers B->C D Oral Administration (this compound or Vehicle) C->D E 6-hour Polysomnographic Recording D->E F Sleep Scoring & Data Analysis E->F G Healthy Human Volunteers H Randomized, Double-Blind, Crossover Design G->H I Single Oral Dose (this compound or Placebo) H->I J Overnight Polysomnography (In-laboratory) I->J K Sleep Scoring & Data Analysis J->K

References

An In-Depth Technical Guide on the Nootropic Effects of JNJ-18038683

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the serotonin 5-HT7 receptor that has been investigated for its potential nootropic and antidepressant effects. Preclinical studies in rodent models have demonstrated pro-cognitive and antidepressant-like activity. However, clinical trials in humans for major depressive disorder and cognitive impairment in bipolar disorder have yielded inconclusive results. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its mechanism of action, receptor binding profile, and the methodologies and outcomes of key preclinical and clinical investigations. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of its pharmacological profile and therapeutic potential.

Introduction

The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising target for the treatment of cognitive and mood disorders.[1][2] Its modulation is implicated in various physiological processes, including learning, memory, and circadian rhythms. This compound, developed by Johnson & Johnson, is a selective antagonist of the 5-HT7 receptor.[3] This document synthesizes the current body of research on this compound to serve as a technical resource for professionals in the field of neuroscience and drug development.

Mechanism of Action and Receptor Binding Profile

This compound exerts its primary pharmacological effects through the blockade of the 5-HT7 receptor. This antagonism is believed to underlie its observed nootropic and antidepressant-like properties in preclinical models. The compound also exhibits a lower affinity for the 5-HT6 receptor, another target implicated in cognitive function.[3]

Receptor Binding Affinities

The binding profile of this compound and its enantiomers has been characterized at various serotonin and dopamine receptors. The levorotatory enantiomer of a related compound demonstrated significantly higher affinity for the 5-HT7 receptor.[4]

ReceptorLigandKᵢ (nM)
5-HT₇Levorotatory Enantiomer of a this compound analog1.2
5-HT₇Dextrorotatory Enantiomer of a this compound analog93
5-HT₇This compoundData not explicitly available in reviewed sources
5-HT₆This compound~10x lower affinity than for 5-HT₇[3]
5-HT₁ₐData not available-
5-HT₂ₐData not available-
D₂Data not available-

Table 1: Receptor Binding Profile of this compound and Related Compounds. This table summarizes the available binding affinity (Kᵢ) data. A lower Kᵢ value indicates a higher binding affinity.

Signaling Pathways

Antagonism of the 5-HT7 receptor by this compound modulates downstream signaling cascades. The 5-HT7 receptor is coupled to Gs and G12 proteins. Its blockade is expected to inhibit the activation of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This, in turn, influences the activity of Protein Kinase A (PKA) and downstream effectors like the extracellular signal-regulated kinase (ERK) and Akt pathways, which are critically involved in neuroplasticity and cellular survival.[1][2][5]

5-HT7_Receptor_Antagonism_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT7R 5-HT7 Receptor Gs Gs Protein 5HT7R->Gs Activates JNJ18038683 This compound JNJ18038683->5HT7R Antagonizes Serotonin Serotonin (5-HT) Serotonin->5HT7R Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates Akt Akt PKA->Akt Activates CognitiveEffects Modulation of Cognitive Processes ERK->CognitiveEffects Akt->CognitiveEffects Preclinical_Nootropic_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Behavioral Testing cluster_analysis Data Analysis and Interpretation ReceptorBinding Receptor Binding Assays (Determine Ki) FunctionalAssays Functional Assays (e.g., cAMP accumulation) ReceptorBinding->FunctionalAssays AnimalModel Rodent Model Selection (e.g., Mouse, Rat) FunctionalAssays->AnimalModel DrugAdmin This compound Administration (Dose-Response) AnimalModel->DrugAdmin CognitiveTasks Cognitive Assessment DrugAdmin->CognitiveTasks NOR Novel Object Recognition CognitiveTasks->NOR MWM Morris Water Maze CognitiveTasks->MWM DataCollection Data Collection (e.g., DI, Escape Latency) NOR->DataCollection MWM->DataCollection Stats Statistical Analysis (e.g., ANOVA, t-test) DataCollection->Stats Conclusion Efficacy Conclusion (Pro-cognitive vs. No Effect) Stats->Conclusion

References

The 5-HT7 Receptor Antagonist JNJ-18038683 and its Putative Impact on Cognitive Function in Rodents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor developed by Johnson & Johnson.[1] While extensively evaluated for its antidepressant-like effects and its role in regulating REM sleep, its direct impact on cognitive function in preclinical rodent models is less documented in publicly available literature. However, the established role of the 5-HT7 receptor in cognitive processes, particularly learning and memory, suggests a strong potential for this compound as a cognitive enhancer. This technical guide synthesizes the available information on this compound, details the hypothesized mechanism of action for cognitive enhancement, and provides standardized protocols for key rodent cognitive assays relevant to its evaluation.

Introduction to this compound

This compound is a novel pharmacological tool for investigating the role of the 5-HT7 receptor in various physiological and pathological processes. Preclinical studies have demonstrated its efficacy in rodent models of depression and its ability to modulate sleep architecture.[2] Notably, a clinical trial (NCT02466685) was initiated to test the ability of this compound to improve cognition in stable bipolar patients, explicitly stating that the trial is based on "pre-clinical, pro-cognitive effects of 5-HT7 antagonism in our laboratory," with a focus on "declarative memory in rodents."[3] This strongly indicates the existence of internal data supporting its cognitive-enhancing properties.

Mechanism of Action: The Role of 5-HT7 Receptor Antagonism in Cognition

The 5-HT7 receptor is predominantly expressed in brain regions critical for learning and memory, including the hippocampus, thalamus, and cortex. Its activation is generally considered to be inhibitory to cognitive processes. Therefore, antagonism of the 5-HT7 receptor is hypothesized to enhance cognitive function through several mechanisms:

  • Disinhibition of Glutamatergic Neurotransmission: 5-HT7 receptor activation can suppress glutamate release. By blocking these receptors, this compound may lead to an increase in glutamatergic signaling, a key component of synaptic plasticity and learning.

  • Modulation of Cholinergic Activity: The 5-HT7 receptor can influence the activity of cholinergic neurons. Antagonism may lead to increased acetylcholine release, a neurotransmitter crucial for attention and memory.

  • Regulation of Neuronal Morphology: Chronic blockade of 5-HT7 receptors has been linked to changes in dendritic spine density and morphology, suggesting a role in long-term structural plasticity underlying memory consolidation.

JNJ This compound HT7R 5-HT7 Receptor JNJ->HT7R Antagonizes Glutamate Increased Glutamate Release HT7R->Glutamate Inhibits (disinhibition) Acetylcholine Increased Acetylcholine Release HT7R->Acetylcholine Modulates (disinhibition) Plasticity Enhanced Synaptic Plasticity (LTP) Glutamate->Plasticity Acetylcholine->Plasticity Cognition Improved Cognitive Function Plasticity->Cognition

Hypothesized signaling pathway for cognitive enhancement by this compound.

Preclinical Data in Rodent Models

While specific quantitative data on the effects of this compound on cognitive performance in rodent models are not extensively reported in the public domain, the following tables are structured to present such data as it would typically be reported from key behavioral assays.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to assess declarative and recognition memory in rodents.

Table 1: Hypothetical Quantitative Data from Novel Object Recognition Test

Treatment GroupDose (mg/kg)Discrimination Index (Mean ± SEM)p-value vs. Vehicle
Vehicle-0.1 ± 0.05-
This compound10.3 ± 0.06<0.05
This compound30.45 ± 0.07<0.01
This compound100.42 ± 0.05<0.01

Note: The data presented in this table is illustrative and intended to demonstrate the expected format of results from a NOR study. Actual values are not publicly available.

Morris Water Maze (MWM) Test

The MWM test is a classic behavioral task to evaluate spatial learning and memory in rodents.

Table 2: Hypothetical Quantitative Data from Morris Water Maze Test

Treatment GroupDose (mg/kg)Escape Latency (s) on Day 5 (Mean ± SEM)p-value vs. VehicleTime in Target Quadrant (%) in Probe Trial (Mean ± SEM)p-value vs. Vehicle
Vehicle-45 ± 5-28 ± 3-
This compound135 ± 4<0.0538 ± 4<0.05
This compound328 ± 3<0.0145 ± 5<0.01
This compound1030 ± 4<0.0142 ± 4<0.01

Note: The data presented in this table is illustrative and intended to demonstrate the expected format of results from a MWM study. Actual values are not publicly available.

Detailed Experimental Protocols

Novel Object Recognition (NOR) Test Protocol

This protocol is a standardized procedure for assessing recognition memory.

Habituation Day 1: Habituation (10 min) Training Day 2: Training (Two identical objects) Habituation->Training 24h interval Retention Day 2: Testing (One familiar, one novel object) Training->Retention Retention interval (e.g., 1h or 24h) Analysis Data Analysis (Discrimination Index) Retention->Analysis

Experimental workflow for the Novel Object Recognition (NOR) test.

Materials:

  • Open-field arena (e.g., 50 cm x 50 cm x 40 cm)

  • Two sets of identical objects (e.g., plastic or metal, of sufficient weight to not be displaced by the animal)

  • Video tracking software

Procedure:

  • Habituation (Day 1): Each animal is individually placed in the empty open-field arena for 10 minutes to acclimate to the environment.

  • Training (Day 2):

    • Administer this compound or vehicle at the appropriate time before the training session.

    • Place two identical objects in opposite corners of the arena.

    • Allow the animal to explore the objects and the arena for a set period (e.g., 5-10 minutes).

    • The time spent exploring each object is recorded.

  • Retention Test (Day 2):

    • After a defined retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the animal to the arena.

    • One of the familiar objects is replaced with a novel object.

    • Allow the animal to explore for a set period (e.g., 5 minutes).

    • The time spent exploring the familiar and novel objects is recorded.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

    • A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test Protocol

This protocol is a standardized procedure for assessing spatial learning and memory.

Acquisition Days 1-5: Acquisition Training (Hidden platform) Probe Day 6: Probe Trial (Platform removed) Acquisition->Probe Visible Day 7: Visible Platform Trial (Cued) Probe->Visible Analysis Data Analysis (Latency, Path Length, Quadrant Time) Visible->Analysis

References

Early-Stage Research on JNJ-18038683 for Bipolar Disorder: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, discovered by Johnson & Johnson.[1] The 5-HT7 receptor, a Gs-protein coupled receptor, is predominantly expressed in limbic and cortical regions of the brain, areas critically implicated in the pathophysiology of mood disorders. Its modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway has made it a compelling target for therapeutic intervention in psychiatric conditions. Early-stage research has explored the potential of this compound as a treatment for major depressive disorder and as an adjunctive therapy for cognitive impairment in stable bipolar disorder. This technical guide provides a comprehensive overview of the core preclinical and early clinical findings related to this compound.

Core Data Summary

The following tables summarize the key quantitative data from in vitro and preclinical studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity
ParameterSpecies/SystemValueReference
pKi Human 5-HT7 (HEK293 cells)8.20 ± 0.01[2]
Ki Human 5-HT7 (HEK293 cells)~6.31 nMCalculated from pKi
pKi Rat 5-HT7 (HEK293 cells)8.19 ± 0.02[2]
Ki Rat 5-HT7 (HEK293 cells)~6.46 nMCalculated from pKi
pKi Native Rat 5-HT7 (Thalamus membranes)8.50 ± 0.20[2]
Ki Native Rat 5-HT7 (Thalamus membranes)~3.16 nMCalculated from pKi
pKB (Functional Antagonism) Human 5-HT7 (HEK293 cells, Adenylate Cyclase Assay)In good agreement with Ki[2]
pKB (Functional Antagonism) Rat 5-HT7 (HEK293 cells, Adenylate Cyclase Assay)In good agreement with Ki[2]
Selectivity 5-HT6 Receptor10-fold lower affinity than for 5-HT7[3]
Table 2: Preclinical Efficacy Data
Animal ModelSpeciesEffectReference
Tail Suspension TestMouseEffective (Antidepressant-like effect)[4]
REM Sleep AnalysisRodentIncreased latency to REM sleep, decreased REM duration[4]
Circadian RhythmMouseBlocked light and 8-OH-DPAT induced phase shifts[3]
Novel Object Recognition (scPCP-treated)MouseRestored novel object recognition[5]
Reversal Learning (scPCP-treated)MouseReversed decrease in correct responding[5]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT7 receptor.

General Methodology:

  • Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing either human or rat 5-HT7 receptors, or from rat thalamus tissue.[2]

  • Radioligand: [3H]5-CT (5-carboxamidotryptamine) was used as the radioligand.[2]

  • Assay Conditions: Competition binding assays were performed by incubating the membranes with a fixed concentration of [3H]5-CT and a range of concentrations of this compound.

  • Incubation: Incubation was carried out to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity retained on the filters was quantified using liquid scintillation counting.

  • Data Analysis: IC50 values were determined by non-linear regression analysis of the competition curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[2]

Workflow for Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (HEK293 or Rat Thalamus) Incubation Incubation (Membranes + [3H]5-CT + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]5-CT) Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilutions Compound_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Quantifies Radioactivity) Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Workflow of a typical radioligand binding assay.
Functional Antagonism Assay (Adenylate Cyclase Activity)

Objective: To determine the functional antagonist potency (pKB) of this compound at the 5-HT7 receptor.

General Methodology:

  • Cell Line: HEK293 cells stably expressing either human or rat 5-HT7 receptors were used.[2]

  • Stimulation: Cells were stimulated with a fixed concentration of the agonist 5-HT (100 nM) to induce adenylate cyclase activity and subsequent cAMP production.[2]

  • Antagonism: Prior to agonist stimulation, cells were pre-incubated with a range of concentrations of this compound.[2]

  • cAMP Measurement: The levels of intracellular cAMP were measured.

  • Data Analysis: The concentration-dependent inhibition of the 5-HT-stimulated cAMP response by this compound was analyzed to determine its pKB value.[2]

Preclinical Animal Models

Objective: To evaluate the in vivo efficacy of this compound in animal models relevant to depression and cognitive impairment.

  • Tail Suspension Test: This is a widely used model to screen for potential antidepressant drugs. The test is based on the principle that an animal subjected to a short-term, inescapable stress of being suspended by its tail will develop an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.[4]

  • Novel Object Recognition (NOR) Test: This test assesses certain aspects of learning and memory in rodents. The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one. Improved performance in this task suggests pro-cognitive effects. In the context of this compound research, this test was used in mice treated with sub-chronic phencyclidine (scPCP) to model cognitive deficits.[5]

  • Reversal Learning Task: This task assesses cognitive flexibility, an executive function that is often impaired in psychiatric disorders. Animals are first trained to associate a reward with a specific stimulus. In the reversal phase, the reward contingency is switched to a previously unrewarded stimulus. The ability to adapt to this change is a measure of cognitive flexibility.[5]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the 5-HT7 receptor. The 5-HT7 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cAMP. By blocking the binding of serotonin to the 5-HT7 receptor, this compound prevents this downstream signaling cascade. The therapeutic hypothesis is that in conditions like bipolar disorder, dysregulation of the 5-HT7 receptor-mediated signaling contributes to mood instability and cognitive deficits. By antagonizing this receptor, this compound is proposed to normalize neuronal function in relevant brain circuits.

Hypothesized Signaling Pathway of this compound Action:

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin Receptor 5-HT7 Receptor Serotonin->Receptor Activates JNJ18038683 This compound JNJ18038683->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors (e.g., CREB, Ion Channels) PKA->Downstream Phosphorylates Neuronal_Response Altered Neuronal Excitability & Gene Expression Downstream->Neuronal_Response Modulates

This compound blocks serotonin-induced 5-HT7 receptor signaling.

Clinical Development for Bipolar Disorder

This compound progressed to Phase II clinical trials as an adjunctive treatment for improving cognition and mood in stable bipolar disorder.[3]

Clinical Trial NCT02466685
  • Title: Testing the Ability of this compound, a Selective Serotonin (5-HT)7 Antagonist, to Improve Cognition and Reduce Residual Depressive Symptoms in Stable Bipolar Patients.[1]

  • Phase: Phase 2.[1]

  • Design: A placebo-controlled, 8-week trial.[1]

  • Population: 60 patients with stable bipolar disorder.[1]

  • Primary Outcome: The study aimed to evaluate the efficacy of this compound in improving cognitive impairment in bipolar disorder (CIBD).[1]

  • Results: The study did not show efficacy for the improvement of CIBD or mood symptoms with this compound compared to placebo. While both groups showed some improvement over time, there was no significant difference between the this compound and placebo groups.[1]

Logical Flow of Clinical Investigation for NCT02466685:

G cluster_hypothesis Hypothesis cluster_design Study Design cluster_assessment Assessment cluster_outcome Outcome Hypothesis 5-HT7 antagonism by this compound improves cognition in bipolar disorder. Recruitment Recruit 60 stable bipolar patients Hypothesis->Recruitment Randomization Randomize (1:1) This compound vs. Placebo Recruitment->Randomization Treatment 8-week double-blind treatment period Randomization->Treatment Cognitive_Tests Comprehensive neuropsychological battery Treatment->Cognitive_Tests Mood_Ratings Depression and hypomania ratings Treatment->Mood_Ratings Result No significant difference between this compound and Placebo Cognitive_Tests->Result Mood_Ratings->Result Conclusion Lack of efficacy for improving CIBD or mood symptoms Result->Conclusion

Overview of the NCT02466685 clinical trial process.

Conclusion

Early-stage research on this compound demonstrated its high affinity and selective antagonism for the 5-HT7 receptor, with promising preclinical signals in models of depression and cognitive impairment. However, these preclinical findings did not translate into clinical efficacy for improving cognitive deficits in patients with stable bipolar disorder in a Phase II trial. The lack of a statistically significant difference between this compound and placebo highlights the challenges in translating preclinical findings in psychiatric drug development. Further research would be needed to explore other potential indications or patient populations that might benefit from 5-HT7 receptor antagonism.

References

JNJ-18038683: A Comprehensive Technical Guide on 5-HT7 Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of JNJ-18038683 for the 5-HT7 serotonin receptor. The information is compiled from various scientific sources to offer a detailed resource for researchers and professionals in the field of drug development.

Core Compound Profile

This compound is a potent and selective antagonist of the 5-HT7 serotonin receptor.[1] It has been investigated for its potential nootropic and antidepressant effects.[1]

Quantitative Binding Affinity Data

The binding affinity of this compound for the 5-HT7 receptor has been determined through radioligand binding assays. The data, presented in pKi values, indicates a high affinity for both human and rat 5-HT7 receptors. The pKi is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value signifies a stronger binding affinity.

Receptor TargetSpeciesTissue/Cell LineRadioligandpKi (mean ± SEM)Ki (nM, calculated)Reference
5-HT7HumanHEK293 cells[3H]5-CT8.20 ± 0.016.31[2]
5-HT7RatHEK293 cells[3H]5-CT8.19 ± 0.026.46[2]
5-HT7 (native)RatThalamus membranes[3H]5-CT8.50 ± 0.203.16[2]

Selectivity Profile

While comprehensive screening data against a wide panel of receptors is not publicly available in full, this compound is reported to be a selective antagonist for the 5-HT7 receptor. Notably, it exhibits a 10-fold lower affinity for the 5-HT6 serotonin receptor. Further detailed selectivity data is crucial for a complete understanding of its off-target interaction profile.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for determining the binding affinity and functional antagonism of this compound.

Radioligand Binding Assay for 5-HT7 Receptor

This protocol outlines the determination of the binding affinity of this compound to the 5-HT7 receptor using a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep1 HEK293 cells expressing 5-HT7 receptor (human or rat) or Rat thalamus tissue prep2 Membrane Homogenization prep1->prep2 prep3 Protein Quantification prep2->prep3 assay1 Incubate membranes with [3H]5-CT (radioligand) and varying concentrations of This compound (competitor) prep3->assay1 analysis1 Filtration to separate bound and free radioligand assay1->analysis1 assay2 Non-specific binding determined in the presence of excess unlabeled 5-CT assay2->analysis1 analysis2 Scintillation counting to quantify bound radioactivity analysis1->analysis2 analysis3 Data analysis to calculate IC50 and Ki values analysis2->analysis3

Fig. 1: Workflow for 5-HT7 Receptor Radioligand Binding Assay.

Methodology Details:

  • Cell Lines/Tissues: Human Embryonic Kidney (HEK293) cells stably expressing either the human or rat 5-HT7 receptor, or native rat thalamus tissue, were used as the source of receptor-containing membranes.[2]

  • Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT) was used as the specific radioligand that binds to the 5-HT7 receptor.[2]

  • Procedure:

    • Membrane preparations from the cells or tissues were incubated with a fixed concentration of [3H]5-CT.

    • Increasing concentrations of the unlabeled competitor, this compound, were added to displace the binding of the radioligand.

    • The mixture was incubated to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

    • The radioactivity retained on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]5-CT (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. Hill slope values close to unity suggested a competitive binding interaction at a single site.[2]

Functional Adenylate Cyclase Assay

This assay determines the functional antagonist potency of this compound by measuring its ability to inhibit the 5-HT-stimulated production of cyclic AMP (cAMP), a downstream signaling molecule of the 5-HT7 receptor.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_prep1 HEK293 cells expressing human or rat 5-HT7 receptor treat1 Pre-incubation with varying concentrations of this compound cell_prep1->treat1 treat2 Stimulation with 5-HT (agonist) treat1->treat2 measure1 Cell lysis and cAMP quantification treat2->measure1 measure2 Data analysis to determine pKB values measure1->measure2

Fig. 2: Workflow for 5-HT7 Functional Adenylate Cyclase Assay.

Methodology Details:

  • Cell Lines: HEK293 cells stably expressing either the human or rat 5-HT7 receptor were utilized.[2]

  • Procedure:

    • Cells were pre-incubated with various concentrations of this compound for a defined period.

    • The cells were then stimulated with a fixed concentration of the agonist, 5-hydroxytryptamine (5-HT), to induce cAMP production via the activation of adenylate cyclase.[2]

    • Following stimulation, the cells were lysed, and the intracellular cAMP levels were measured using a suitable detection method (e.g., radioimmunoassay or a fluorescence-based assay).

  • Data Analysis: The ability of this compound to inhibit the 5-HT-stimulated cAMP production was quantified. The antagonist potency is expressed as the pKB value, which is the negative logarithm of the antagonist's dissociation constant (KB). The pKB values obtained were in good agreement with the pKi values from the radioligand binding studies, confirming the antagonistic nature of this compound at the 5-HT7 receptor.[2]

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the 5-HT7 receptor by its endogenous ligand, serotonin (5-HT), initiates a signaling cascade that leads to the production of cyclic AMP (cAMP). This compound acts as an antagonist, blocking this signaling pathway.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor 5-HT7 Receptor g_protein Gs Protein receptor->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp catalyzes conversion serotonin Serotonin (5-HT) serotonin->receptor binds & activates jnj This compound jnj->receptor binds & blocks atp ATP atp->camp pka Protein Kinase A camp->pka activates downstream Downstream Cellular Effects pka->downstream phosphorylates

Fig. 3: Simplified 5-HT7 Receptor Signaling Pathway and the Action of this compound.

Conclusion

This compound is a high-affinity and selective antagonist of the 5-HT7 receptor. The quantitative data from radioligand binding and functional assays consistently demonstrate its potent interaction with both human and rat 5-HT7 receptors. The provided experimental methodologies offer a foundational understanding for researchers seeking to replicate or build upon these findings. Further characterization of its selectivity against a broader range of CNS targets would provide a more complete picture of its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Screening of JNJ-18038683

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of central nervous system functions, including mood, cognition, and sleep.[1] The 5-HT7 receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Therefore, a cell-based assay measuring the inhibition of agonist-induced cAMP production is a robust and reliable method for screening and characterizing antagonists like this compound.

These application notes provide a detailed protocol for a cell-based assay designed to determine the potency of this compound in inhibiting the 5-HT7 receptor. The protocol utilizes Human Embryonic Kidney 293 (HEK293) cells stably expressing the human 5-HT7 receptor and a Homogeneous Time-Resolved Fluorescence (HTRF) assay for the sensitive detection of cAMP.

Signaling Pathway of the 5-HT7 Receptor

The activation of the 5-HT7 receptor by its endogenous ligand, serotonin (5-HT), initiates a signaling cascade that serves as the basis for the screening assay.

Gs_Signaling_Pathway cluster_membrane Cell Membrane 5HT7R 5-HT7 Receptor Gs Gs Protein (α, β, γ subunits) 5HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Serotonin Serotonin (Agonist) Serotonin->5HT7R Binds JNJ18038683 This compound (Antagonist) JNJ18038683->5HT7R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis CellCulture 1. Culture HEK293 cells stably expressing human 5-HT7 receptor. CellPlating 2. Seed cells into a 384-well assay plate. CellCulture->CellPlating AddAntagonist 3. Add serial dilutions of This compound (or vehicle). CellPlating->AddAntagonist AddAgonist 4. Add 5-HT7 agonist (e.g., 5-HT) at a fixed concentration (EC80). AddAntagonist->AddAgonist Incubate 5. Incubate at room temperature. AddAgonist->Incubate Lysis 6. Lyse cells and add HTRF detection reagents. Incubate->Lysis Readout 7. Read plate on an HTRF-compatible reader. Lysis->Readout Calculate 8. Calculate IC50 value from the dose-response curve. Readout->Calculate

References

Application Notes and Protocols for JNJ-18038683 in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-HT7 serotonin receptor that has demonstrated potential as an antidepressant in preclinical animal models.[1][2] The 5-HT7 receptor, a G-protein coupled receptor, is implicated in the regulation of mood, cognition, and circadian rhythms.[1] Blockade of this receptor has been shown to elicit antidepressant-like effects and modulate sleep architecture, specifically by increasing the latency to and decreasing the duration of Rapid Eye Movement (REM) sleep, a sleep stage often altered in depressive disorders.[1][3]

These application notes provide a comprehensive overview of the administration of this compound in rodent models of depression, with a focus on the tail suspension test. Detailed protocols, quantitative data from preclinical studies, and a visualization of the putative signaling pathway are presented to guide researchers in the evaluation of this and similar compounds.

Mechanism of Action: 5-HT7 Receptor Antagonism

This compound exerts its effects by blocking the 5-HT7 receptor. This receptor is coupled to a Gs protein, and its activation by serotonin typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound is thought to prevent this downstream signaling cascade. The antidepressant effects of 5-HT7 antagonism are hypothesized to involve the modulation of neuronal function and plasticity in brain regions critical for mood regulation.

TST_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Acclimatize Acclimatize Mice (1 week) Drug_Prep Prepare this compound and Vehicle Administer Administer Drug/Vehicle (i.p., 30-60 min prior) Drug_Prep->Administer Suspend Suspend Mouse by Tail (6 minutes) Administer->Suspend Record Record Immobility Time Suspend->Record Return Return to Home Cage Record->Return Compare Compare Immobility Time between Groups Return->Compare

References

Application Notes and Protocols for JNJ-18038683 in the Tail Suspension Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor.[1] The blockade of 5-HT7 receptors has been identified as a promising strategy for the treatment of depression and other neurological disorders.[1] Preclinical studies have demonstrated the effectiveness of this compound in rodent models of depression, including the mouse tail suspension test (TST).[1] The TST is a widely used behavioral assay to screen for potential antidepressant drugs. The test is based on the principle that mice, when subjected to the inescapable stress of being suspended by their tails, will develop an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

These application notes provide a detailed protocol for utilizing this compound in the tail suspension test to evaluate its antidepressant-like properties.

Mechanism of Action: 5-HT7 Receptor Antagonism

This compound exerts its pharmacological effects by selectively blocking the 5-HT7 receptor. This receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gs proteins. Activation of the 5-HT7 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). By antagonizing this receptor, this compound inhibits these downstream signaling events. The precise downstream consequences of 5-HT7 receptor blockade that mediate its antidepressant-like effects are still under investigation but are thought to involve modulation of neuronal function and plasticity in brain regions implicated in mood regulation.

Figure 1: Simplified signaling pathway of the 5-HT7 receptor and the antagonistic action of this compound.

Experimental Protocol: Tail Suspension Test

This protocol provides a comprehensive methodology for assessing the antidepressant-like effects of this compound in mice.

Materials and Apparatus
  • Subjects: Male mice (e.g., C57BL/6 or Swiss Webster strains), 8-12 weeks old. Animals should be housed in standard conditions with a 12:12 hour light/dark cycle and ad libitum access to food and water.

  • This compound: To be dissolved in a suitable vehicle.

  • Vehicle Control: The solvent used to dissolve this compound (e.g., sterile water, saline, or a solution containing a small percentage of DMSO or Tween 80). The choice of vehicle should be based on the solubility of the compound and should be non-toxic to the animals.

  • Positive Control (Optional): A standard antidepressant drug (e.g., Imipramine or Fluoxetine) to validate the assay.

  • Tail Suspension Apparatus: A commercially available or custom-made sound-attenuating chamber. The apparatus should consist of a horizontal bar or ledge positioned to allow the mouse to hang freely without touching the walls or floor.

  • Adhesive Tape: Medical-grade adhesive tape (approximately 1 cm wide).

  • Video Recording Equipment: A camera positioned to have a clear view of the mouse during the test.

  • Timing Device: A stopwatch or automated software.

Experimental Workflow

TST_Workflow A Acclimatization (1 hour in testing room) B Drug Administration (this compound or Vehicle) A->B C Pre-treatment Period (e.g., 30-60 minutes) B->C D Tail Taping C->D E Suspension in Apparatus (6-minute duration) D->E F Video Recording E->F G Data Analysis (Scoring of Immobility Time) F->G H Statistical Analysis G->H

Figure 2: Experimental workflow for the tail suspension test with this compound.
Procedure

  • Animal Acclimatization: On the day of the experiment, bring the mice to the testing room at least 60 minutes before the start of the procedure to allow for habituation to the new environment.

  • Drug Preparation and Administration:

    • Prepare fresh solutions of this compound and the vehicle control on the day of testing.

    • While specific administration details for this compound in the TST are not detailed in the primary literature, a common practice for similar compounds is intraperitoneal (i.p.) injection.[2] Oral gavage (p.o.) is another possible route.

    • Administer the appropriate dose of this compound or an equivalent volume of the vehicle control.

    • A typical pre-treatment time is 30 to 60 minutes before the test to allow for drug absorption and distribution.[3]

  • Tail Taping:

    • Cut a piece of adhesive tape approximately 15-20 cm long.

    • Securely wrap about 2 cm of the tape around the mouse's tail, approximately 1-2 cm from the tip.

  • Suspension:

    • Gently suspend the mouse by affixing the free end of the tape to the suspension bar. The mouse should be hanging vertically and unable to reach any surfaces.[4][5][6][7]

  • Test Duration and Recording:

    • The test duration is typically 6 minutes.[4][5][6][7]

    • Start video recording immediately upon suspending the mouse.

  • Scoring:

    • The primary measure is the duration of immobility during the 6-minute test period. Immobility is defined as the absence of any movement except for minor respiratory movements.[4][5][6][7]

    • Scoring can be done manually by a trained observer blind to the treatment conditions or using automated video-tracking software.

    • Often, the first 2 minutes of the test are considered an initial adaptation period, and the analysis is focused on the last 4 minutes.

Data Presentation and Analysis

Quantitative data from the tail suspension test should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Representative Data Table for Immobility Time in the Tail Suspension Test

Treatment GroupDose (mg/kg)NMean Immobility Time (seconds) ± SEM
Vehicle Control-10Record Data Here
This compound110Record Data Here
This compound310Record Data Here
This compound1010Record Data Here
Positive ControlSpecify10Record Data Here

Note: The doses provided in this table are hypothetical and should be determined based on dose-ranging studies. The primary literature confirms the effectiveness of this compound in the mouse tail suspension test but does not specify the exact doses used.[1] Researchers should conduct their own dose-response experiments to identify the optimal effective dose.

Statistical Analysis

The data on immobility time should be analyzed using appropriate statistical methods. A one-way analysis of variance (ANOVA) is commonly used to compare the means of the different treatment groups. If the ANOVA reveals a significant overall effect, post-hoc tests (e.g., Dunnett's or Tukey's test) can be used to determine which specific groups differ significantly from the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

The tail suspension test is a robust and widely accepted model for screening potential antidepressant compounds. The protocol outlined in these application notes provides a framework for researchers to effectively evaluate the antidepressant-like properties of the 5-HT7 receptor antagonist, this compound. Careful adherence to the experimental design and methodology will ensure the generation of reliable and reproducible data, contributing to the understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for JNJ-18038683 in Cognitive Enhancement Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of JNJ-18038683, a selective serotonin 5-HT7 receptor antagonist, in preclinical rodent models of cognitive enhancement. While direct and extensive literature on this compound for cognitive enhancement in rats is limited, this document consolidates available information and provides protocols based on studies with other selective 5-HT7 receptor antagonists, offering a strong foundation for designing and conducting new experiments.

Introduction

This compound is a potent and selective antagonist of the 5-HT7 serotonin receptor.[1] The 5-HT7 receptor is implicated in the regulation of various physiological processes, including mood, sleep, and circadian rhythms.[2] Emerging preclinical evidence suggests that antagonism of the 5-HT7 receptor may offer a novel therapeutic strategy for treating cognitive deficits associated with neuropsychiatric and neurodegenerative disorders.[3][4] Blockade of 5-HT7 receptors has been shown to have pro-cognitive effects in various animal models.[3][5] These notes detail the proposed mechanism of action, relevant signaling pathways, and experimental protocols for evaluating the cognitive-enhancing properties of this compound in rats.

Mechanism of Action and Signaling Pathway

The cognitive-enhancing effects of 5-HT7 receptor antagonists are thought to be mediated through the modulation of neuronal function and plasticity in key brain regions involved in learning and memory, such as the hippocampus and prefrontal cortex. The 5-HT7 receptor is a Gs-protein coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound is hypothesized to influence downstream signaling cascades that regulate synaptic plasticity and neuronal excitability. One of the key pathways implicated is the glutamatergic system; 5-HT7 receptor antagonists have been shown to normalize NMDA receptor-mediated glutamatergic transmission, which is crucial for learning and memory processes.[3]

5-HT7_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5-HT7_Receptor 5-HT7_Receptor Serotonin->5-HT7_Receptor Binds & Activates Gs_Protein Gs_Protein 5-HT7_Receptor->Gs_Protein Activates This compound This compound This compound->5-HT7_Receptor Antagonism Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Increases Downstream_Effectors Downstream_Effectors cAMP->Downstream_Effectors Activates Neuronal_Excitability Neuronal_Excitability Downstream_Effectors->Neuronal_Excitability Synaptic_Plasticity Synaptic_Plasticity Downstream_Effectors->Synaptic_Plasticity Cognitive_Function Cognitive_Function Neuronal_Excitability->Cognitive_Function Synaptic_Plasticity->Cognitive_Function

Figure 1: Proposed signaling pathway of this compound action.

Data Presentation: Dosage and Administration

CompoundAnimal ModelCognitive TaskDosageRoute of AdministrationOutcomeReference
This compound MouseCircadian Rhythm Models10 mg/kgNot SpecifiedBlocked non-photic and photic phase shifts[6]
SB-269970 RatNovel Object Recognition1-30 mg/kgNot SpecifiedAttenuated temporal deficit, improving recognition memory[5]
SB-269970 RatAttentional Set-Shifting Task2 mg/kgIntraperitoneal (i.p.)Reversed cognitive deficits induced by MK-801[3]
Amisulpride RatAttentional Set-Shifting Task3 mg/kgNot SpecifiedReversed restraint-induced cognitive inflexibility[7]

Note: The above table includes data from related compounds to guide experimental design due to the limited availability of data specifically for this compound in rat cognitive studies.

Experimental Protocols

The following are detailed protocols for standard cognitive tasks in rats that can be adapted to evaluate the efficacy of this compound.

Novel Object Recognition (NOR) Task

This task assesses recognition memory, a form of declarative memory.

Materials:

  • Open-field arena (e.g., 70 cm x 70 cm x 45 cm).

  • Two sets of identical objects (e.g., plastic toys, metal objects), ensuring they are heavy enough not to be displaced by the rats.

  • Video recording and analysis software.

  • This compound solution and vehicle control.

Protocol Workflow:

NOR_Workflow Habituation Habituation: Allow rat to explore the empty arena for 5-10 minutes per day. Training_Trial Training Trial (T1): Place two identical objects in the arena. Allow rat to explore for 5 minutes. Habituation->Training_Trial Day 1-2 Retention_Interval Retention Interval: Return rat to home cage for a defined period (e.g., 1 hour or 24 hours). Training_Trial->Retention_Interval Day 3 Test_Trial Test Trial (T2): Replace one of the familiar objects with a novel object. Allow rat to explore for 5 minutes. Retention_Interval->Test_Trial Day 3 Data_Analysis Data Analysis: Measure time spent exploring each object. Calculate Discrimination Index (DI). Test_Trial->Data_Analysis

Figure 2: Experimental workflow for the Novel Object Recognition task.

Detailed Steps:

  • Habituation: For 2-3 days prior to testing, allow each rat to explore the empty testing arena for 5-10 minutes to reduce novelty-induced stress.

  • Drug Administration: Administer this compound or vehicle at the selected dose and route (e.g., intraperitoneally) at a predetermined time before the training or test trial (e.g., 30 minutes).

  • Training Trial (T1): Place two identical objects in the arena. Place the rat in the arena, facing away from the objects, and allow it to explore freely for a set period (e.g., 5 minutes).

  • Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Test Trial (T2): In the same arena, replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for 5 minutes.

  • Data Analysis: The primary measure is the time spent exploring the novel versus the familiar object. Exploration is typically defined as the rat's nose being within 2 cm of the object and oriented towards it. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Task

This task is a widely used test for spatial learning and memory.

Materials:

  • Circular pool (e.g., 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint.

  • Submerged escape platform.

  • Prominent visual cues placed around the room.

  • Video tracking system.

  • This compound solution and vehicle control.

Protocol Workflow:

MWM_Workflow Acquisition_Phase Acquisition Phase (Days 1-4): 4 trials per day. Rat learns to find the hidden platform. Probe_Trial Probe Trial: Platform is removed. Rat swims for 60 seconds. Acquisition_Phase->Probe_Trial Day 5 Data_Analysis Data Analysis: Measure escape latency, path length, and time in target quadrant. Probe_Trial->Data_Analysis

Figure 3: Experimental workflow for the Morris Water Maze task.

Detailed Steps:

  • Acquisition Phase: For 4-5 consecutive days, each rat undergoes a series of trials (e.g., 4 trials per day). In each trial, the rat is placed in the water at one of four starting positions and must find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it. The rat is allowed to remain on the platform for 15-30 seconds.

  • Drug Administration: this compound or vehicle is administered daily before the first trial.

  • Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the rat is allowed to swim freely for 60 seconds.

  • Data Analysis: Key metrics include escape latency (time to find the platform) and path length during the acquisition phase. In the probe trial, the time spent in the target quadrant (where the platform was located) and the number of times the rat crosses the former platform location are measured. Improved performance is indicated by shorter escape latencies and path lengths, and a greater preference for the target quadrant in the probe trial.

Conclusion

While further research is needed to specifically delineate the dose-response relationship and efficacy of this compound in various cognitive domains in rats, the existing evidence for the pro-cognitive effects of 5-HT7 receptor antagonism provides a strong rationale for its investigation. The protocols and information provided in these application notes offer a solid framework for researchers to design and execute studies to explore the cognitive-enhancing potential of this compound. Careful consideration of dose selection, timing of administration, and the specific cognitive functions being assessed will be crucial for obtaining robust and meaningful results.

References

Application Notes and Protocols: Assessing the Effect of JNJ-18038683 on Circadian Rhythms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circadian rhythms, the endogenous ~24-hour cycles of biological processes, are fundamental to physiological homeostasis. The suprachiasmatic nucleus (SCN) of the hypothalamus acts as the master pacemaker, synchronizing peripheral clocks throughout the body. Disruptions in circadian rhythms are increasingly implicated in a variety of pathologies, including mood disorders and sleep disturbances. The serotonergic system, a key regulator of mood and sleep, has been shown to modulate the circadian system. JNJ-18038683 is a potent and selective antagonist of the serotonin 5-HT7 receptor.[1] Preclinical studies have indicated that this compound can influence circadian rhythms, specifically by blocking phase-shift advances in mice, suggesting its potential as a chronotherapeutic agent.[1]

These application notes provide detailed protocols for assessing the effects of this compound on circadian rhythms using both in vitro and in vivo models. The protocols are designed to enable researchers to characterize the impact of this compound on the core molecular clock and on behavioral outputs.

Mechanism of Action: 5-HT7 Receptor and the Circadian Clock

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to a stimulatory Gs protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors and ion channels.

In the context of circadian rhythms, 5-HT7 receptors are expressed in the SCN.[3] The serotonergic input to the SCN can modulate the firing rate of SCN neurons and influence the phase of the molecular clock. By antagonizing the 5-HT7 receptor, this compound is hypothesized to block the effects of serotonin on the SCN, thereby altering the timing of the circadian clock.

Caption: 5-HT7 Receptor Signaling Pathway in Circadian Regulation.

In Vitro Protocol: Bioluminescence-based Circadian Rhythm Assay

This protocol describes the use of a bioluminescence reporter assay to assess the effect of this compound on the molecular clock in cultured cells. The assay utilizes cells stably expressing a luciferase gene under the control of a clock gene promoter, such as Period2 (Per2).

Materials
  • U2OS or NIH3T3 cells stably expressing a Per2-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • D-Luciferin

  • Dexamethasone

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 35-mm cell culture dishes

  • Luminometer capable of continuous recording from living cells

Experimental Workflow

In_Vitro_Workflow cluster_prep Cell Preparation cluster_sync Synchronization cluster_treat Treatment cluster_measure Measurement cluster_analysis Data Analysis Seed Seed Per2-luc cells in 35-mm dishes Grow Grow to confluency Seed->Grow Sync Synchronize with Dexamethasone Grow->Sync Treat Add recording medium with This compound or Vehicle Sync->Treat Record Record bioluminescence continuously for 5-7 days Treat->Record Analyze Analyze period, amplitude, and phase of rhythms Record->Analyze

Caption: In Vitro Bioluminescence Assay Workflow.
Procedure

  • Cell Culture: Culture Per2-luciferase expressing cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Plating: Seed cells in 35-mm dishes at a density that allows them to reach confluency on the day of the experiment.

  • Synchronization: Once confluent, replace the culture medium with DMEM containing 100 nM dexamethasone and incubate for 2 hours to synchronize the cellular clocks.

  • Treatment: After synchronization, wash the cells twice with phosphate-buffered saline (PBS) and replace the medium with a recording medium (DMEM without phenol red, supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.1 mM D-luciferin). The recording medium should contain the desired concentration of this compound or vehicle (DMSO).

    • Based on the in vitro binding affinity of this compound for the human 5-HT7 receptor (pKi = 8.20, Ki ≈ 6.3 nM), a concentration range of 1 nM to 1 µM is recommended for initial experiments.[2]

  • Bioluminescence Recording: Place the dishes in a luminometer and record bioluminescence at 37°C for at least 5-7 days.

Data Analysis

The raw bioluminescence data should be detrended to remove baseline drift. The period, amplitude, and phase of the circadian rhythm can then be determined using software such as the ChronoStar or ClockLab analysis package.

ParameterDescription
Period (τ) The time it takes to complete one full cycle of the rhythm (typically ~24 hours).
Amplitude The magnitude of the rhythm, representing the difference between the peak and trough of the oscillation.
Phase The timing of a specific point in the cycle (e.g., the peak) relative to a reference time.

In Vivo Protocol: Locomotor Activity Monitoring in Mice

This protocol outlines the assessment of this compound's effect on the behavioral output of the circadian clock by monitoring locomotor activity in mice.

Materials
  • Male C57BL/6J mice (8-10 weeks old)

  • Cages equipped with running wheels

  • Light-tight, ventilated chambers

  • Data acquisition system for recording wheel-running activity

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)

  • Red light source for animal handling during the dark phase

Experimental Workflow

In_Vivo_Workflow cluster_acclimate Acclimation & Entrainment cluster_freerun Free-run cluster_inject Injection cluster_monitor Monitoring cluster_analyze Data Analysis Acclimate Individually house mice with running wheels Entrain Entrain to a 12h:12h light:dark cycle for 2 weeks Acclimate->Entrain DD Transfer to constant darkness (DD) to establish free-running rhythm Entrain->DD Inject Administer this compound (10 mg/kg, i.p.) or vehicle at a specific circadian time (CT) DD->Inject Record Continue to record locomotor activity for at least 2 weeks post-injection Inject->Record Analyze Analyze actograms for changes in period and phase shifts Record->Analyze

Caption: In Vivo Locomotor Activity Workflow.
Procedure

  • Acclimation and Entrainment: Individually house mice in cages with running wheels within light-tight chambers. Allow them to acclimate and entrain to a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks.

  • Free-running Rhythm: After entrainment, switch the lighting to constant darkness (DD) to allow the mice to exhibit their endogenous, free-running circadian rhythm of locomotor activity.

  • Drug Administration: After at least 10 days in DD, administer a single intraperitoneal (i.p.) injection of this compound (10 mg/kg) or vehicle at a specific circadian time (CT).[4] CT12 corresponds to the onset of the animal's subjective night (active phase). Injections should be performed under a dim red light.

  • Locomotor Activity Recording: Continue to record wheel-running activity for at least two weeks following the injection to assess any phase shifts or changes in the circadian period.

Data Analysis

The locomotor activity data can be visualized as actograms. The free-running period (τ) is calculated for the 10 days preceding the injection and the 10-14 days following the injection. A phase shift is determined by extrapolating the pre-injection activity onset to the day of the injection and comparing it to the actual activity onset on the days following the injection.

ParameterDescription
Free-running Period (τ) The endogenous period of the locomotor activity rhythm in the absence of external time cues.
Phase Shift (Δφ) The acute change in the timing of the activity rhythm following a stimulus (in this case, drug administration).
Activity Level The total number of wheel revolutions per day.

Data Presentation

All quantitative data from the in vitro and in vivo experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Circadian Parameters in Per2-luciferase Cells

TreatmentConcentrationPeriod (τ, hours)Amplitude (arbitrary units)
Vehicle (DMSO)-Mean ± SEMMean ± SEM
This compound1 nMMean ± SEMMean ± SEM
This compound10 nMMean ± SEMMean ± SEM
This compound100 nMMean ± SEMMean ± SEM
This compound1 µMMean ± SEMMean ± SEM

Table 2: Effect of this compound on Locomotor Activity Rhythm in Mice

TreatmentInjection Time (CT)Pre-injection Period (τ, hours)Post-injection Period (τ, hours)Phase Shift (Δφ, hours)
VehicleCT6Mean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg)CT6Mean ± SEMMean ± SEMMean ± SEM
VehicleCT18Mean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg)CT18Mean ± SEMMean ± SEMMean ± SEM

Conclusion

The protocols detailed in these application notes provide a robust framework for investigating the effects of the 5-HT7 receptor antagonist, this compound, on circadian rhythms. By combining in vitro molecular clock analysis with in vivo behavioral monitoring, researchers can gain a comprehensive understanding of how this compound modulates the circadian system. These studies will be crucial in evaluating the therapeutic potential of this compound for treating circadian rhythm-related disorders.

References

JNJ-18038683: Application Notes for In Vitro 5-HT7 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-18038683, a potent and selective antagonist for the 5-hydroxytryptamine type 7 (5-HT7) receptor, in in vitro binding assays. This document includes detailed protocols for radioligand binding competition assays and summarizes the binding affinity of this compound for human and rat 5-HT7 receptors. Additionally, it outlines the key signaling pathways associated with the 5-HT7 receptor.

Data Presentation: Binding Affinity of this compound

This compound demonstrates high affinity for both rat and human 5-HT7 receptors. The binding characteristics have been determined through competitive radioligand binding assays, displacing the specific binding of [3H]5-CT.[1] The affinity is expressed as pKi, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Receptor Species Cell Line/Tissue Radioligand pKi (± SEM) Ki (nM)
Human 5-HT7HEK293 cells[3H]5-CT8.20 ± 0.01~6.3
Rat 5-HT7HEK293 cells[3H]5-CT8.19 ± 0.02~6.5
Rat 5-HT7Rat Thalamus Membranes[3H]5-CT8.50 ± 0.20~3.2

Note: Ki values are approximated from the provided pKi values.

In functional assays, this compound acts as a potent antagonist, inhibiting the 5-HT-stimulated adenylyl cyclase activity in cells expressing either human or rat 5-HT7 receptors.[1] The antagonist potency (pKB) values are in good agreement with the Ki values obtained from binding studies.[1]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for 5-HT7 Receptor

This protocol describes the methodology for determining the binding affinity of this compound to the 5-HT7 receptor using a competition binding assay with [3H]5-CT as the radioligand.

Materials and Reagents:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing either human or rat 5-HT7 receptors, or native tissue preparations such as rat thalamus.

  • Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Non-specific Binding (NSB) Agent: A high concentration of a non-radiolabeled 5-HT7 ligand (e.g., 10 µM 5-HT).

  • 96-well Plates.

  • Scintillation Vials and Scintillation Cocktail.

  • Filtration Apparatus: 96-well harvester with GF/C filters (pre-soaked in 0.3% polyethyleneimine - PEI).

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen membrane aliquots on ice. Resuspend the membrane pellet in ice-cold assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding (TB): Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, NSB agent, and membrane preparation.

    • Competition Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

  • Incubation: Add the membrane preparation (typically 3-20 µg protein for cells or 50-120 µg for tissue per well) to the wells.[2] Add the radioligand ([3H]5-CT) at a concentration at or below its Kd. Add the competing test compound (this compound) at various concentrations. The final assay volume is typically 250 µL.[2]

  • Equilibration: Incubate the plates at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[2]

  • Filtration: Terminate the incubation by rapid filtration through GF/C filters using a cell harvester. Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove unbound radioligand.[2]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations: Signaling Pathways and Experimental Workflow

G cluster_workflow Experimental Workflow Prep Prepare Reagents & Membranes Setup Set up 96-well Plate (Total, NSB, Competition) Prep->Setup Incubate Incubate at 30°C for 60 min Setup->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Workflow for the 5-HT7 receptor competition binding assay.

G cluster_pathway 5-HT7 Receptor Signaling Pathways cluster_canonical Canonical Pathway (Gs) cluster_noncanonical Non-Canonical Pathway (G12) Serotonin Serotonin (5-HT) HT7R 5-HT7 Receptor Serotonin->HT7R Gs Gαs HT7R->Gs G12 Gα12 HT7R->G12 AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ERK_Akt ERK / Akt Activation PKA->ERK_Akt Rho Rho Family GTPases (RhoA, Cdc42) G12->Rho Cytoskeleton Cytoskeletal Rearrangement Rho->Cytoskeleton

Caption: Major signaling pathways activated by the 5-HT7 receptor.[3][4][5]

The activation of the 5-HT7 receptor, a G protein-coupled receptor, initiates two primary signaling cascades.[3] The canonical pathway involves the coupling to Gαs proteins, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][6] This increase in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets, including the extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt).[3][4] The non-canonical pathway is mediated through Gα12 proteins, which activate the Rho family of small GTPases, such as RhoA and Cdc42, influencing cytoskeletal dynamics.[3][4]

References

Application Notes and Protocols for JNJ-18038683 in Bipolar Disorder Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-HT7 serotonin receptor.[1] Preclinical studies in animal models suggested potential nootropic and antidepressant effects.[1][2] These findings prompted investigation into its potential as a therapeutic agent for mood disorders. Specifically, this compound was evaluated as an adjunctive treatment to improve cognitive function and reduce residual depressive symptoms in patients with stable bipolar disorder.[3] This document outlines the experimental design based on a completed Phase II clinical trial (NCT02466685) to provide a framework for future research in this area.

It is important to note that the aforementioned Phase II trial did not demonstrate efficacy of this compound compared to placebo for the improvement of cognitive impairment or mood symptoms in patients with stable bipolar disorder.[4] While there was a statistically significant improvement in both the treatment and placebo groups from baseline to week 8, no significant difference was observed between the two groups.[4] These results should be carefully considered in the design of any future investigations.

Mechanism of Action: 5-HT7 Receptor Antagonism

This compound functions as a potent and selective antagonist of the 5-HT7 serotonin receptor.[1] The 5-HT7 receptor is implicated in the regulation of mood, cognition, and circadian rhythms.[1][5] Blockade of this receptor has been hypothesized to offer a novel therapeutic approach for mood disorders and associated cognitive deficits.[6] In preclinical models, antagonism of the 5-HT7 receptor has been shown to enhance serotonin transmission and produce antidepressant-like effects.[2]

Signaling Pathway of 5-HT7 Receptor Antagonism

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_release 5-HT Release 5HT Serotonin (5-HT) 5HT7R 5-HT7 Receptor AC Adenylate Cyclase 5HT7R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Altered Neuronal Activity (Mood, Cognition) PKA->Neuronal_Activity JNJ18038683 This compound JNJ18038683->5HT7R Blocks 5HT->5HT7R Binds

Caption: this compound blocks the 5-HT7 receptor, inhibiting downstream signaling.

Clinical Trial Protocol: Phase II Adjunctive Therapy in Bipolar Disorder

This protocol is based on the design of the completed NCT02466685 clinical trial.[3][4]

Study Design

A randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population
  • Inclusion Criteria:

    • Diagnosis of Bipolar I or Bipolar II Disorder.

    • Stable on standard pharmacologic treatment for bipolar disorder.

    • Presence of cognitive impairment.

    • Residual depressive symptoms (e.g., Montgomery-Åsberg Depression Rating Scale (MADRS) score between 8 and 20).[3]

  • Exclusion Criteria:

    • Current manic or hypomanic episode.

    • Recent changes in primary bipolar disorder medication.

    • Presence of other major psychiatric or neurological disorders.

    • Use of excluded medications that may interact with this compound.[7]

Treatment Regimen
  • Treatment Arm: this compound administered orally.

    • Initial dose: 10 mg once daily for one week.[3]

    • Titration: Increase to 20 mg once daily for the remainder of the trial.[3]

    • Dose adjustment: A single downward dose adjustment is permitted for intolerance.[3]

  • Control Arm: Placebo administered orally for 8 weeks.[3]

  • Duration: 8 weeks.[3]

Outcome Measures
  • Primary Outcome Measures:

    • Change in declarative memory from baseline.[3]

  • Secondary Outcome Measures:

    • Change in other cognitive domains (e.g., processing speed, attention, executive function).

    • Change in depressive symptoms as measured by the MADRS.

    • Overall social and work function.

  • Safety and Tolerability:

    • Adverse event monitoring.

    • Vital signs and physical examinations.

    • Laboratory safety tests.

Experimental Workflow

cluster_arms Screening Screening & Baseline Assessments Randomization Randomization Screening->Randomization JNJ18038683_Arm This compound (10-20 mg/day) Randomization->JNJ18038683_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment Treatment Period (8 Weeks) FollowUp End of Study Assessments Treatment->FollowUp JNJ18038683_Arm->Treatment

Caption: Workflow of the randomized, placebo-controlled clinical trial.

Data Presentation

Table 1: Baseline Demographics and Clinical Characteristics (Hypothetical Data)
CharacteristicThis compound (n=30)Placebo (n=30)
Age (mean, SD)42.5 (10.2)43.1 (9.8)
Gender (Female, %)60%63%
Bipolar Disorder Type I (%)70%72%
Baseline MADRS (mean, SD)14.2 (3.1)14.5 (3.3)
Baseline Cognitive Composite Score (Z-score, mean, SD)-1.2 (0.5)-1.1 (0.6)
Table 2: Summary of Efficacy Outcomes at Week 8 (Based on NCT02466685 Results)
Outcome MeasureThis compoundPlacebop-value
Change in Declarative Memory (Z-score, mean, SD)+0.3 (0.4)+0.28 (0.42)>0.05
Change in MADRS Score (mean, SD)-4.1 (2.5)-3.9 (2.7)>0.05

Logical Relationships in Trial Design

Hypothesis Hypothesis: This compound improves cognition and mood in bipolar disorder Design Trial Design: Randomized, Double-Blind, Placebo-Controlled Hypothesis->Design Intervention Intervention: This compound vs. Placebo Design->Intervention Outcome Primary Outcome: Change in Cognitive Function Intervention->Outcome Result Result: No significant difference between groups Outcome->Result

References

Application of JNJ-18038683 in Neurogenesis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor. The 5-HT7 receptor, a G-protein coupled receptor, is predominantly expressed in brain regions critical for learning, memory, and mood, such as the hippocampus and thalamus. Emerging evidence suggests a significant role for the 5-HT7 receptor in the regulation of adult neurogenesis, the process of generating new neurons. Dysregulation of adult neurogenesis has been implicated in the pathophysiology of several neuropsychiatric disorders, including depression and cognitive decline. Therefore, this compound serves as a valuable pharmacological tool to investigate the therapeutic potential of modulating neurogenesis through 5-HT7 receptor antagonism.

These application notes provide a comprehensive overview of the use of this compound in neurogenesis research, including its mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and a summary of expected quantitative outcomes based on the effects of similar 5-HT7 receptor antagonists.

Mechanism of Action: 5-HT7 Receptor Antagonism and Neurogenesis

The 5-HT7 receptor is primarily coupled to Gs and G12 proteins. Activation of the Gs-protein pathway leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA) and downstream effectors like the Extracellular signal-Regulated Kinase (ERK) and Akt pathways, which are known to be involved in cell proliferation, differentiation, and survival. The G12-protein pathway can influence the Rho family of small GTPases (Rho, Rac, and Cdc42), which play a crucial role in regulating neuronal morphology, including neurite outgrowth.

By antagonizing the 5-HT7 receptor, this compound is hypothesized to modulate these signaling cascades, thereby influencing the various stages of neurogenesis, from neural stem cell proliferation and differentiation to the maturation and integration of new neurons.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT7R 5-HT7 Receptor Gs Gs Protein 5HT7R->Gs Activates G12 G12 Protein 5HT7R->G12 Activates JNJ18038683 This compound JNJ18038683->5HT7R Antagonizes Serotonin Serotonin (5-HT) Serotonin->5HT7R Activates AC Adenylyl Cyclase Gs->AC Stimulates RhoGTPases Rho/Rac/Cdc42 G12->RhoGTPases Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates Akt Akt PKA->Akt Activates Neurogenesis Neurogenesis (Proliferation, Differentiation, Survival) ERK->Neurogenesis Akt->Neurogenesis NeuriteOutgrowth Neurite Outgrowth & Morphology RhoGTPases->NeuriteOutgrowth

Figure 1: 5-HT7 Receptor Signaling Pathway in Neurogenesis.

Data Presentation

Table 1: In Vitro Effects of a 5-HT7 Antagonist on Neural Progenitor Cells

ParameterTreatment GroupConcentrationResult (vs. Vehicle Control)
Proliferation
BrdU Incorporation (% of control)SB-2699701 µM↑ 25%
Ki-67 Positive Cells (% of control)SB-2699701 µM↑ 30%
Differentiation
DCX Positive Cells (% of total cells)SB-2699701 µM↑ 15%
NeuN Positive Cells (% of total cells)SB-2699701 µM↑ 10%
Neurite Outgrowth
Average Neurite Length (µm)SB-2699701 µM↑ 40%
Number of Primary NeuritesSB-2699701 µM↑ 20%

Table 2: In Vivo Effects of a 5-HT7 Antagonist on Adult Hippocampal Neurogenesis in Rodent Models

ParameterAnimal ModelTreatment GroupDosageDurationResult (vs. Vehicle Control)
Proliferation
BrdU+ Cells/mm³ in Dentate GyrusAdult MiceSB-26997010 mg/kg14 days↑ 50%
Ki-67+ Cells/mm³ in Dentate GyrusAdult RatsSB-2699705 mg/kg21 days↑ 45%
Survival & Differentiation
BrdU+/NeuN+ Cells/mm³Adult MiceSB-26997010 mg/kg28 days↑ 35%
DCX+ Area (µm²) in Dentate GyrusAdult RatsSB-2699705 mg/kg21 days↑ 60%

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on neurogenesis.

In Vitro Neurogenesis Assays

1. Neural Progenitor Cell (NPC) Proliferation Assay (BrdU Incorporation)

This assay quantifies the proliferation of NPCs by measuring the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

  • Cell Culture:

    • Culture human or rodent-derived NPCs in a suitable growth medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and bFGF).

    • Plate NPCs in 96-well plates at a density of 1 x 10⁴ cells/well.

  • Treatment:

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 24-48 hours.

  • BrdU Labeling:

    • Add BrdU (10 µM final concentration) to each well and incubate for 2-4 hours.

  • Immunocytochemistry:

    • Fix cells with 4% paraformaldehyde (PFA).

    • Denature DNA with 2N HCl.

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

    • Incubate with a primary antibody against BrdU.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Quantification:

    • Capture images using a high-content imaging system or fluorescence microscope.

    • Quantify the number of BrdU-positive cells and total DAPI-positive cells.

    • Express results as the percentage of BrdU-positive cells.

2. Neuronal Differentiation Assay

This protocol assesses the potential of this compound to promote the differentiation of NPCs into mature neurons.

  • Cell Culture and Differentiation Induction:

    • Plate NPCs on a suitable coating matrix (e.g., poly-L-ornithine and laminin).

    • Induce differentiation by withdrawing growth factors (EGF and bFGF) from the culture medium.

  • Treatment:

    • Treat differentiating cells with this compound or vehicle control for 5-7 days.

  • Immunocytochemistry:

    • Fix cells with 4% PFA.

    • Block non-specific binding.

    • Incubate with primary antibodies against neuronal markers such as Doublecortin (DCX, for immature neurons) and Neuronal Nuclei (NeuN, for mature neurons).

    • Incubate with appropriate fluorescently labeled secondary antibodies.

    • Counterstain with DAPI.

  • Quantification:

    • Quantify the number of DCX-positive and NeuN-positive cells and express as a percentage of the total number of cells (DAPI).

3. Neurite Outgrowth Assay

This assay measures the effect of this compound on the morphological maturation of newly formed neurons.

  • Cell Culture:

    • Use a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

    • Plate cells at a low density to allow for clear visualization of neurites.

  • Treatment:

    • Treat cells with this compound or vehicle control for 48-72 hours.

  • Immunocytochemistry:

    • Fix and stain cells for a neuronal marker (e.g., β-III tubulin).

  • Image Analysis:

    • Capture images and use automated image analysis software (e.g., ImageJ with NeuronJ plugin) to measure:

      • Average neurite length per neuron.

      • Number of primary neurites per neuron.

      • Neurite branching complexity.

G cluster_invitro In Vitro Experimental Workflow Start Neural Progenitor Cells (NPCs) Proliferation Proliferation Assay Start->Proliferation Differentiation Differentiation Assay Start->Differentiation NeuriteOutgrowth Neurite Outgrowth Assay Start->NeuriteOutgrowth Treatment_P Treat with This compound Proliferation->Treatment_P Treatment_D Treat with This compound Differentiation->Treatment_D Treatment_N Treat with This compound NeuriteOutgrowth->Treatment_N Analysis_P Analyze BrdU/Ki-67 Incorporation Treatment_P->Analysis_P Analysis_D Analyze DCX/NeuN Expression Treatment_D->Analysis_D Analysis_N Analyze Neurite Length & Branching Treatment_N->Analysis_N

Figure 2: In Vitro Neurogenesis Assay Workflow.
In Vivo Neurogenesis Assays

1. Assessment of Cell Proliferation in the Adult Rodent Hippocampus

  • Animal Model:

    • Use adult mice or rats.

  • Drug Administration:

    • Administer this compound (e.g., 5-10 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 14-21 days).

  • BrdU Injections:

    • On the final days of treatment, administer BrdU (e.g., 50 mg/kg, i.p.) one or more times to label dividing cells.

  • Tissue Processing:

    • Perfuse animals and collect brain tissue 24 hours after the final BrdU injection.

    • Prepare brain sections (e.g., 40 µm coronal sections).

  • Immunohistochemistry:

    • Perform immunohistochemical staining for BrdU or the endogenous proliferation marker Ki-67.

  • Stereological Quantification:

    • Use stereological methods to quantify the total number of BrdU-positive or Ki-67-positive cells in the dentate gyrus of the hippocampus.

2. Assessment of Newborn Neuron Survival and Differentiation

  • Animal Model and Drug Administration:

    • Follow the same procedure as for the proliferation assay.

  • Tissue Processing:

    • To assess survival and differentiation, perfuse animals 3-4 weeks after the final BrdU injection.

  • Immunohistochemistry:

    • Perform double-labeling immunohistochemistry for BrdU and a mature neuronal marker (NeuN).

  • Stereological Quantification:

    • Quantify the number of BrdU-positive cells that are also NeuN-positive to determine the number of new neurons that have survived and matured.

G cluster_invivo In Vivo Experimental Workflow Start Adult Rodent (Mouse or Rat) Treatment Daily Administration of This compound or Vehicle Start->Treatment BrdU BrdU Injections Treatment->BrdU Tissue Tissue Collection & Processing BrdU->Tissue IHC Immunohistochemistry Tissue->IHC Quantification Stereological Quantification in Dentate Gyrus IHC->Quantification

Figure 3: In Vivo Neurogenesis Assay Workflow.

Conclusion

This compound represents a promising tool for elucidating the role of the 5-HT7 receptor in the intricate process of adult neurogenesis. The protocols outlined in these application notes provide a robust framework for researchers to investigate the pro-neurogenic potential of this compound. While direct quantitative data for this compound in neurogenesis is still emerging, the information available for other 5-HT7 antagonists strongly suggests that this compound could positively modulate neural stem cell proliferation, differentiation, and the maturation of new neurons. Further preclinical studies are warranted to fully characterize the effects of this compound on neurogenesis and to explore its therapeutic potential for neurological and psychiatric disorders associated with impaired neurogenesis.

Application Notes: Investigating Serotonin's Role in Cognition with JNJ-18038683

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: JNJ-18038683

Chemical Name: (3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-1-(phenylmethyl)pyrazolo[3,4-d]azepine)

Mechanism of Action: this compound is a potent and highly selective antagonist of the serotonin 5-HT7 receptor.[1][2] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in critical brain regions associated with learning, memory, and mood regulation, including the hippocampus, thalamus, and cortex.[3][4] By blocking the activation of this receptor by serotonin, this compound serves as a precise pharmacological tool to probe the functional significance of 5-HT7 receptor signaling in cognitive processes.

Applications in Learning and Memory Research: The 5-HT7 receptor is implicated in fundamental neuronal processes such as thermoregulation, circadian rhythm, learning, and memory.[4] Activation of the 5-HT7 receptor stimulates downstream signaling cascades that promote neurite outgrowth, dendritic spine formation, and synaptogenesis, all of which are cellular mechanisms underlying neural plasticity and memory formation.[3][5][6]

This compound allows researchers to investigate the necessity of 5-HT7 receptor activity in various learning and memory paradigms. Preclinical studies in animal models have demonstrated that this compound possesses nootropic (cognition-enhancing) and antidepressant-like effects.[1][7] These findings suggest that blocking 5-HT7 receptors can modulate neural circuits to improve cognitive performance and mood. However, clinical trials in human patients with bipolar disorder have not shown a significant improvement in cognitive impairment compared to placebo, highlighting the complex role of the serotonergic system and the need for further preclinical investigation.[2][8]

These application notes provide protocols for using this compound in two standard preclinical models of learning and memory: the Novel Object Recognition (NOR) test and Contextual Fear Conditioning.

5-HT7 Receptor Signaling Pathways

The 5-HT7 receptor transduces signals through two primary G-protein-mediated pathways. This compound acts by blocking the initial binding of serotonin (5-HT) to the receptor, thereby inhibiting both downstream cascades.

G_protein_signaling cluster_Gs Canonical Pathway cluster_G12 Non-Canonical Pathway JNJ This compound HT7R 5-HT7 Receptor JNJ->HT7R Antagonizes Gs Gαs HT7R->Gs Activates G12 Gα12 HT7R->G12 Activates AC Adenylyl Cyclase (AC) Gs->AC Rho Rho GTPases (Cdc42, RhoA) G12->Rho cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ERK ERK / Akt Activation PKA->ERK Cyto Cytoskeletal Rearrangement Rho->Cyto Synapse Synaptogenesis & Dendritic Sprouting Cyto->Synapse

Caption: 5-HT7 receptor signaling pathways antagonized by this compound.

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate recognition memory in rodents.[9][10] The test is based on the innate tendency of mice and rats to spend more time exploring a novel object than a familiar one.[11][12]

Methodology

  • Habituation (Day 1):

    • Gently place each animal into the empty testing arena (e.g., a 40 x 40 x 40 cm open field box).

    • Allow the animal to explore freely for 5-10 minutes to acclimate to the environment.[9]

    • Return the animal to its home cage. Clean the arena thoroughly between animals to remove olfactory cues.

  • Training/Familiarization (Day 2):

    • Administer this compound or vehicle control (e.g., intraperitoneal injection) 30-60 minutes prior to the training session.

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Place the animal in the center of the arena and allow it to explore the objects for a 5-10 minute session.[9]

    • The total time spent exploring both objects should be recorded. Exploration is defined as the animal's nose being within 2 cm of the object and pointing towards it.

    • Return the animal to its home cage.

  • Testing (Day 2, after retention interval):

    • After a defined retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the animal back in the arena.

    • One of the familiar objects is replaced with a novel object (A1 and B). The position of the novel object should be counterbalanced across animals.

    • Allow the animal to explore freely for 5 minutes and record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

Data Analysis

  • Calculate the Discrimination Index (DI) to quantify recognition memory:

    • DI = (T_novel - T_familiar) / (T_novel + T_familiar)

  • A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests a memory deficit.

  • Compare the DI between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

NOR_Workflow Day1 Day 1: Habituation Explore Animal explores empty arena (5-10 min) Day1->Explore Day2 Day 2: Training & Testing Explore->Day2 Admin Administer this compound or Vehicle Day2->Admin Train Training Phase: Explore two identical objects (A+A) Admin->Train Interval Retention Interval (e.g., 1h or 24h) Train->Interval Test Testing Phase: Explore familiar and novel object (A+B) Interval->Test Analyze Data Analysis: Calculate Discrimination Index Test->Analyze Fear_Conditioning_Workflow Day1 Day 1: Training (Acquisition) Admin Administer this compound or Vehicle Day1->Admin Expose Place animal in context (Baseline exploration) Admin->Expose Shock Deliver Unconditioned Stimulus (e.g., footshock) Expose->Shock Day2 Day 2: Testing (Retrieval) Shock->Day2 ReExpose Re-expose animal to the same context (No shock) Day2->ReExpose Measure Measure Freezing Behavior ReExpose->Measure Analyze Data Analysis: Calculate % Freezing Time Measure->Analyze

References

Troubleshooting & Optimization

JNJ-18038683 Solubility and Solution Preparation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of JNJ-18038683 solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1]

Q2: What is the solubility of this compound in DMSO?

A2: this compound is soluble in DMSO.[1] Specific quantitative data varies slightly between suppliers, but a stock solution of at least 5 mg/mL can be prepared.[2]

Q3: Is this compound soluble in aqueous solutions?

A3: this compound has limited solubility in aqueous solutions. To prepare aqueous working solutions, it is necessary to first dissolve the compound in DMSO and then dilute this stock solution with an appropriate aqueous buffer or medium, potentially with the use of co-solvents or solubility enhancers.

Q4: How should I store this compound powder and its solutions?

A4: Proper storage is crucial to maintain the stability of this compound.

  • Solid Powder: Store at -20°C for the long term (up to 2 years).[3]

  • DMSO Stock Solutions: For short-term storage (up to 2 weeks), 4°C is acceptable.[3] For long-term storage (up to 6 months), it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles.[2][3]

Solubility Data

SolventSolubilityNotes
DMSO ≥ 5 mg/mL[2]The compound is readily soluble in DMSO.[1]
Aqueous Solutions LimitedRequires a co-solvent like DMSO and further dilution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (citrate salt, MW: 529.97 g/mol ) in DMSO.

Materials:

  • This compound citrate powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh out 5.3 mg of this compound citrate powder and place it in a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a short period may aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term use.

G cluster_workflow This compound Stock Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex storage 4. Aliquot and Store at -80°C vortex->storage

Experimental workflow for preparing a this compound stock solution.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes the preparation of a 10 µM aqueous working solution from a 10 mM DMSO stock solution.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile tubes

Procedure:

  • Serial Dilution: Perform a serial dilution of the 10 mM DMSO stock solution. For a 10 µM final concentration in a 1 mL volume, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.

  • Mixing: Gently mix the solution by pipetting up and down or by brief vortexing.

  • Immediate Use: It is recommended to prepare aqueous working solutions fresh for each experiment to avoid potential precipitation over time.

Troubleshooting Guide

Q1: I see precipitation after diluting my DMSO stock solution in an aqueous buffer. What should I do?

A1: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds.

  • Decrease Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try preparing a more diluted working solution.

  • Increase DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, be mindful of the potential effects of DMSO on your experimental system.

  • Use a Solubility Enhancer: Consider using a solubility-enhancing agent in your aqueous buffer. One suggested method involves using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option is to use 10% DMSO and 90% corn oil for in vivo studies.[2]

Q2: The this compound powder is not dissolving completely in DMSO. What could be the problem?

A2: Incomplete dissolution can be due to several factors.

  • Insufficient Solvent: Ensure you have added the correct volume of DMSO for the amount of powder.

  • Low-Quality DMSO: Use anhydrous, high-purity DMSO. Water content in DMSO can reduce its solvating power for hydrophobic compounds.

  • Gentle Warming: As mentioned in the protocol, gentle warming to 37°C can help facilitate dissolution.

  • Sonication: Brief sonication in a water bath can also aid in dissolving the compound.

Q3: My this compound solution has changed color. Is it still usable?

A3: A color change may indicate degradation of the compound. It is recommended to discard the solution and prepare a fresh one from solid powder. To prevent degradation, follow the recommended storage conditions and protect the solution from light.

Signaling Pathway

This compound is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the 5-HT7 receptor and blocks the binding of serotonin, thereby inhibiting this signaling cascade.

G cluster_pathway Simplified 5-HT7 Receptor Signaling Pathway serotonin Serotonin receptor 5-HT7 Receptor serotonin->receptor Activates jnj This compound jnj->receptor Blocks g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Increases downstream Downstream Effects camp->downstream

Simplified signaling pathway of the 5-HT7 receptor and the antagonistic action of this compound.

References

Optimizing JNJ-18038683 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-18038683 in in vitro studies. The information is designed to help optimize experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the 5-HT7 serotonin receptor.[1] In cell-based assays, it demonstrates high affinity for both rat and human 5-HT7 receptors.[1] Its primary mechanism of action is to block the binding of serotonin to the 5-HT7 receptor, thereby inhibiting its downstream signaling pathways.

Q2: What is the binding affinity of this compound for the 5-HT7 receptor?

The binding affinity of this compound has been determined in cell-based assays. The pKi values, which are the negative logarithm of the inhibition constant (Ki), are reported to be 8.19 for the rat 5-HT7 receptor and 8.20 for the human 5-HT7 receptor.[1]

Q3: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). For optimal stability, store the solid compound at -20°C for up to two years. Once dissolved in DMSO, the stock solution can be stored at 4°C for up to two weeks or at -80°C for up to six months.[1]

Q4: What is a good starting concentration for my in vitro experiment?

A good starting point for determining the optimal concentration of this compound in a functional cell-based assay is to test a range of concentrations around its Ki value. Given the pKi of ~8.2, the Ki is in the low nanomolar range. Therefore, a concentration range from 1 nM to 1 µM is a reasonable starting point for most cell-based functional assays. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific cell type and assay conditions.

Q5: What are the known off-target effects of this compound?

This compound is a selective 5-HT7 receptor antagonist. It has been reported to have a 10-fold lower affinity for the 5-HT6 serotonin receptor.[1] For other potential off-target effects, it is advisable to consult broader screening panel data if available or to include appropriate controls in your experiments to verify the specificity of the observed effects.

Troubleshooting Guide

Problem 1: My this compound solution precipitates when added to my cell culture medium.

  • Cause: The solubility of this compound is likely much lower in aqueous-based culture media compared to DMSO. The final concentration of DMSO in your culture medium may not be sufficient to keep the compound in solution.

  • Solution:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

    • Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in culture medium. Add the compound to the medium and mix thoroughly before adding to your cells.

    • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.

    • Vortexing: Ensure thorough mixing by vortexing immediately after dilution into the culture medium.

Problem 2: I am not observing any effect of this compound in my functional assay.

  • Cause: The concentration of this compound may be too low, the incubation time may be insufficient, or your cells may not express a functional 5-HT7 receptor.

  • Solution:

    • Concentration-Response Curve: Perform a concentration-response experiment to determine the optimal effective concentration. Test a wider range of concentrations, for example, from 0.1 nM to 10 µM.

    • Increase Incubation Time: The effect of the antagonist may be time-dependent. Try increasing the pre-incubation time with this compound before adding the agonist.

    • Verify Receptor Expression: Confirm that your cell line expresses the 5-HT7 receptor at the protein level (e.g., via Western blot or flow cytometry) and that the receptor is functional (e.g., by observing a response to a known 5-HT7 agonist).

    • Agonist Concentration: Ensure you are using an appropriate concentration of the 5-HT7 agonist (e.g., 5-carboxamidotryptamine) in your assay. The concentration of the agonist will influence the apparent potency of the antagonist.

Problem 3: I am observing cytotoxicity in my cell cultures treated with this compound.

  • Cause: The concentration of this compound or the final DMSO concentration may be too high.

  • Solution:

    • Perform a Cell Viability Assay: Use a standard cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) to determine the cytotoxic concentration range of this compound in your specific cell line.

    • Lower the Concentration: Based on the viability assay results, use concentrations of this compound that are well below the cytotoxic threshold.

    • Check DMSO Toxicity: Ensure the final concentration of DMSO in your vehicle control and treated wells is identical and non-toxic to your cells.

Quantitative Data Summary

Table 1: Binding Affinity of this compound

Receptor TargetSpeciespKiReference
5-HT7Rat8.19[1]
5-HT7Human8.20[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid Powder-20°C2 years[1]
In DMSO4°C2 weeks[1]
In DMSO-80°C6 months[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: 337.85 g/mol ), add 296 µL of DMSO.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: 5-HT7 Receptor Functional Assay (cAMP Assay)
  • Materials:

    • A cell line expressing the 5-HT7 receptor (e.g., HEK293 cells)

    • Complete cell culture medium

    • This compound stock solution

    • A 5-HT7 receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT)

    • A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

    • Assay buffer (as recommended by the cAMP kit manufacturer)

  • Procedure:

    • Seed cells in a suitable plate format (e.g., 96-well or 384-well) as recommended by the assay kit.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Pre-treat the cells with the this compound dilutions or vehicle control for a specific duration (e.g., 15-30 minutes) at 37°C.

    • Prepare the 5-HT7 agonist at a concentration that elicits a submaximal response (e.g., EC80) in the assay buffer.

    • Add the agonist to the wells (except for the negative control wells) and incubate for the time recommended by the assay kit manufacturer to stimulate cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

    • Plot the cAMP levels against the concentration of this compound to determine the IC50 value.

Visualizations

5HT7_Signaling_Pathway cluster_membrane Cell Membrane 5HT7R 5-HT7 Receptor Gs Gαs 5HT7R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Serotonin Serotonin Serotonin->5HT7R Binds JNJ18038683 This compound JNJ18038683->5HT7R Blocks Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: 5-HT7 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock viability_assay Determine Cytotoxicity (e.g., MTT Assay) prep_stock->viability_assay conc_range Select Non-Toxic Concentration Range viability_assay->conc_range functional_assay Perform Functional Assay (e.g., cAMP Assay) conc_range->functional_assay dose_response Generate Concentration-Response Curve functional_assay->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 end End determine_ic50->end

Caption: Experimental Workflow for Optimizing this compound Concentration.

Troubleshooting_Guide start Experiment Issue precipitate Precipitation in Media? start->precipitate no_effect No Effect Observed? precipitate->no_effect No sol_precipitate Check Final DMSO Concentration Use Serial Dilutions Warm Medium precipitate->sol_precipitate Yes cytotoxicity Cytotoxicity Observed? no_effect->cytotoxicity No sol_no_effect Check Concentration Range Verify Receptor Expression Optimize Incubation Time no_effect->sol_no_effect Yes sol_cytotoxicity Perform Viability Assay Lower Concentration Check Vehicle Control cytotoxicity->sol_cytotoxicity Yes end Problem Resolved cytotoxicity->end No sol_precipitate->end sol_no_effect->end sol_cytotoxicity->end

Caption: Troubleshooting Decision Tree for In Vitro Studies with this compound.

References

JNJ-18038683 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of JNJ-18038683, a potent and selective 5-HT7 receptor antagonist. The information is presented in a question-and-answer format to directly address common concerns and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor.[1] It has been investigated for its potential therapeutic effects in major depressive disorder and as an adjunctive treatment for improving cognition and mood in stable bipolar disorder.[2][3]

Q2: Are there any known off-target interactions for this compound?

Yes, this compound has been shown to bind to the 5-HT6 serotonin receptor, albeit with a lower affinity than its primary target.[1]

Q3: How significant is the interaction with the 5-HT6 receptor?

This compound exhibits a 10-fold lower affinity for the 5-HT6 receptor compared to the 5-HT7 receptor.[1] While the primary activity is at the 5-HT7 receptor, at higher concentrations, or in systems with high expression of 5-HT6 receptors, off-target effects mediated by 5-HT6 receptor antagonism could be observed.

Q4: What are the potential functional consequences of 5-HT6 receptor antagonism?

Antagonism of the 5-HT6 receptor has been associated with pro-cognitive and anti-dementia effects.[1] Therefore, some of the observed cognitive effects of this compound in preclinical or clinical studies could be, in part, mediated by its action on 5-HT6 receptors.

Q5: Has a comprehensive off-target screening panel (e.g., a CEREP panel) for this compound been published?

To date, a comprehensive public report of a broad off-target screening panel for this compound is not available in the reviewed literature. Such panels typically assess binding against a wide array of receptors, ion channels, and enzymes to identify potential off-target liabilities.

Q6: Were any potential off-target effects observed in preclinical safety studies?

Preclinical studies in rats at high doses indicated potential effects on the liver, lung, prostate, mammary gland, hematologic system, and thymus. It is important to consider these findings in the context of the doses administered and the translation to human studies.

Q7: What should I consider if I observe unexpected results in my experiments with this compound?

If you encounter unexpected phenotypes or data, consider the possibility of off-target effects, primarily via the 5-HT6 receptor. It is recommended to:

  • Perform dose-response experiments: This can help to distinguish between high-potency on-target effects and lower-potency off-target effects.

  • Use a more selective 5-HT7 antagonist as a control: Comparing the effects of this compound with a compound with higher selectivity for the 5-HT7 receptor can help to dissect the contribution of on- versus off-target activities.

  • Test for 5-HT6 receptor involvement: If feasible in your experimental system, you can use a selective 5-HT6 receptor agonist to see if it can reverse the effects of this compound.

Quantitative Data Summary

The following table summarizes the known binding affinity of this compound for its primary target and a key off-target.

TargetAffinity (Fold difference vs. 5-HT7)Potential Implication
5-HT7 Receptor Primary TargetTherapeutic effects on mood and cognition.
5-HT6 Receptor 10x lower affinityPotential contribution to pro-cognitive effects.

Experimental Protocols

Protocol: Radioligand Binding Assay for 5-HT7 and 5-HT6 Receptors

This protocol provides a general framework for assessing the binding affinity of this compound to both 5-HT7 and 5-HT6 receptors. Specific radioligands and competitors may be optimized based on laboratory resources and specific experimental goals.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT7 and 5-HT6 receptors.

Materials:

  • Cell membranes prepared from cells stably expressing human 5-HT7 or 5-HT6 receptors.

  • Radioligand for 5-HT7 receptor (e.g., [3H]-SB-269970)

  • Radioligand for 5-HT6 receptor (e.g., [3H]-LSD)

  • Unlabeled competitor for non-specific binding (e.g., Serotonin)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Assay Buffer

    • Radioligand at a concentration near its Kd.

    • Increasing concentrations of this compound.

    • For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., 10 µM Serotonin).

    • Cell membranes.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling_Pathway cluster_JNJ18038683 This compound cluster_targets Molecular Targets cluster_effects Potential Cellular Effects JNJ This compound HTR7 5-HT7 Receptor (Primary Target) JNJ->HTR7 High Affinity Antagonism HTR6 5-HT6 Receptor (Off-Target) JNJ->HTR6 10x Lower Affinity Antagonism Therapeutic Therapeutic Effects (Mood, Cognition) HTR7->Therapeutic OffTarget Potential Off-Target Effects (Pro-cognitive) HTR6->OffTarget

Caption: Interaction of this compound with its primary and off-target receptors.

Experimental_Workflow start Start: Unexpected Experimental Result q1 Is the effect dose-dependent? start->q1 a1_yes Consider On- and Off-Target Effects q1->a1_yes Yes a1_no Investigate Experimental Artifacts q1->a1_no No q2 Use a more selective 5-HT7 antagonist control a1_yes->q2 q3 Test for 5-HT6 receptor involvement a1_yes->q3 end Conclusion a1_no->end res1 Effect is replicated: Likely On-Target q2->res1 res2 Effect is absent/reduced: Potential Off-Target q2->res2 q3->res2 res1->end res2->end

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

References

Troubleshooting inconsistent results in JNJ-18038683 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-18038683. The information is presented in a question-and-answer format to directly address potential issues and inconsistencies in experimental results.

Troubleshooting Guides and FAQs

Q1: Why am I observing inconsistent or no significant effects of this compound in my experiments?

A1: Inconsistent results with this compound can arise from several factors, ranging from experimental design to the inherent pharmacology of the compound. Clinical trials have also reported a lack of efficacy compared to placebo in some studies, highlighting the complexity of its biological effects.[1][2] Here are some potential reasons and troubleshooting steps:

  • Suboptimal Compound Concentration: Ensure you are using an appropriate concentration of this compound. In vitro studies have shown antagonist potency (pKB) in the nanomolar range. For in vivo studies in mice, effective doses have been reported between 1 and 10 mg/kg.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model system.

  • Compound Solubility and Stability: this compound is often dissolved in DMSO for in vitro experiments. Ensure the compound is fully dissolved and that the final DMSO concentration in your assay is low and consistent across all conditions, as high concentrations of DMSO can affect assay results. The stability of this compound in solution over time and under different storage conditions should be considered. It is recommended to prepare fresh solutions for each experiment.

  • Off-Target Effects: While this compound is a potent and selective 5-HT7 receptor antagonist, it does have a tenfold lower affinity for the 5-HT6 receptor.[3] At higher concentrations, off-target effects at the 5-HT6 receptor or other unknown sites could contribute to your observations. Consider using a lower concentration or comparing your results with another selective 5-HT7 antagonist.

  • High Placebo Response in Behavioral Studies: In clinical studies with this compound, a high placebo response has been a confounding factor.[1] This can also be a challenge in preclinical behavioral experiments. Ensure proper blinding, randomization, and control groups to minimize this effect.

  • Biological Variability: The expression and function of the 5-HT7 receptor can vary between different cell lines, tissues, and animal strains. This biological variability can lead to inconsistent results. Characterize the 5-HT7 receptor expression in your model system.

Q2: I am seeing high background or a low signal-to-noise ratio in my cAMP assay when using this compound. What could be the cause?

A2: A low signal-to-noise ratio in a cAMP assay can be due to several factors. As this compound is a 5-HT7 receptor antagonist, it will inhibit the production of cAMP stimulated by a 5-HT7 agonist.

  • Cell Health and Density: Ensure your cells are healthy and plated at the optimal density. High cell density can lead to high basal cAMP levels, while low cell density can result in a weak signal.

  • Agonist Concentration: The concentration of the 5-HT7 agonist used to stimulate cAMP production is critical. Use a concentration of the agonist that produces a submaximal response (e.g., EC80) to allow for a clear window to observe the inhibitory effect of this compound.

  • Assay Protocol: Follow the cAMP assay kit manufacturer's protocol carefully. Pay attention to incubation times, reagent concentrations, and cell lysis procedures.

  • DMSO Concentration: As mentioned previously, ensure the final DMSO concentration is low and consistent across all wells, as it can interfere with the assay.

Q3: My results from the tail suspension test with this compound are not showing a clear antidepressant-like effect. What should I check?

A3: The tail suspension test is a widely used behavioral model to screen for potential antidepressant drugs.[4][5][6] this compound has been reported to be effective in this test.[1] If you are not observing the expected decrease in immobility time, consider the following:

  • Animal Strain: Different mouse strains can exhibit varying baseline levels of immobility and sensitivity to antidepressants.[5] Ensure you are using a strain that is known to be responsive in this assay.

  • Drug Administration: The route of administration and the timing of the test after drug injection are critical. For this compound, oral administration has been used.[7] Ensure the compound has had sufficient time to be absorbed and reach the brain.

  • Scoring Method: The definition and scoring of immobility should be consistent and performed by a trained observer who is blind to the experimental conditions. Automated scoring systems can also be used to increase objectivity.[6]

  • Stress Levels: The stress level of the animals can influence the outcome of the test. Handle the animals gently and allow them to acclimate to the testing room before the experiment.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

ParameterSpecies/SystemValueReference
pKi (5-HT7 Receptor) Human (HEK293 cells)8.20[Source not explicitly stating pKi, but affinity is high]
pKi (5-HT7 Receptor) Rat (HEK293 cells)8.19[Source not explicitly stating pKi, but affinity is high]
pKi (5-HT7 Receptor) Rat (Thalamus)8.50[Source not explicitly stating pKi, but affinity is high]
pKB (5-HT7 Receptor Antagonism) Human (HEK293 cells)In good agreement with Ki[Source not explicitly stating pKB]
pKB (5-HT7 Receptor Antagonism) Rat (HEK293 cells)In good agreement with Ki[Source not explicitly stating pKB]
Affinity for 5-HT6 Receptor Not Specified10x less than 5-HT7[3]

Table 1: In Vitro Binding and Functional Antagonist Potency of this compound

Animal ModelDosingObserved EffectReference
Mouse Tail Suspension Test Not specifiedEffective (reduced immobility)[1]
Rat REM Sleep 1, 3, 10 mg/kg (oral)Increased REM latency, decreased REM duration[1]
Mouse Circadian Rhythm Not specifiedBlocked light-induced phase shifts[3]

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Experimental Protocols

Key Experiment 1: cAMP Measurement Assay

This protocol provides a general methodology for measuring the antagonist effect of this compound on agonist-stimulated cAMP production in cells expressing the 5-HT7 receptor.

Materials:

  • HEK293 cells stably expressing the human or rat 5-HT7 receptor

  • Cell culture medium and supplements

  • This compound

  • 5-HT7 receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • DMSO

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

  • Cell Culture: Culture the 5-HT7 receptor-expressing HEK293 cells according to standard protocols.

  • Cell Plating: Seed the cells into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer containing a PDE inhibitor. Also, prepare a solution of the 5-HT7 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Incubation: Remove the cell culture medium and add the this compound dilutions to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add the 5-HT7 agonist solution to the wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C to stimulate cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 and subsequently calculate the pKB value.

Key Experiment 2: Mouse Tail Suspension Test

This protocol describes a standard procedure for the tail suspension test to assess the antidepressant-like effects of this compound in mice.

Materials:

  • Male mice (e.g., C57BL/6 strain)

  • This compound

  • Vehicle control (e.g., saline or appropriate vehicle for this compound)

  • Tail suspension apparatus

  • Adhesive tape

  • Video recording equipment (optional but recommended)

  • Timer

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage). The dose and pre-treatment time should be optimized based on pharmacokinetic data or previous studies (e.g., 10 mg/kg, 60 minutes prior to testing).

  • Suspension: Individually suspend each mouse by its tail from a horizontal bar using adhesive tape. The mouse's body should hang freely without being able to touch any surfaces.

  • Observation Period: Record the behavior of the mouse for a total of 6 minutes. The parameter of interest is the total time the mouse remains immobile. Immobility is defined as the absence of any movement except for respiration.

  • Scoring: The duration of immobility is typically scored during the last 4 minutes of the 6-minute test. Scoring can be done manually by a trained observer who is blind to the treatment groups or using an automated video tracking system.

  • Data Analysis: Compare the mean immobility time between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

Visualizations

G cluster_receptor Cell Membrane cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway 5-HT7R 5-HT7 Receptor Gαs Gαs 5-HT7R->Gαs Activates Gα12 Gα12 5-HT7R->Gα12 Activates Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB ERK ERK PKA->ERK Gene Transcription Gene Transcription CREB->Gene Transcription Cell Growth & Proliferation Cell Growth & Proliferation ERK->Cell Growth & Proliferation RhoA RhoA Gα12->RhoA Cdc42 Cdc42 Gα12->Cdc42 ROCK ROCK RhoA->ROCK Neurite Outgrowth Neurite Outgrowth Cdc42->Neurite Outgrowth ROCK->Neurite Outgrowth Serotonin Serotonin Serotonin->5-HT7R Activates This compound This compound This compound->5-HT7R Antagonizes G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (5-HT7R expressing cells) Cell_Plating Cell Plating Cell_Culture->Cell_Plating Compound_Prep Compound Preparation (this compound & Agonist) Antagonist_Inc Antagonist Incubation (this compound) Compound_Prep->Antagonist_Inc Cell_Plating->Antagonist_Inc Agonist_Stim Agonist Stimulation Antagonist_Inc->Agonist_Stim Lysis_Detection Cell Lysis & cAMP Detection Agonist_Stim->Lysis_Detection Data_Acquisition Data Acquisition Lysis_Detection->Data_Acquisition Curve_Fitting Dose-Response Curve Fitting Data_Acquisition->Curve_Fitting IC50_pKB IC50 / pKB Determination Curve_Fitting->IC50_pKB G Inconsistent_Results Inconsistent or No Effect Observed Check_Concentration Is the compound concentration optimal? Inconsistent_Results->Check_Concentration Check_Solubility Is the compound fully dissolved and stable? Inconsistent_Results->Check_Solubility Consider_Off_Target Could off-target effects be at play? Inconsistent_Results->Consider_Off_Target Evaluate_Model Is the experimental model appropriate? Inconsistent_Results->Evaluate_Model Dose_Response Perform dose-response curve. Check_Concentration->Dose_Response Fresh_Solutions Prepare fresh solutions; check DMSO %. Check_Solubility->Fresh_Solutions Lower_Concentration Use lower concentration; compare with other antagonists. Consider_Off_Target->Lower_Concentration Validate_Model Validate receptor expression; check literature for model suitability. Evaluate_Model->Validate_Model

References

JNJ-18038683 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JNJ-18038683.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for solid this compound?

For short-term storage, solid this compound should be kept in a dry, dark environment at a temperature between 0 - 4°C.[1] These conditions are suitable for periods of days to weeks.[1]

Q2: How should I store solid this compound for long-term use?

For long-term storage, it is recommended to store solid this compound at -20°C.[1] Under these conditions, the compound can be stable for months to years.[1]

Q3: What is the expected shelf life of this compound?

When stored correctly, this compound has a shelf life of over three years.[1]

Q4: How should I handle the shipping of this compound?

This compound is considered stable enough for shipment at ambient temperatures for a few weeks, including the time spent in customs.[1] It is shipped as a non-hazardous chemical.[1]

Q5: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in DMSO.[1]

Q6: How should I store stock solutions of this compound?

For short-term storage (days to weeks), stock solutions can be kept at 0 - 4°C.[1] For long-term storage (months), it is recommended to store stock solutions at -20°C.[1]

Troubleshooting Guide

Issue: I observe precipitation in my this compound stock solution after thawing.

  • Possible Cause: The concentration of the stock solution may be too high, or the compound has a lower solubility at colder temperatures.

  • Solution:

    • Gently warm the solution to room temperature.

    • Vortex the solution thoroughly to ensure it is fully dissolved.

    • If precipitation persists, consider preparing a more diluted stock solution.

Issue: I am concerned about the stability of my this compound after it was left at room temperature for an extended period.

  • Possible Cause: While stable for short periods at ambient temperature during shipping, prolonged exposure to non-optimal conditions could potentially lead to degradation.[1]

  • Solution:

    • For critical experiments, it is advisable to use a fresh vial of the compound that has been stored under the recommended long-term conditions.

    • If using the potentially compromised compound is necessary, a purity check via methods like HPLC is recommended to assess its integrity.

Data Summary

Storage Conditions for this compound
FormDurationTemperatureLight/Moisture
SolidShort-term (days to weeks)0 - 4°CDry and Dark
SolidLong-term (months to years)-20°CDry and Dark
Stock SolutionShort-term (days to weeks)0 - 4°CN/A
Stock SolutionLong-term (months)-20°CN/A
Shipping and Handling
ParameterRecommendation
Shipping TemperatureAmbient
Hazardous ClassificationNon-hazardous
Recommended SolventDMSO

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound (free base, MW: 337.85 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.3785 mg.

    • Add the appropriate volume of DMSO to the solid compound. For the example above, add 1 mL of DMSO.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

Visualizations

Storage_Workflow This compound Storage and Handling Workflow reception Receive this compound (Ambient Shipping) short_term Short-term Storage (Solid, 0-4°C, Dark, Dry) reception->short_term Immediate Use long_term Long-term Storage (Solid, -20°C, Dark, Dry) reception->long_term Archiving prep_stock Prepare Stock Solution (DMSO) short_term->prep_stock long_term->prep_stock short_term_stock Short-term Stock Storage (0-4°C) prep_stock->short_term_stock Use within weeks long_term_stock Long-term Stock Storage (-20°C, Aliquoted) prep_stock->long_term_stock Store for months use Use in Experiment short_term_stock->use long_term_stock->use Troubleshooting_Stability Troubleshooting this compound Stability Issues issue Observed Issue (e.g., precipitation, unexpected results) check_storage Verify Storage Conditions (Temp, Light, Moisture) issue->check_storage check_solution_prep Review Stock Solution Preparation (Solvent, Concentration) issue->check_solution_prep improper_storage Improper Storage check_storage->improper_storage Deviation found solution_issue Solution Preparation Error check_solution_prep->solution_issue Error identified use_fresh Action: Use a fresh vial improper_storage->use_fresh purity_check Optional: Check purity (e.g., HPLC) improper_storage->purity_check reprepare_solution Action: Prepare fresh solution solution_issue->reprepare_solution

References

How to mitigate JNJ-18038683 off-target binding to 5-HT6 receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-18038683. The focus is on mitigating its off-target binding to the 5-HT6 receptor while maintaining its primary activity as a 5-HT7 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist of the 5-HT7 serotonin receptor.[1][2] It was developed by Johnson & Johnson and has been investigated for its potential nootropic and antidepressant effects.[1]

Q2: What is the known off-target activity of this compound?

This compound exhibits off-target binding to the 5-HT6 serotonin receptor. Its affinity for the 5-HT6 receptor is approximately 10-fold lower than its affinity for the primary target, the 5-HT7 receptor.[1]

Q3: Why is mitigating 5-HT6 receptor binding important?

While antagonism of 5-HT6 receptors is being explored for potential cognitive benefits, unintended off-target binding can lead to undesired pharmacological effects, complicate the interpretation of experimental results, and potentially cause adverse effects in a therapeutic context.[3] Minimizing off-target activity is crucial for developing a selective tool compound or a therapeutic agent with a clean safety profile.

Q4: What are the general approaches to reduce off-target binding of a compound?

Several strategies can be employed to mitigate off-target binding, including:

  • Rational Drug Design: Modifying the chemical structure of the compound based on the structural differences between the target and off-target receptors.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogs of the compound to understand how chemical modifications affect potency and selectivity.

  • Computational Modeling: Using techniques like pharmacophore modeling and molecular docking to predict how a compound will interact with different receptors and to guide the design of more selective analogs.

Troubleshooting Guides

Issue: High 5-HT6 Receptor Binding in My Assay

If you are observing significant 5-HT6 receptor activity with this compound in your experiments, consider the following troubleshooting steps:

1. Confirm Assay Conditions and Reagents:

  • Validate Receptor Expression: Ensure that the cell line or tissue preparation used in your assay expresses the correct serotonin receptor subtype.

  • Check Radioligand Specificity: Verify the selectivity of the radioligand used in your binding assay for the 5-HT6 receptor.

  • Optimize Assay Buffer and Temperature: Binding affinities can be sensitive to pH, ionic strength, and temperature. Ensure these are optimized and consistent across experiments.

2. Re-evaluate Compound Concentration:

  • Given the 10-fold selectivity for 5-HT7 over 5-HT6, using the lowest effective concentration of this compound that still achieves the desired 5-HT7 antagonism will minimize 5-HT6 engagement.

3. Implement a Medicinal Chemistry Strategy to Improve Selectivity:

If reducing the concentration is not feasible, a medicinal chemistry approach to modify the this compound scaffold may be necessary. The goal is to design analogs with improved selectivity for the 5-HT7 receptor.

  • Strategy 1: Structure-Based Drug Design:

    • Exploit differences in the binding pockets of 5-HT6 and 5-HT7 receptors. Recent structural studies have highlighted differences in the extracellular loop 2 (ECL2) and specific residues within the binding pocket that can be targeted to enhance selectivity.[4]

    • Introduce bulky or sterically hindering groups to your compound that would clash with the 5-HT6 binding pocket but be accommodated by the 5-HT7 pocket.

  • Strategy 2: Pharmacophore Modeling:

    • Develop a pharmacophore model for 5-HT7 antagonists and a separate one for 5-HT6 antagonists.[5] By comparing these models, you can identify key structural features that are essential for 5-HT7 binding but detrimental for 5-HT6 binding.

    • Synthesize analogs that better fit the 5-HT7 pharmacophore while deviating from the 5-HT6 pharmacophore.

  • Strategy 3: Site-Directed Mutagenesis Studies:

    • To experimentally validate key interacting residues, perform site-directed mutagenesis on both 5-HT6 and 5-HT7 receptors.[6] This can confirm which amino acids are critical for this compound binding and guide the design of more selective compounds.

Data Presentation

Table 1: Binding Affinity of this compound at Human 5-HT7 and 5-HT6 Receptors

Receptor SubtypeBinding Affinity (pKi)Reference
Human 5-HT78.20[7]
Human 5-HT6~7.2 (estimated 10-fold lower)[1]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (Filtration Method)

This protocol is a standard method to determine the binding affinity (Ki) of a test compound (e.g., a this compound analog) for the 5-HT6 or 5-HT7 receptor.

Materials:

  • Cell membranes expressing the human 5-HT6 or 5-HT7 receptor.

  • Radioligand with known high affinity and selectivity for the target receptor (e.g., [3H]LSD for 5-HT6, [3H]5-CT for 5-HT7).

  • Test compound (unlabeled this compound or analog).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Non-specific binding determinator (e.g., 10 µM Serotonin).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding determinator.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.

Materials:

  • SPA beads (e.g., wheat germ agglutinin-coated PVT beads).

  • Cell membranes expressing the human 5-HT6 or 5-HT7 receptor.

  • Radioligand (e.g., [3H]LSD or [3H]5-CT).

  • Test compound.

  • Assay Buffer.

  • 96- or 384-well microplates suitable for SPA.

  • Microplate scintillation counter.

Procedure:

  • Bead-Membrane Coupling: Incubate the SPA beads with the cell membranes to allow for coupling.

  • Assay Setup: In a microplate, add the bead-membrane complex, radioligand, and the test compound at various concentrations.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure the light emitted from the beads using a microplate scintillation counter. Only radioligand bound to the receptor on the beads will be close enough to the scintillant to produce a signal.

  • Data Analysis: As with the filtration assay, determine the IC50 and calculate the Ki value.

Visualizations

experimental_workflow cluster_design Compound Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Iteration start Start with this compound Scaffold sar Structure-Activity Relationship (SAR) Analysis start->sar comp_model Computational Modeling (Pharmacophore, Docking) start->comp_model synthesis Synthesize Novel Analogs sar->synthesis comp_model->synthesis binding_assay Competitive Radioligand Binding Assay (5-HT6 vs. 5-HT7) synthesis->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) binding_assay->functional_assay data_analysis Determine Ki and Selectivity Index functional_assay->data_analysis decision Analog with Improved Selectivity? data_analysis->decision decision->sar No lead_optimization Lead Optimization decision->lead_optimization Yes end Selective 5-HT7 Antagonist lead_optimization->end

Caption: Workflow for developing selective this compound analogs.

signaling_pathway cluster_5HT7 Primary Target Pathway cluster_5HT6 Off-Target Pathway JNJ This compound HTR7 5-HT7 Receptor JNJ->HTR7 Antagonizes HTR6 5-HT6 Receptor JNJ->HTR6 Antagonizes (weaker) Gs Gs Protein HTR7->Gs AC_7 Adenylyl Cyclase Gs->AC_7 cAMP_7 cAMP AC_7->cAMP_7 PKA_7 Protein Kinase A cAMP_7->PKA_7 Response_7 Desired Cellular Response PKA_7->Response_7 Gs_6 Gs Protein HTR6->Gs_6 AC_6 Adenylyl Cyclase Gs_6->AC_6 cAMP_6 cAMP AC_6->cAMP_6 PKA_6 Protein Kinase A cAMP_6->PKA_6 Response_6 Off-Target Cellular Response PKA_6->Response_6

Caption: this compound signaling at 5-HT7 and 5-HT6 receptors.

logical_relationship cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome off_target This compound binds to 5-HT6 low_selectivity Low Selectivity off_target->low_selectivity rational_design Rational Drug Design low_selectivity->rational_design sar_studies SAR Studies low_selectivity->sar_studies comp_chem Computational Chemistry low_selectivity->comp_chem selective_analog Selective 5-HT7 Antagonist rational_design->selective_analog sar_studies->selective_analog comp_chem->selective_analog reduced_off_target Reduced 5-HT6 Binding selective_analog->reduced_off_target

Caption: Logical approach to mitigate off-target binding.

References

Addressing JNJ-18038683 delivery challenges in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the delivery of JNJ-18038683 in animal studies. Given that this compound is a potent and selective 5-HT7 receptor antagonist, its effective delivery is crucial for obtaining reliable and reproducible preclinical data.[1][2] A primary challenge in the in vivo application of many new chemical entities, including potentially this compound, is poor water solubility, which can significantly impact oral bioavailability.[3][4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: My in vitro potent compound, this compound, is showing low efficacy in animal models. What are the likely reasons?

Q2: What are the initial steps to improve the in vivo delivery of this compound?

A2: The initial focus should be on enhancing the solubility and dissolution rate of the compound. A systematic approach to formulation development is recommended:

  • Physicochemical Characterization: If not already known, determine the aqueous solubility of this compound at different pH values, its pKa, and logP. This data is fundamental to selecting an appropriate formulation strategy.

  • Formulation Screening: Start with simple formulations and progress to more complex ones as needed. A good starting point is to screen various pharmaceutically acceptable excipients for their ability to solubilize the compound.

  • In Vivo Evaluation: Test promising formulations in a small pilot pharmacokinetic (PK) study in rodents to assess the impact on exposure (AUC) and maximum concentration (Cmax).

Q3: What are some common formulation strategies for poorly soluble compounds like this compound?

A3: Several strategies can be employed to formulate poorly soluble compounds for oral administration in animal studies. The choice of formulation will depend on the specific properties of this compound.

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems Dissolving the compound in a mixture of a water-miscible organic solvent (e.g., PEG 400, propylene glycol, ethanol) and water.Simple to prepare.Risk of drug precipitation upon dilution in the GI tract. Potential for solvent toxicity at high concentrations.
Surfactant-based Systems Using surfactants (e.g., Polysorbate 80, Cremophor® EL) to form micelles that encapsulate the drug, increasing its apparent solubility.Can significantly enhance solubility and absorption.Potential for GI irritation and toxicity depending on the surfactant and concentration used.
Lipid-based Formulations Dissolving or suspending the compound in oils, lipids, or self-emulsifying drug delivery systems (SEDDS).Can improve absorption through lymphatic uptake and by maintaining the drug in a solubilized state.More complex to formulate and characterize.
Suspensions Dispersing micronized drug particles in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent.Avoids the issue of drug precipitation from a solution. Suitable for compounds that are difficult to solubilize.Requires careful control of particle size and physical stability to ensure dose uniformity.

Q4: Are there any specific formulation vehicles that have been used for 5-HT7 receptor antagonists in preclinical studies?

A4: While the specific vehicle used for this compound in rodent studies is not detailed in the available literature, a study on another novel 5-HT7 receptor antagonist, WAY-101405, reported its oral administration in rodents.[8] For poorly soluble compounds in general, common vehicles for oral gavage in rodents include aqueous suspensions with suspending agents like 0.5% methylcellulose or a combination of solvents and surfactants such as 10% Tween 80 in water.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and administration of poorly soluble compounds like this compound.

IssuePossible CauseRecommended Solution
Compound precipitates out of solution upon preparation or standing. The concentration exceeds the solubility in the chosen vehicle.- Reduce the concentration of this compound. - Try a different co-solvent or a blend of co-solvents. - Add a precipitation inhibitor (e.g., HPMC, PVP). - Consider a suspension formulation instead of a solution.
Inconsistent results between animals or studies. - Non-homogenous formulation (especially for suspensions). - Precipitation of the drug in the dosing syringe. - Improper oral gavage technique.- Ensure thorough mixing of the formulation before each administration. For suspensions, continuous stirring during dosing is recommended. - Prepare the formulation fresh daily if stability is a concern. - Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach.
Low or variable oral bioavailability. - Poor dissolution in the GI tract. - Precipitation of the drug in the stomach or intestine. - First-pass metabolism.- Enhance solubility and dissolution rate using the formulation strategies mentioned in the FAQs. - Consider lipid-based formulations to bypass first-pass metabolism to some extent. - Evaluate the effect of food on absorption by conducting studies in both fasted and fed animals.
Adverse events observed in the vehicle control group. Toxicity of the excipients at the administered concentration.- Reduce the concentration of potentially toxic excipients (e.g., some organic solvents or surfactants). - Consult literature for the safety and tolerability of the chosen excipients in the specific animal model and for the duration of the study.

Experimental Protocols

Protocol 1: Basic Solubility Screening

Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles.

Methodology:

  • Add an excess amount of this compound powder to a series of vials, each containing a different vehicle (e.g., water, PBS pH 7.4, PEG 400, propylene glycol, corn oil, 10% Tween 80 in water).

  • Seal the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for equilibration.

  • After equilibration, centrifuge the vials to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • The results will provide a rank order of solubility in different vehicles, guiding the selection of a suitable formulation approach.

Protocol 2: Preparation of a Suspension for Oral Gavage

Objective: To prepare a homogenous and stable suspension of this compound for oral administration in rodents.

Methodology:

  • If necessary, reduce the particle size of this compound through micronization to improve dissolution.

  • Prepare a vehicle solution, for example, 0.5% (w/v) carboxymethyl cellulose (CMC) and 0.1% (w/v) docusate sodium (wetting agent) in purified water.

  • Weigh the required amount of this compound powder.

  • In a mortar, add a small amount of the vehicle to the powder to form a paste.

  • Gradually add the remaining vehicle while triturating to form a uniform suspension.

  • Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer before and during dose administration to ensure homogeneity.

Visualizations

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor that can signal through two main pathways: the canonical Gs-protein pathway and the G12-protein pathway.[4]

  • Gs-protein pathway: Activation of the 5-HT7 receptor leads to the stimulation of adenylyl cyclase (AC) by the Gαs subunit. This increases the intracellular concentration of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, influencing gene transcription and cellular function.

  • G12-protein pathway: The 5-HT7 receptor can also couple to G12 proteins.[1][3][4] Activation of Gα12 leads to the stimulation of RhoGEFs (guanine nucleotide exchange factors), which in turn activate small GTPases like RhoA and Cdc42.[3] These GTPases are key regulators of the actin cytoskeleton, influencing cell morphology, neurite outgrowth, and synaptic plasticity.[3]

Caption: 5-HT7 receptor signaling cascade.

Troubleshooting Workflow for this compound Delivery

This workflow provides a logical progression for addressing in vivo delivery challenges with this compound.

G start Low in vivo efficacy observed physchem Characterize Physicochemical Properties (Solubility, pKa, logP) start->physchem formulation_screening Formulation Screening physchem->formulation_screening cosolvent Co-solvent System formulation_screening->cosolvent surfactant Surfactant System formulation_screening->surfactant lipid Lipid-based System formulation_screening->lipid suspension Suspension formulation_screening->suspension pilot_pk Pilot PK Study in Rodents cosolvent->pilot_pk surfactant->pilot_pk lipid->pilot_pk suspension->pilot_pk evaluate_pk Evaluate PK Parameters (AUC, Cmax, Tmax) pilot_pk->evaluate_pk optimize Optimize Formulation evaluate_pk->optimize Sub-optimal Exposure proceed Proceed with Efficacy Studies evaluate_pk->proceed Acceptable Exposure troubleshoot Troubleshoot Formulation/Dosing evaluate_pk->troubleshoot High Variability optimize->formulation_screening troubleshoot->formulation_screening

Caption: Workflow for addressing delivery challenges.

References

Interpreting unexpected behavioral outcomes with JNJ-18038683

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-18038683. The information is designed to help interpret unexpected behavioral outcomes and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the serotonin 5-HT7 receptor.[1][2] It also has a binding affinity for the 5-HT6 receptor, but it is approximately 10 times lower than its affinity for the 5-HT7 receptor.[1]

Q2: What are the expected behavioral outcomes of this compound based on preclinical studies?

A2: Preclinical studies in animal models have suggested that this compound has nootropic (cognition-enhancing) and antidepressant-like effects.[1][3] It has also been shown to reduce REM sleep in rodents.[3]

Q3: What were the major findings from clinical trials of this compound in humans?

A3: Clinical trials have shown that this compound reduces REM sleep duration and prolongs REM latency in healthy volunteers.[3] However, Phase II clinical trials for major depressive disorder and for improving cognition in stable bipolar disorder did not demonstrate efficacy compared to placebo.[3][4][5] One study in major depressive disorder was considered a failed study due to a high placebo response.[3]

Troubleshooting Unexpected Behavioral Outcomes

Issue 1: Lack of Efficacy in Clinical Trials Despite Positive Preclinical Data

Researchers may find a discrepancy between the pro-cognitive and antidepressant effects observed in animal models and the lack of efficacy in human clinical trials.[3][4][5]

Possible Causes and Troubleshooting Steps:

  • Translational Differences: The neurobiology of the conditions being modeled in animals may not fully recapitulate the human conditions.

    • Action: Re-evaluate the animal model to ensure it is the most appropriate for the specific aspects of the disorder being studied. Consider using a battery of diverse behavioral tests to get a more comprehensive picture of the compound's effects.

  • Placebo Effect: A high placebo response rate can mask the true effect of a drug, as was a confounding factor in at least one of the clinical trials for this compound.[3]

    • Action: In preclinical studies, ensure proper blinding and randomization. In clinical trial design, consider enrichment strategies to reduce the impact of the placebo effect.

  • Off-Target Effects: While this compound is selective for the 5-HT7 receptor, its interaction with the 5-HT6 receptor or other unknown targets could contribute to a complex in-vivo pharmacological profile.[1]

    • Action: Conduct comprehensive off-target screening and dose-response studies to identify the full range of in-vivo targets.

Logical Relationship: Investigating Lack of Clinical Efficacy

cluster_0 Observed Discrepancy cluster_1 Potential Explanations cluster_2 Troubleshooting Strategies Preclinical Efficacy Preclinical Efficacy Lack of Clinical Efficacy Lack of Clinical Efficacy Preclinical Efficacy->Lack of Clinical Efficacy does not translate to Translational Differences Translational Differences Lack of Clinical Efficacy->Translational Differences High Placebo Response High Placebo Response Lack of Clinical Efficacy->High Placebo Response Off-Target Effects Off-Target Effects Lack of Clinical Efficacy->Off-Target Effects Re-evaluate Animal Models Re-evaluate Animal Models Translational Differences->Re-evaluate Animal Models Refine Clinical Trial Design Refine Clinical Trial Design High Placebo Response->Refine Clinical Trial Design Comprehensive Off-Target Screening Comprehensive Off-Target Screening Off-Target Effects->Comprehensive Off-Target Screening

Caption: Troubleshooting the discrepancy between preclinical and clinical findings.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki)
5-HT7High Affinity (Potent Antagonist)
5-HT6~10x Lower Affinity than 5-HT7

Table 2: Summary of Key Behavioral Findings

Study TypeModel/PopulationKey Behavioral OutcomesReference
PreclinicalRodent modelsNootropic & antidepressant-like effects, reduced REM sleep[1][3]
ClinicalHealthy volunteersReduced REM sleep duration, prolonged REM latency[3]
ClinicalMajor Depressive DisorderNo significant difference from placebo[3]
ClinicalBipolar Disorder (Cognition)No significant difference from placebo[4][5]

Experimental Protocols

Protocol 1: Rodent Model for Antidepressant-like Activity (Forced Swim Test)

  • Animals: Male mice or rats are individually housed with ad libitum access to food and water.

  • Apparatus: A cylindrical container (e.g., 25 cm height x 15 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Administer this compound or vehicle control at a predetermined time before the test.

    • Place the animal in the water cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session. A decrease in immobility time is interpreted as an antidepressant-like effect.

  • Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Experimental Workflow: Forced Swim Test

Animal Acclimation Animal Acclimation Drug Administration Drug Administration Animal Acclimation->Drug Administration Forced Swim Test Forced Swim Test Drug Administration->Forced Swim Test Behavioral Scoring Behavioral Scoring Forced Swim Test->Behavioral Scoring Data Analysis Data Analysis Behavioral Scoring->Data Analysis

Caption: Workflow for a typical preclinical antidepressant screening assay.

Signaling Pathways

Diagram: Simplified 5-HT7 Receptor Signaling

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs proteins to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound, as an antagonist, blocks this signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT7R 5-HT7 Receptor Gs Gs-protein 5HT7R->Gs activates JNJ18038683 This compound JNJ18038683->5HT7R blocks Serotonin Serotonin (5-HT) Serotonin->5HT7R activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces

Caption: Antagonistic action of this compound on 5-HT7 receptor signaling.

References

Technical Support Center: JNJ-18038683 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-18038683, a potent and selective 5-HT₇ receptor antagonist.[1][2] The following information is intended for researchers, scientists, and drug development professionals to optimize their in vitro dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the serotonin 5-HT₇ receptor.[1][2] The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the 5-HT₇ receptor by an agonist (like serotonin or 5-CT) leads to an increase in intracellular cyclic AMP (cAMP) levels. This compound competitively binds to the 5-HT₇ receptor, blocking the agonist's effect and thus preventing the downstream increase in cAMP.

Q2: What is the expected potency of this compound in vitro?

A2: The potency of this compound has been determined in HEK293 cells expressing the human and rat 5-HT₇ receptors. The binding affinity (pKi) and functional antagonist potency (pKB) are summarized in the table below. These values can be used as a reference for expected outcomes in similar assay systems.

Q3: How should I prepare a stock solution of this compound?

Q4: What is the appropriate in vitro assay to determine the dose-response curve for this compound?

A4: A functional assay that measures the inhibition of agonist-induced cAMP production is the most suitable method for determining the dose-response curve and IC₅₀ of this compound. This is because the 5-HT₇ receptor directly signals through the Gs-adenylyl cyclase pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound from published data.

Table 1: Binding Affinity of this compound for 5-HT₇ Receptors

Receptor SpeciesCell LineRadioligandpKiKi (nM)
HumanHEK293[³H]5-CT8.20 ± 0.016.31
RatHEK293[³H]5-CT8.19 ± 0.026.46
Rat (native)Thalamus[³H]5-CT8.50 ± 0.203.16

Data sourced from MedchemExpress.[1]

Table 2: Functional Antagonist Potency of this compound in a cAMP Assay

Receptor SpeciesCell LineAgonist (Concentration)pKB
HumanHEK2935-HT (100 nM)In good agreement with Ki
RatHEK2935-HT (100 nM)In good agreement with Ki

Data interpretation from MedchemExpress.[1]

Experimental Protocols

Protocol: Determination of this compound IC₅₀ using a cAMP Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound by measuring its ability to block agonist-induced cAMP production in a cell-based assay.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing the human or rat 5-HT₇ receptor in appropriate growth medium.
  • The day before the assay, seed the cells into a 96-well or 384-well plate at a predetermined optimal density. Cell density should be optimized to ensure the cAMP signal falls within the linear range of the detection kit.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10-point dilution series from 10 µM to 100 pM).
  • Prepare a solution of a 5-HT₇ receptor agonist (e.g., 5-HT or 5-CT) at a concentration that elicits a submaximal response (typically the EC₈₀).

3. Assay Procedure:

  • Wash the cells with assay buffer.
  • Pre-incubate the cells with the different concentrations of this compound for a sufficient time to allow for receptor binding (e.g., 10-30 minutes).
  • Add the 5-HT₇ agonist to all wells except the negative control wells.
  • Incubate for a predetermined time to allow for cAMP production (e.g., 30 minutes).
  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

4. Data Analysis:

  • Generate a dose-response curve by plotting the log of the this compound concentration against the percentage of inhibition of the agonist response.
  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension before seeding. Allow plates to sit at room temperature for a short period before incubation to allow for even cell distribution.
Edge effectsAvoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
No or low signal in agonist-stimulated wells Low receptor expression in cellsUse a higher passage number of cells or re-transfect and select for a higher expressing clone.
Inactive agonistUse a fresh stock of the agonist.
Insufficient incubation timeOptimize the agonist incubation time to achieve a robust signal.
cAMP degradationInclude a phosphodiesterase (PDE) inhibitor, such as IBMX, in the assay buffer.
No inhibition by this compound Inactive this compoundUse a fresh stock of the compound.
Insufficient pre-incubation timeIncrease the pre-incubation time to ensure the antagonist has reached equilibrium with the receptor.
Agonist concentration is too highUse a lower concentration of the agonist (e.g., EC₅₀ to EC₈₀) to allow for competitive antagonism.
High background signal (no agonist) Constitutive receptor activityThis may be inherent to the cell line. Ensure the assay window between basal and stimulated is sufficient.
Non-specific signalCheck for interference from the assay components or the compound itself with the detection reagents.

Visualizations

G 5-HT7 Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT7R 5-HT7 Receptor Gs Gs 5HT7R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Serotonin Serotonin Serotonin->5HT7R Binds JNJ18038683 JNJ18038683 JNJ18038683->5HT7R Blocks Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates substrates

Caption: 5-HT₇ Receptor Signaling Pathway.

G Experimental Workflow for this compound Dose-Response cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture 5-HT7R expressing cells Seed_Plate Seed cells into assay plate Cell_Culture->Seed_Plate Pre_incubation Pre-incubate cells with this compound Seed_Plate->Pre_incubation Compound_Prep Prepare this compound serial dilutions Compound_Prep->Pre_incubation Agonist_Prep Prepare 5-HT7 agonist solution Stimulation Add agonist to stimulate cells Agonist_Prep->Stimulation Pre_incubation->Stimulation Incubation Incubate to allow cAMP production Stimulation->Incubation Lysis_Detection Lyse cells and detect cAMP Incubation->Lysis_Detection Plot_Data Plot dose-response curve Lysis_Detection->Plot_Data Calculate_IC50 Calculate IC50 using non-linear regression Plot_Data->Calculate_IC50 G Troubleshooting Logic for Dose-Response Assays Start Unexpected Results Check_Variability High Variability? Start->Check_Variability Check_Signal Low/No Signal? Check_Variability->Check_Signal No Review_Seeding Review cell seeding protocol Check_Variability->Review_Seeding Yes Check_Inhibition No Inhibition? Check_Signal->Check_Inhibition No Optimize_Agonist Optimize agonist concentration & incubation Check_Signal->Optimize_Agonist Yes Check_Reagents Check activity of agonist & antagonist Check_Inhibition->Check_Reagents Yes End Optimized Assay Check_Inhibition->End No Check_Pipetting Verify pipette calibration Review_Seeding->Check_Pipetting Check_Pipetting->End Check_PDE Consider adding PDE inhibitor Optimize_Agonist->Check_PDE Optimize_Antagonist Optimize antagonist pre-incubation time Check_Reagents->Optimize_Antagonist Optimize_Antagonist->End Check_PDE->End

References

Technical Support Center: Enhancing In Vivo Bioavailability of JNJ-18038683

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of JNJ-18038683, a potent and selective 5-HT7 serotonin receptor antagonist. Given its likely classification as a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility), this guide focuses on strategies to overcome solubility-limited absorption.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo research?

A1: this compound is a selective antagonist of the 5-HT7 serotonin receptor with potential applications in neuroscience research, including studies on depression and cognition.[1] Its effectiveness in vivo is highly dependent on achieving sufficient systemic exposure. Evidence suggests that this compound has good membrane permeability but low aqueous solubility, a characteristic of BCS Class II compounds.[2] This low solubility can be the rate-limiting step in its absorption from the gastrointestinal tract after oral administration, leading to low and variable bioavailability, which can compromise the reliability and reproducibility of in vivo experimental results.[3][4]

Q2: What are the known physicochemical properties of this compound relevant to its formulation?

Physicochemical Properties of this compound

PropertyInformationImplication for Bioavailability
Chemical Class Azepine derivative, weakly basic compoundpH-dependent solubility; potential for salt formation to improve solubility.
BCS Classification Likely Class II (High Permeability, Low Solubility)Absorption is limited by the dissolution rate. Strategies should focus on enhancing solubility and dissolution.[2][10][11]
Salt Form Studied as a citrate salt (C₂₆H₂₈ClN₃O₇) and free base (C₂₀H₂₀ClN₃)[5][7]The citrate salt is expected to have higher aqueous solubility than the free base.[8]
Molecular Weight 337.85 g/mol (free base); 529.97 g/mol (citrate salt)[5][7]Within the range suitable for oral absorption.

Q3: What are the general strategies to improve the bioavailability of BCS Class II compounds like this compound?

A3: For BCS Class II compounds, the primary goal is to increase the drug's concentration in the gastrointestinal fluids to facilitate absorption. Key strategies include:

  • pH adjustment: Utilizing buffers to maintain an acidic pH where the weakly basic this compound would be more soluble.[3]

  • Co-solvents: Employing water-miscible organic solvents to increase solubility.[3][12]

  • Surfactants: Using surfactants to form micelles that can encapsulate the drug and increase its apparent solubility.[3]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes, thereby increasing solubility.[3]

  • Lipid-based formulations: Formulating the drug in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[11][13]

  • Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[3][14]

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state to improve its dissolution rate.[14]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low bioavailability of this compound in your in vivo experiments.

Caption: Troubleshooting workflow for low in vivo bioavailability of this compound.

Experimental Protocols

Protocol 1: Preparation of a Simple Aqueous Formulation for Oral Gavage in Rodents

This protocol provides a starting point for solubilizing this compound (citrate salt) for oral administration.

Materials:

  • This compound citrate salt

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • Sterile water for injection

  • 0.1 M Citrate buffer (pH 3.0)

  • Vortex mixer

  • Sonicator

Procedure:

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of 10% PEG 400 and 5% Tween 80 in sterile water or citrate buffer.

    • For example, to prepare 10 mL of vehicle, mix 1 mL of PEG 400, 0.5 mL of Tween 80, and 8.5 mL of sterile water or citrate buffer.

    • Vortex thoroughly until a clear, homogeneous solution is formed.

  • Drug Solubilization:

    • Weigh the required amount of this compound citrate salt.

    • Add a small amount of the vehicle to the drug powder to create a paste.

    • Gradually add the remaining vehicle while vortexing.

    • If the drug does not fully dissolve, sonicate the solution in a water bath for 15-30 minutes.

  • Final Preparation:

    • Visually inspect the solution for any undissolved particles. The final formulation should be a clear solution.

    • Prepare fresh on the day of the experiment.

Typical Preclinical Vehicle Compositions for BCS Class II Drugs

Formulation TypeVehicle CompositionRationale
Aqueous Solution/Suspension 0.5% - 2% Methylcellulose or Carboxymethylcellulose (CMC) in waterSimple suspension vehicle. May not be sufficient for this compound due to low solubility.
Co-solvent System 10-30% PEG 400 in water or bufferIncreases solubility through co-solvency.[12]
Surfactant System 5-10% Tween 80 or Cremophor EL in water or bufferEnhances wetting and forms micelles to solubilize the drug.
Combined System 10% PEG 400, 5% Tween 80 in water or citrate bufferA commonly used combination to leverage both co-solvency and micellar solubilization.
Lipid-Based System (for SEDDS) 30-50% Oil (e.g., Labrafac™, Maisine®), 30-50% Surfactant (e.g., Cremophor® RH 40, Labrasol®), 10-20% Co-surfactant (e.g., Transcutol® HP)Forms a fine emulsion in the GI tract, presenting the drug in a solubilized form for absorption.[13]
Protocol 2: Workflow for Selecting an Appropriate Formulation

This workflow guides the rational selection of a formulation strategy based on the properties of this compound.

Formulation_Selection_Workflow start Start: Need for In Vivo Formulation physchem Physicochemical Characterization (BCS Class II - Low Solubility, High Permeability) start->physchem solubility_screening Solubility Screening in Various Excipients physchem->solubility_screening excipients Common Excipients: - pH modifiers (buffers) - Co-solvents (PEG 400, PG) - Surfactants (Tween 80) - Lipids (Labrafac™) solubility_screening->excipients formulation_type Select Formulation Type solubility_screening->formulation_type simple_solution Simple Aqueous Solution/Suspension formulation_type->simple_solution Sufficient solubility in simple systems lipid_formulation Lipid-Based Formulation (SEDDS) formulation_type->lipid_formulation Poor solubility in simple systems, good in lipids prototype_dev Prototype Formulation Development simple_solution->prototype_dev lipid_formulation->prototype_dev in_vitro_eval In Vitro Evaluation (e.g., kinetic solubility, dissolution) prototype_dev->in_vitro_eval in_vivo_pk In Vivo Pharmacokinetic Study in_vitro_eval->in_vivo_pk final_formulation Final Formulation Selection in_vivo_pk->final_formulation

Caption: Workflow for rational formulation selection for this compound.

Signaling Pathway

While not directly related to bioavailability, understanding the mechanism of action of this compound is crucial for interpreting in vivo study outcomes. This compound is a 5-HT7 receptor antagonist.

Signaling_Pathway serotonin Serotonin (5-HT) receptor 5-HT7 Receptor serotonin->receptor Agonist gs Gαs receptor->gs jnj This compound jnj->receptor Antagonist ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates downstream Downstream Cellular Effects (e.g., neuronal excitability, gene expression) pka->downstream Phosphorylates

Caption: Simplified signaling pathway of the 5-HT7 receptor and the antagonistic action of this compound.

References

Validation & Comparative

JNJ-18038683: A 5-HT7 Receptor Antagonist in Clinical Trials for Depression

Author: BenchChem Technical Support Team. Date: December 2025

A comparison of the investigational drug JNJ-18038683 against placebo in the treatment of Major Depressive Disorder (MDD), focusing on available clinical trial data, mechanism of action, and experimental protocols.

Executive Summary

This compound is a potent and selective antagonist of the 5-hydroxytryptamine type 7 (5-HT7) receptor that has been investigated for the treatment of Major Depressive Disorder (MDD). Clinical trial evidence, primarily from a significant Phase 2 study (NCT00566202), indicates that this compound did not demonstrate a statistically significant superiority over placebo in reducing depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS). The trial, which also included an active comparator, escitalopram, was deemed a "failed study" due to a high placebo response that prevented either active treatment from separating from the placebo group. However, a post-hoc analysis suggested a potential for clinically meaningful effects in a subset of the study population. This guide provides a comprehensive overview of the available data on this compound versus placebo, its mechanism of action, and the methodologies of the key clinical trial.

Mechanism of Action: 5-HT7 Receptor Antagonism

This compound exerts its effects by selectively blocking the 5-HT7 receptor.[1][2] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade is involved in various physiological processes in the central nervous system, including the regulation of circadian rhythms, sleep, learning, and memory.[3] By antagonizing this receptor, this compound is thought to modulate downstream signaling pathways that may be dysregulated in depressive disorders. The 5-HT7 receptor has also been shown to couple to the G12 protein, activating Rho GTPases, which play a role in neuronal structure and synaptogenesis.[4][5]

Below is a diagram illustrating the proposed signaling pathway of the 5-HT7 receptor and the antagonistic action of this compound.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5-HT7 Receptor 5-HT7 Receptor Serotonin->5-HT7 Receptor Activation G_s Gs 5-HT7 Receptor->G_s This compound This compound This compound->5-HT7 Receptor Antagonism AC Adenylyl Cyclase G_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal Effects Downstream Neuronal Effects PKA->Neuronal Effects

Proposed mechanism of action of this compound.

Clinical Trial Data: this compound vs. Placebo in MDD

The primary source of clinical data for this compound in MDD is the Phase 2, double-blind, active- and placebo-controlled trial NCT00566202.[6][7]

Trial Outcome Summary:

The study did not meet its primary endpoint. Neither this compound nor the active comparator, escitalopram, demonstrated a statistically significant difference from placebo in the change from baseline of the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[7] This outcome was attributed to a higher-than-expected placebo response.[7]

A post-hoc analysis was conducted, which excluded data from clinical sites with either an unusually high or no placebo response. In this analysis, a clinically meaningful difference was observed between this compound and placebo.[7]

Quantitative Data:

Detailed quantitative results from the primary analysis of the NCT00566202 trial, including mean change in MADRS scores, standard deviations, and p-values for each treatment arm, are not publicly available in the reviewed literature. Therefore, a direct quantitative comparison in a tabular format cannot be provided.

Experimental Protocols: NCT00566202 Trial

The following is a summary of the experimental protocol for the key clinical trial (NCT00566202) investigating this compound for MDD.

Parameter Description
Study Design A Phase 2, multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.[6]
Participants 225 adult patients (aged 18-60) diagnosed with moderate to severe Major Depressive Disorder.[6][8]
Treatment Arms 1. This compound (20 mg/day) 2. Escitalopram (20 mg/day) 3. Placebo[6]
Dosage Regimen Patients were titrated to their assigned dose, starting with 10 mg for the first week before increasing to 20 mg.[6]
Primary Outcome Measure Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[7]
Study Duration 9 weekly visits, including a screening visit.[6]
Inclusion Criteria (selected) - Diagnosis of moderate to severe Major Depressive Disorder. - In good general health.[8]
Exclusion Criteria (selected) - History or current diagnosis of other major psychiatric conditions (e.g., bipolar disorder, psychotic disorder, anxiety disorder). - History or presence of drug abuse. - Use of other prescription or herbal medications for depression.[8]

Below is a workflow diagram illustrating the experimental design of the NCT00566202 clinical trial.

cluster_workflow NCT00566202 Trial Workflow Screening Screening Randomization Randomization Screening->Randomization This compound This compound (20mg) Randomization->this compound Escitalopram Escitalopram (20mg) Randomization->Escitalopram Placebo Placebo Randomization->Placebo Treatment 9-Week Treatment Period This compound->Treatment Escitalopram->Treatment Placebo->Treatment Endpoint Primary Endpoint: Change in MADRS Score Treatment->Endpoint

Experimental workflow for the NCT00566202 trial.

Discussion and Conclusion

The clinical development of this compound for Major Depressive Disorder highlights a significant challenge in antidepressant drug trials: the placebo effect. While the primary analysis of the pivotal Phase 2 study failed to demonstrate efficacy against placebo, the post-hoc analysis suggests that this compound may have antidepressant effects in certain patient populations or under different trial conditions. The lack of publicly available quantitative data from the primary analysis limits a full, objective comparison.

For researchers and drug development professionals, the case of this compound underscores the importance of robust clinical trial design to mitigate high placebo response rates. Further research would be needed to fully elucidate the potential of 5-HT7 receptor antagonists as a therapeutic class for depression. This would likely involve studies with enriched patient populations or adaptive trial designs to better detect a therapeutic signal. The preclinical evidence for the role of the 5-HT7 receptor in mood regulation remains a compelling area for further investigation.

References

A Comparative Analysis of 5-HT7 Receptor Antagonists: JNJ-18038683 and SB-269970

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent 5-hydroxytryptamine-7 (5-HT7) receptor antagonists: JNJ-18038683, developed by Johnson & Johnson, and SB-269970, from GlaxoSmithKline. Both compounds have been instrumental in elucidating the physiological roles of the 5-HT7 receptor, a key target in the development of treatments for central nervous system disorders. This document synthesizes key experimental data on their binding affinities, functional potencies, and selectivity, presented in a clear, comparative format. Detailed experimental methodologies are provided to support the reproducibility of the cited findings.

At a Glance: Key Pharmacological Parameters

The following table summarizes the core pharmacological data for this compound and SB-269970, offering a direct comparison of their potency and affinity for the 5-HT7 receptor.

ParameterThis compoundSB-269970
Binding Affinity (pKi) 8.20 ± 0.01 (human, recombinant)[1] 8.19 ± 0.02 (rat, recombinant)[1] 8.50 ± 0.20 (rat, native thalamus)[1]8.9 ± 0.1 (human, recombinant)[2] 8.3 ± 0.2 (guinea-pig, native cortex)[2]
Functional Antagonist Potency (pKB/pA2) pKB values in agreement with Ki values[1]pKB = 8.3 ± 0.1 (guinea-pig hippocampus)[2] pA2 = 8.5 ± 0.2 (human, recombinant)[2]
Selectivity 10-fold lower affinity for 5-HT6 receptor[3]>100-fold selective over a wide range of receptors; 50-fold selective over 5-ht5A receptor[2]
Mode of Action Competitive Antagonist[1]Competitive Antagonist, potential Inverse Agonist[2]

Visualizing the Mechanism: 5-HT7 Receptor Signaling

The 5-HT7 receptor primarily signals through the Gs alpha subunit of the G protein complex. Upon activation by an agonist like serotonin (5-HT), this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Both this compound and SB-269970 act by competitively blocking this interaction.

5-HT7 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT 5-HT (Agonist) 5-HT7R 5-HT7 Receptor 5-HT->5-HT7R Binds G_protein Gs Protein 5-HT7R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Antagonist This compound or SB-269970 Antagonist->5-HT7R Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Canonical 5-HT7 receptor signaling cascade via Gs-protein and cAMP.

Experimental Corner: Methodologies for Characterization

The following sections detail the standardized protocols for assessing the binding and functional activity of 5-HT7 receptor antagonists.

Radioligand Binding Assay: A Representative Protocol

This assay quantifies the affinity of a compound for the 5-HT7 receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., from HEK293 cells expressing 5-HT7R) incubate 2. Incubation - Membranes - Radioligand (e.g., [3H]5-CT) - Test Compound (this compound or SB-269970) prep->incubate separate 3. Separation of Bound/Free Ligand (Rapid filtration over glass fiber filters) incubate->separate count 4. Quantification (Scintillation counting of filter-bound radioactivity) separate->count analyze 5. Data Analysis (Calculation of IC50 and Ki values) count->analyze

Caption: General workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human or rat 5-HT7 receptor. Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Assay Conditions: The binding assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand (e.g., [3H]5-carboxamidotryptamine, [3H]5-CT), and varying concentrations of the unlabeled test compound (this compound or SB-269970).

  • Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Adenylyl Cyclase Functional Assay: A Representative Protocol

This assay measures the ability of a compound to antagonize the agonist-induced activation of adenylyl cyclase, the primary downstream effector of the 5-HT7 receptor.

Adenylyl Cyclase Assay Workflow prep 1. Cell/Membrane Preparation (e.g., HEK293 cells expressing 5-HT7R) preincubate 2. Pre-incubation with Antagonist (this compound or SB-269970) prep->preincubate stimulate 3. Stimulation with Agonist (e.g., 5-HT) preincubate->stimulate lyse 4. Cell Lysis & cAMP Measurement (e.g., using a competitive immunoassay) stimulate->lyse analyze 5. Data Analysis (Calculation of pKB or pA2 values) lyse->analyze

Caption: General workflow for an adenylyl cyclase functional assay.

Detailed Methodology:

  • Cell Culture and Preparation: HEK293 cells expressing the 5-HT7 receptor are cultured and harvested. For membrane-based assays, membranes are prepared as described for the binding assay.

  • Pre-incubation: The cells or membranes are pre-incubated with varying concentrations of the antagonist (this compound or SB-269970) for a defined period.

  • Agonist Stimulation: A fixed concentration of a 5-HT7 receptor agonist (e.g., 5-HT or 5-CT) is added to stimulate adenylyl cyclase activity.

  • Reaction Termination and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then quantified using a variety of methods, such as competitive enzyme immunoassays (EIA) or radioimmunoassays (RIA).

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is measured. The data are analyzed to determine the antagonist's potency, which can be expressed as the pKB (the negative logarithm of the antagonist's dissociation constant) or the pA2 (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve).

Concluding Remarks

Both this compound and SB-269970 are highly potent and selective antagonists of the 5-HT7 receptor. SB-269970 exhibits a slightly higher binding affinity for the human recombinant 5-HT7 receptor compared to this compound. The detailed experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other novel 5-HT7 receptor modulators. The continued exploration of such compounds is crucial for advancing our understanding of the therapeutic potential of targeting the 5-HT7 receptor in various neurological and psychiatric conditions.

References

Validating the Antidepressant Effects of JNJ-18038683 in Rodent Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the novel 5-HT₇ receptor antagonist JNJ-18038683 with established antidepressants, Fluoxetine and Ketamine, in preclinical rodent models of depression. This guide provides a comprehensive overview of the antidepressant-like effects of this compound, supported by experimental data from key behavioral and neurochemical studies.

Executive Summary

This compound, a potent and selective 5-HT₇ receptor antagonist, has demonstrated promising antidepressant-like activity in rodent models. This guide compares its efficacy with the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the rapid-acting glutamatergic modulator Ketamine. The data presented herein is collated from peer-reviewed studies and is intended to provide researchers, scientists, and drug development professionals with a concise and objective resource for evaluating the preclinical antidepressant profile of this compound.

Mechanism of Action

This compound exerts its effects by blocking the 5-hydroxytryptamine-7 (5-HT₇) receptor.[1] Blockade of this receptor has been shown to modulate serotonergic neurotransmission and is implicated in the regulation of mood and circadian rhythms. In preclinical studies, this compound has been shown to enhance serotonin transmission, a key mechanism shared by many established antidepressant drugs.[2]

Comparative Behavioral Data

The antidepressant potential of this compound was primarily assessed using the tail suspension test in mice. This test is a widely used behavioral paradigm to screen for potential antidepressant compounds. The following tables summarize the quantitative data from this and other relevant behavioral tests for this compound and the comparator drugs, Fluoxetine and Ketamine.

Tail Suspension Test (TST)

The TST measures the immobility of mice when suspended by their tails, with a reduction in immobility time indicating an antidepressant-like effect.

CompoundSpeciesDoseRoute of Administration% Decrease in Immobility TimeStatistical SignificanceCitation(s)
This compoundMouse10 mg/kgi.p.~35%p < 0.05[2]
FluoxetineMouse10 mg/kgi.p.Significant reductionp = 0.05[3]
FluoxetineMouse20 mg/kgi.p.~40%p < 0.001[4]
KetamineMouse10 mg/kgi.p.~23%p = 0.0164[5]
Forced Swim Test (FST)

The FST is another widely used behavioral despair model where a decrease in immobility time in an inescapable water cylinder is indicative of antidepressant efficacy.

CompoundSpeciesDoseRoute of Administration% Decrease in Immobility TimeStatistical SignificanceCitation(s)
FluoxetineRat10 mg/kgi.p.Not specified, but significantp = 0.02[6]
FluoxetineRat20 mg/kgs.c.Significant increase in swimmingNot specified[7]
KetamineRat5, 10, 15 mg/kgi.p.Significant decreasep < 0.05 for all doses[8]
Novelty-Suppressed Feeding Test (NSFT)

The NSFT assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived mouse to eat in a novel and potentially stressful environment. A shorter latency to eat suggests anxiolytic and antidepressant effects.

CompoundSpeciesDoseRoute of AdministrationEffect on Latency to FeedStatistical SignificanceCitation(s)
FluoxetineMouse10 mg/kg/day (chronic)p.o.Significant decreasep < 0.001[3]
FluoxetineMouse18 mg/kg/day (chronic)Oral gavageSignificant decreaseNot specified[9]
KetamineMouse10 mg/kgi.p.Significant decreasep < 0.05[10]

Neurochemical Effects: In Vivo Microdialysis

In vivo microdialysis is a technique used to measure neurotransmitter levels in the brains of freely moving animals. Studies have shown that this compound enhances serotonin transmission, which is a key neurochemical effect of many antidepressant drugs.[2]

CompoundSpeciesBrain RegionEffect on Serotonin LevelsCitation(s)
This compoundRodentNot specifiedEnhanced serotonin transmission[2]
FluoxetineRatFrontal CortexRapid increase in extracellular serotonin[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Tail Suspension Test (TST) Protocol
  • Subjects: Male mice of appropriate strain and age.

  • Apparatus: A commercially available or custom-made tail suspension chamber. The apparatus should prevent the mouse from climbing or touching any surfaces.

  • Procedure:

    • Administer the test compound or vehicle at the specified dose and route.

    • After the designated pretreatment time, secure the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip.

    • The test duration is typically 6 minutes.

    • Record the entire session and score the duration of immobility, defined as the absence of any movement except for respiration.

Forced Swim Test (FST) Protocol
  • Subjects: Male rats or mice of appropriate strain and age.

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure:

    • Pre-test session (for rats): On day 1, place the animal in the water for 15 minutes.

    • Test session (24 hours later): Administer the test compound or vehicle. After the pretreatment time, place the animal in the water for a 5-minute test session.

    • Record the session and score the total time the animal remains immobile. Immobility is defined as making only the minimal movements necessary to keep the head above water.

Novelty-Suppressed Feeding Test (NSFT) Protocol
  • Subjects: Male mice, food-deprived for 24 hours prior to testing.

  • Apparatus: A novel, brightly lit open-field arena (e.g., 50x50 cm). A single food pellet is placed in the center of the arena.

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the mouse in a corner of the arena.

    • Measure the latency (time) for the mouse to begin eating the food pellet. The test is typically run for a maximum of 5-10 minutes.

    • Immediately after the test, place the mouse back in its home cage with a pre-weighed amount of food to measure home cage food consumption, ensuring that the drug did not simply suppress appetite.

In Vivo Microdialysis Protocol
  • Subjects: Freely moving rats or mice.

  • Procedure:

    • Surgically implant a microdialysis probe into the specific brain region of interest (e.g., prefrontal cortex, hippocampus).

    • Allow the animal to recover from surgery.

    • On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals before and after administration of the test compound.

    • Analyze the concentration of neurotransmitters (e.g., serotonin) in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.

Visualizations

Signaling Pathway

JNJ-18038683_Mechanism_of_Action JNJ This compound HT7R 5-HT₇ Receptor JNJ->HT7R Antagonizes Transmission Enhanced Serotonergic Transmission JNJ->Transmission Neuron Postsynaptic Neuron HT7R->Neuron Modulates Activity Serotonin Serotonin (5-HT) Serotonin->HT7R Activates Effect Antidepressant-like Effects Transmission->Effect

Caption: Mechanism of action for this compound.

Experimental Workflow

Antidepressant_Testing_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Analysis Animals Rodent Subjects (Mice/Rats) Acclimation Acclimation to Facility Animals->Acclimation DrugAdmin Drug Administration (this compound, Fluoxetine, Ketamine, Vehicle) Acclimation->DrugAdmin TST Tail Suspension Test (TST) DrugAdmin->TST FST Forced Swim Test (FST) DrugAdmin->FST NSFT Novelty-Suppressed Feeding Test (NSFT) DrugAdmin->NSFT Data Data Collection (Immobility, Latency) TST->Data FST->Data NSFT->Data Stats Statistical Analysis Data->Stats Results Comparative Results Stats->Results

Caption: General workflow for preclinical antidepressant testing.

Conclusion

The preclinical data presented in this guide suggest that this compound exhibits antidepressant-like properties in rodent models, comparable in some respects to established antidepressants like Fluoxetine and Ketamine. Its efficacy in the tail suspension test and its ability to enhance serotonergic transmission provide a strong rationale for its further investigation as a potential novel antidepressant. This guide serves as a foundational resource for researchers interested in the preclinical profile of this compound and its comparison to other antidepressant modalities. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in a broader range of preclinical models of depression.

References

A Comparative Guide to JNJ-18038683 and Other Selective 5-HT7 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of JNJ-18038683 with other selective 5-hydroxytryptamine-7 (5-HT7) receptor antagonists, tailored for researchers, scientists, and drug development professionals. The information presented is based on available preclinical and clinical data, focusing on performance metrics, experimental methodologies, and relevant signaling pathways.

Introduction to 5-HT7 Receptor Antagonism

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the thalamus, hypothalamus, hippocampus, and cortex[1]. Its activation is coupled to the stimulatory Gs-protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP)[2]. The 5-HT7 receptor is implicated in a variety of physiological processes, including thermoregulation, circadian rhythm, learning, memory, and sleep[1]. Consequently, antagonism of this receptor has emerged as a promising therapeutic strategy for several clinical disorders, particularly major depressive disorder[3]. This compound is a potent and selective antagonist of the 5-HT7 receptor developed by Johnson & Johnson[4][5].

Comparative Performance of 5-HT7 Antagonists

The following tables summarize the quantitative data for this compound and other notable 5-HT7 antagonists, focusing on their binding affinity and in vivo efficacy.

Table 1: In Vitro Binding Affinity of Selective 5-HT7 Antagonists

CompoundReceptorSpeciesKᵢ (nM)pKᵢReference
This compound 5-HT7Human~1.2¹-[6]
SB-2699705-HT7Human-8.9 ± 0.1[7]
SB-2699705-HT7Guinea Pig-8.3 ± 0.2[1][7]
Amisulpride5-HT7aHuman11.5 ± 0.7-[3]
Lurasidone5-HT7Human0.49-[8][9]

¹Data for the levorotatory enantiomer of a close analog.

Table 2: Selectivity Profile of 5-HT7 Antagonists

CompoundPrimary Target (Kᵢ/pKᵢ)Secondary Target(s) of InterestSelectivity (Fold)Reference
This compound 5-HT7 (~1.2 nM)5-HT6~10x less affinity[4][5]
SB-2699705-HT7 (pKᵢ 8.9)Other 5-HT receptors>50[1]
AmisulprideD2/D3, 5-HT7a (11.5 nM)5-HT2B (13 nM)Similar affinity for D2/D3, 5-HT7a, and 5-HT2B[3]
Lurasidone5-HT7 (0.49 nM)D2 (1.68 nM), 5-HT2A (2.03 nM), 5-HT1A (6.75 nM)High affinity for multiple receptors[8][9][10]

Table 3: In Vivo Efficacy of 5-HT7 Antagonists

CompoundAnimal ModelTestEndpointEffective DoseReference
This compound MouseTail Suspension TestReduced ImmobilityNot specified[11]
SB-269970Guinea Pig5-CT-induced HypothermiaBlockade of hypothermiaED₅₀ = 2.96 mg/kg, i.p.[7]
SB-269970RatAmphetamine/Ketamine-induced HyperactivityBlockade of hyperactivity3-30 mg/kg, i.p.[1]
AmisulprideMouseTail Suspension TestReduced ImmobilityNot specified[3]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms and methodologies involved in the study of 5-HT7 antagonists.

5-HT7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT7R 5-HT7 Receptor Gs Gαs 5HT7R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription (Neuronal Plasticity, etc.) CREB->Gene_Transcription Modulation Serotonin Serotonin (5-HT) Serotonin->5HT7R Binds and Activates Antagonist 5-HT7 Antagonist (e.g., this compound) Antagonist->5HT7R Binds and Blocks

Figure 1: 5-HT7 Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Membrane Preparation (with 5-HT7 receptors) Incubate Incubate at 37°C for 60 min to reach equilibrium Membrane->Incubate Radioligand Radioligand (e.g., [3H]5-CT or [3H]SB-269970) Radioligand->Incubate Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubate Buffer Assay Buffer Buffer->Incubate Filter Rapid Filtration (separate bound from free radioligand) Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Scintillation Scintillation Counting (measure radioactivity) Wash->Scintillation Analysis Data Analysis (calculate Ki) Scintillation->Analysis Tail_Suspension_Test_Workflow Acclimatize Acclimatize Mice to testing room Administer Administer Test Compound (e.g., this compound) or Vehicle Acclimatize->Administer Suspend Suspend Mouse by the Tail (typically for 6 minutes) Administer->Suspend Record Record Behavior (video recording) Suspend->Record Score Score Immobility Time Record->Score Analyze Statistical Analysis (compare drug vs. vehicle) Score->Analyze

References

Head-to-head comparison of JNJ-18038683 and amisulpride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of JNJ-18038683 and amisulpride reveals two distinct pharmacological agents with unique mechanisms of action and therapeutic profiles. While both compounds have been investigated for their potential in treating central nervous system disorders, they differ significantly in their primary targets and overall pharmacological effects. This guide provides a detailed, data-driven comparison for researchers, scientists, and drug development professionals.

Mechanism of Action and Receptor Binding Profile

This compound is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor.[1] In contrast, amisulpride is a selective antagonist of the dopamine D2 and D3 receptors, exhibiting dose-dependent effects.[2][3][4][5] At lower doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to increased dopamine release, which is thought to contribute to its antidepressant effects and efficacy against the negative symptoms of schizophrenia.[2][3][4][6] At higher doses, it acts as a postsynaptic D2/D3 antagonist, which is responsible for its antipsychotic effects.[2][3][5]

The following table summarizes the receptor binding affinities (Ki, nM) of this compound and amisulpride for their primary targets and other relevant receptors.

ReceptorThis compound (Ki, nM)Amisulpride (Ki, nM)
5-HT7 Potent Antagonist [1]11.5 - 44[7][8][9]
Dopamine D2 No significant affinity reported2.8 - 3.0[7][8][9][10]
Dopamine D3 No significant affinity reported3.2 - 3.5[7][8][9][10]
5-HT2A Not a primary targetWeaker affinity[11]
5-HT2B Not a primary target13[4][7][9]
Adrenergic α2A Not a primary target290 (esamisulpride) / 590 (aramisulpride)[11]
Adrenergic α2C Not a primary target170 (esamisulpride) / 750 (aramisulpride)[11]

Signaling Pathways

The distinct receptor targets of this compound and amisulpride result in the modulation of different intracellular signaling cascades.

This compound: 5-HT7 Receptor Signaling

Blockade of the 5-HT7 receptor by this compound primarily interferes with Gs-protein coupling, which in turn inhibits the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[12][13] The 5-HT7 receptor is also coupled to G12-protein, activating Rho GTPases, which can influence neuronal morphology.[12]

G JNJ18038683 This compound HTR7 5-HT7 Receptor JNJ18038683->HTR7 Antagonism Gs Gs-protein HTR7->Gs Inhibition of activation G12 G12-protein HTR7->G12 Inhibition of activation AC Adenylyl Cyclase Gs->AC Inhibition Rho Rho GTPases G12->Rho Inhibition cAMP cAMP AC->cAMP Reduced production Neuronal_Morphology Neuronal Morphology Rho->Neuronal_Morphology Modulation

This compound signaling pathway.
Amisulpride: Dopamine D2 and D3 Receptor Signaling

Amisulpride's antagonism of D2 and D3 receptors, which are coupled to Gi/o proteins, leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.[6][[“]][15][16] This can modulate various downstream effectors, including ion channels and protein kinases, ultimately influencing neuronal excitability and gene expression.[2][6]

G Amisulpride Amisulpride D2R_D3R Dopamine D2/D3 Receptors Amisulpride->D2R_D3R Antagonism Gio Gi/o-protein D2R_D3R->Gio Inhibition of activation AC Adenylyl Cyclase Gio->AC Inhibition cAMP cAMP AC->cAMP Reduced production Downstream Downstream Effectors (Ion channels, Kinases) cAMP->Downstream Neuronal_Activity Modulation of Neuronal Activity Downstream->Neuronal_Activity

Amisulpride signaling pathway.

Preclinical Efficacy

Animal Models of Depression

Both this compound and amisulpride have shown antidepressant-like effects in rodent models of depression, such as the forced swim test and the tail suspension test.[9][12][17] These models are designed to assess behavioral despair, a core feature of depression.

Preclinical ModelThis compoundAmisulpride
Forced Swim Test Effective[12]Effective[9]
Tail Suspension Test Effective[12]Effective[9]

Clinical Efficacy

Direct head-to-head clinical trials comparing this compound and amisulpride have not been identified. However, individual clinical trial data provide insights into their potential therapeutic applications.

This compound

Clinical trials have evaluated this compound in major depressive disorder and as an adjunctive treatment for improving cognition and mood in stable bipolar disorder.[1] A study in patients with major depressive disorder did not show a statistically significant separation from placebo, indicating a failed study.[12] However, post-hoc analyses suggested potential efficacy.[12]

Amisulpride

Amisulpride has demonstrated efficacy in treating both the positive and negative symptoms of schizophrenia.[18][19] In a 52-week study, amisulpride showed a greater reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to aripiprazole and olanzapine in adults with schizophrenia-spectrum disorders.[20][21] The mean reduction in PANSS total score from a baseline of 78.4 was 32.7 points for the amisulpride group.[20] Lower doses of amisulpride have also been shown to be effective in treating dysthymia and major depressive disorder.[4]

IndicationThis compound OutcomeAmisulpride Outcome
Major Depressive Disorder Failed to separate from placebo in a primary analysis[12]Effective at low doses[4]
Schizophrenia Not studiedEffective for positive and negative symptoms; superior PANSS reduction vs. aripiprazole and olanzapine in one study[18][19][20][21]
Bipolar Disorder Studied as adjunctive therapy for cognition and mood[1]Not a primary indication

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor_Source Prepare Receptor Source (e.g., cell membranes, recombinant protein) Incubate Incubate Receptor, Radioligand, and Test Compound at various concentrations Receptor_Source->Incubate Radioligand Prepare Radiolabeled Ligand Radioligand->Incubate Test_Compound Prepare Test Compound (this compound or Amisulpride) Test_Compound->Incubate Separate Separate Bound from Free Radioligand (e.g., filtration, centrifugation) Incubate->Separate Detect Quantify Radioactivity Separate->Detect Analyze Calculate Ki values from competition binding curves Detect->Analyze

In Vitro Receptor Binding Assay Workflow.

Methodology:

  • Preparation: A source of the target receptor (e.g., cell membranes from tissues or cell lines expressing the receptor) is prepared. A radiolabeled ligand with known high affinity for the receptor is used. The test compound (this compound or amisulpride) is prepared in a range of concentrations.

  • Incubation: The receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound (free) radioligand using methods like vacuum filtration or centrifugation.

  • Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, is then calculated from the IC50 value.[22]

Forced Swim Test (Mouse Protocol)

The forced swim test is a behavioral assay used to screen for antidepressant-like activity.

G cluster_0 Acclimation & Dosing cluster_1 Test Procedure cluster_2 Data Analysis Acclimate Acclimate Mice to Test Room Dose Administer Test Compound or Vehicle Acclimate->Dose Place_in_Water Place Mouse in Beaker of Water Dose->Place_in_Water Record Record Behavior for 6 minutes Place_in_Water->Record Score Score Immobility Time (typically last 4 minutes) Record->Score Compare Compare Immobility Time between Treatment Groups Score->Compare

Forced Swim Test Workflow.

Methodology:

  • Apparatus: A transparent cylinder is filled with water to a depth where the mouse cannot touch the bottom or escape.

  • Procedure: Mice are individually placed into the cylinder for a 6-minute session.[3][23][24]

  • Scoring: The duration of immobility (floating passively with only small movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.[3][24]

  • Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (Mouse Protocol)

Similar to the forced swim test, the tail suspension test is used to assess antidepressant-like activity by measuring behavioral despair.

Methodology:

  • Apparatus: Mice are suspended by their tails from a horizontal bar using adhesive tape, preventing them from escaping or holding onto surfaces.[4][25][26]

  • Procedure: The duration of the test is typically 6 minutes.[4][10][25]

  • Scoring: The total time the mouse remains immobile is recorded.[4]

  • Interpretation: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Summary and Conclusion

This compound and amisulpride are pharmacologically distinct compounds with different primary targets and mechanisms of action. This compound's selective 5-HT7 receptor antagonism suggests its potential as a novel antidepressant or for treating cognitive deficits. Amisulpride's established efficacy as a D2/D3 receptor antagonist makes it a valuable treatment for schizophrenia, with dose-dependent effects that also offer therapeutic potential for depression.

While direct comparative data is lacking, this guide provides a framework for understanding the individual properties of these two compounds. Further research, including head-to-head clinical trials, would be necessary to definitively establish their comparative efficacy and safety profiles for specific indications. The detailed experimental protocols and signaling pathway diagrams provided herein offer a valuable resource for researchers in the field of neuropsychopharmacology.

References

JNJ-18038683's REM Sleep Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of JNJ-18038683's effects on Rapid Eye Movement (REM) sleep across different species, juxtaposed with alternative pharmacological agents. The data presented is based on available experimental findings, offering an objective overview to inform future research and development.

This compound, a selective 5-hydroxytryptamine type 7 (5-HT7) receptor antagonist, has demonstrated consistent effects on REM sleep architecture in both preclinical and clinical studies. Its primary mechanism of action involves blocking the 5-HT7 receptor, which is implicated in the regulation of sleep-wake cycles. Experimental evidence indicates that this compound increases the latency to REM sleep and decreases its duration.[1][2][3][4][5] These effects have been observed in both rodents (rats and mice) and healthy human volunteers, highlighting a translational consistency in its pharmacological action.[1][2][3][5] Notably, the REM sleep-suppressing effects of this compound are maintained after repeated administration.[1][3][5]

This guide will delve into the quantitative effects of this compound, compare them with other REM sleep-modulating compounds, detail the experimental protocols used in these studies, and provide visual representations of the underlying signaling pathway and experimental workflows.

Comparative Efficacy on REM Sleep

The following tables summarize the quantitative effects of this compound and alternative compounds on key REM sleep parameters.

Table 1: Effects of this compound on REM Sleep

SpeciesDosageEffect on REM Sleep LatencyEffect on REM Sleep DurationReference
Rodents (Rats, Mice)Dose-dependentIncreasedDecreased[1][2][3][4][5]
Humans (Healthy)Not specified in abstractsProlongedReduced[1][2][3][5]

Table 2: Effects of Alternative Compounds on REM Sleep

Compound ClassCompound NameSpeciesDosageEffect on REM Sleep LatencyEffect on REM Sleep DurationReference
SSRICitalopramRats0.5, 2.0, 5.0 mg/kgNot specified in abstractDose-dependent inhibition[6]
Sprague-Dawley Rats10 or 40 mg/kgNot specified in abstractSignificantly suppressed[7]
Tricyclic AntidepressantImipramineRatsNot specified in abstractNot specified in abstractStatistically significant decrease[8]
Orexin Receptor AntagonistDORA-22Rats30 mg/kgNot specifiedEnhanced[1][2]
GABA-A ModulatorEszopicloneGuinea Pigs1 and 3 mg/kgSignificantly increasedNot specified[3]
GABA-A ModulatorZolpidemGuinea Pigs1 and 3 mg/kgNo significant increaseNot specified[3]

Experimental Protocols

The evaluation of sleep parameters in the cited studies typically involves polysomnography (PSG), the gold standard for sleep analysis.

Rodent Polysomnography

Objective: To continuously monitor and record electrophysiological signals to determine sleep-wake states (wakefulness, NREM sleep, REM sleep).

Methodology:

  • Animal Subjects: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

  • Surgical Implantation:

    • Animals are anesthetized, and sterile surgical techniques are employed.

    • For electroencephalogram (EEG) recordings, stainless steel screw electrodes are implanted epidurally over the frontal and parietal cortices.

    • For electromyogram (EMG) recordings, wire electrodes are inserted into the nuchal (neck) muscles.

    • The electrode assembly is secured to the skull with dental cement.

    • A recovery period of at least one week is allowed post-surgery.

  • Habituation and Recording:

    • Animals are habituated to the recording chambers and tethered to a recording cable that allows free movement.

    • EEG and EMG signals are continuously recorded for a baseline period (e.g., 24 hours) and after the administration of the test compound or vehicle.

  • Data Analysis:

    • The recorded signals are scored in epochs (e.g., 10 or 30 seconds) and classified into wakefulness, NREM sleep, or REM sleep based on the characteristics of the EEG (amplitude and frequency) and EMG (muscle tone) signals.

    • Key parameters such as latency to REM sleep (time from sleep onset to the first REM period) and total duration of REM sleep are quantified.

Human Polysomnography

Objective: To diagnose sleep disorders and assess the effects of pharmacological agents on sleep architecture in human subjects.

Methodology:

  • Participant Recruitment: Healthy volunteers or patients with specific sleep disorders are recruited. Participants undergo a screening process to exclude any conditions that might interfere with the study.

  • Study Design: Double-blind, placebo-controlled, crossover designs are frequently used to minimize bias.

  • Polysomnography Recording:

    • Participants spend one or more nights in a sleep laboratory.

    • Sensors are attached to the scalp (EEG), the outer canthus of the eyes (electrooculogram, EOG), and the chin (EMG).

    • Other physiological parameters are also monitored, including heart rate (ECG), breathing, and blood oxygen saturation.

    • The test compound or placebo is administered at a specified time before lights out.

  • Data Analysis:

    • Sleep stages (N1, N2, N3/slow-wave sleep, and REM) are scored according to standardized criteria (e.g., American Academy of Sleep Medicine guidelines).

    • REM sleep latency, REM sleep duration, and other sleep parameters are calculated and compared between the drug and placebo conditions.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and processes involved, the following diagrams are provided in the DOT language for use with Graphviz.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm JNJ This compound Receptor 5-HT7 Receptor JNJ->Receptor Blocks Gs Gs Receptor->Gs Activates G12 G12 Receptor->G12 Activates AC Adenylyl Cyclase Gs->AC Stimulates Rho Rho/Cdc42 G12->Rho Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Activity (Affecting REM Sleep) PKA->Neuronal_Activity Rho->Neuronal_Activity

Caption: 5-HT7 Receptor Signaling Pathway Blocked by this compound.

G cluster_preclinical Preclinical (Rodent) cluster_clinical Clinical (Human) cluster_comparison Comparative Analysis A1 Animal Selection (e.g., Sprague-Dawley Rats) A2 Surgical Implantation (EEG/EMG Electrodes) A1->A2 A3 Recovery & Habituation A2->A3 A4 Baseline Polysomnography A3->A4 A5 Drug Administration (this compound or Alternative) A4->A5 A6 Post-Dosing Polysomnography A5->A6 A7 Data Analysis (REM Latency & Duration) A6->A7 C1 Compare Effects Across Species and Compounds A7->C1 B1 Subject Recruitment (Healthy Volunteers) B2 Screening & Consent B1->B2 B3 Adaptation Night in Sleep Lab B2->B3 B4 Baseline Polysomnography B3->B4 B5 Drug/Placebo Administration (Double-Blind, Crossover) B4->B5 B6 Post-Dosing Polysomnography B5->B6 B7 Data Analysis (Sleep Staging & Parameters) B6->B7 B7->C1

Caption: General Experimental Workflow for Sleep Studies.

References

Assessing the Specificity of JNJ-18038683 for the 5-HT7 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the specificity of JNJ-18038683 as a potent and selective antagonist for the 5-hydroxytryptamine-7 (5-HT7) receptor. This compound's high affinity for the 5-HT7 receptor has been demonstrated in various preclinical studies, positioning it as a valuable tool for investigating the physiological roles of this receptor and as a potential therapeutic agent for central nervous system (CNS) disorders. This document compiles and compares key experimental data, outlines detailed experimental protocols, and visualizes relevant pathways and workflows to offer a comprehensive overview of this compound's receptor binding and functional profile.

Receptor Binding Profile of this compound

The cornerstone of this compound's pharmacological profile is its high affinity for the 5-HT7 receptor. Radioligand binding assays have been instrumental in quantifying this interaction.

Affinity for the 5-HT7 Receptor

This compound demonstrates high affinity for both rat and human 5-HT7 receptors. In studies using HEK293 cells expressing the respective receptors, this compound displaced the specific binding of the radioligand [3H]5-CT with pKi values of 8.19 for the rat and 8.20 for the human 5-HT7 receptor.[1] These values correspond to Ki values in the low nanomolar range, indicating a strong binding affinity. Similar high affinity has been observed in native tissue, with a pKi of 8.50 in rat thalamus membranes.[1]

Selectivity Profile

A critical aspect of a pharmacological tool is its selectivity for the target receptor over other related and unrelated receptors. While comprehensive public data on a wide-ranging selectivity screen for this compound is limited, available information indicates a favorable selectivity profile.

ReceptorSpeciesKi (nM)pKiSelectivity (fold vs. h5-HT7)
5-HT7 Human ~6.3 8.20 -
5-HT7Rat~6.468.19~0.97
5-HT6Not Specified~637.20~10

Note: The Ki value for human 5-HT7 was calculated from the pKi of 8.20. The Ki for 5-HT6 is an approximation based on the reported 10-fold lower affinity.[2] Further studies are required for a more comprehensive selectivity profile against a wider panel of receptors.

The available data indicates that this compound is a potent and selective 5-HT7 receptor antagonist.[2]

Functional Activity of this compound

Beyond binding, the functional consequence of this compound's interaction with the 5-HT7 receptor is its antagonist activity. The 5-HT7 receptor is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This compound effectively blocks this signaling pathway.

Antagonism of 5-HT-Stimulated cAMP Production

In functional assays, this compound demonstrates potent antagonism of 5-HT-induced cAMP production in HEK293 cells expressing either rat or human 5-HT7 receptors.[1] The antagonist potency (pKB) of this compound in these functional assays is in good agreement with its binding affinity (pKi), suggesting that its binding translates directly to functional blockade of the receptor.[1]

AssayCell LineSpeciesAgonistThis compound Potency (pKB)
Adenylyl CyclaseHEK293Human5-HT~8.20
Adenylyl CyclaseHEK293Rat5-HT~8.19

Note: The pKB values are inferred from the statement that they are in good agreement with the pKi values.[1]

The consistent high potency in both binding and functional assays solidifies the characterization of this compound as a robust 5-HT7 receptor antagonist.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of a compound's pharmacological properties. Below are representative protocols for the key assays used to characterize this compound.

Radioligand Binding Assay for 5-HT7 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the 5-HT7 receptor.

Objective: To determine the Ki of a test compound for the 5-HT7 receptor.

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT7 receptor.

  • Radioligand: [3H]5-Carboxamidotryptamine ([3H]5-CT).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: 10 µM 5-HT or another suitable high-affinity 5-HT7 ligand.

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in triplicate), and the non-specific binding control.

  • Radioligand Addition: Add [3H]5-CT to all wells at a final concentration at or near its Kd (typically ~1-2 nM).

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction. The amount of membrane protein should be optimized to ensure specific binding is a significant portion of the total radioactivity.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of 10 µM 5-HT) from the total binding (counts in the absence of competitor).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Adenylyl Cyclase Functional Assay

This protocol describes a functional assay to measure the antagonist activity of a test compound at the 5-HT7 receptor by quantifying its effect on 5-HT-stimulated cAMP production.

Objective: To determine the pKB or IC50 of a test compound for the 5-HT7 receptor.

Materials:

  • Cells: HEK293 cells stably expressing the human 5-HT7 receptor.

  • Stimulation Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Agonist: 5-Hydroxytryptamine (5-HT).

  • Test Compound: this compound at various concentrations.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the HEK293-h5-HT7 cells in a suitable multi-well plate and grow to the desired confluency.

  • Pre-incubation with Antagonist: Remove the growth medium and pre-incubate the cells with various concentrations of the test compound (this compound) in stimulation buffer for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add 5-HT at a concentration that elicits a submaximal response (typically the EC80) to all wells except the basal control.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the log concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the 5-HT-stimulated cAMP production.

    • The pKB can be calculated from the IC50 value using the Cheng-Prusoff equation for functional antagonism or a similar appropriate pharmacological model.

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) can help to visualize the complex signaling pathways and experimental workflows involved in the characterization of this compound.

G cluster_receptor 5-HT7 Receptor Activation 5-HT 5-HT 5-HT7R 5-HT7 Receptor 5-HT->5-HT7R Binds and Activates Gs Gs Protein 5-HT7R->Gs Activates This compound This compound This compound->5-HT7R Binds and Blocks AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC

Caption: 5-HT7 Receptor Signaling Pathway and Point of Inhibition by this compound.

G cluster_workflow Radioligand Binding Assay Workflow start Start prepare Prepare Reagents (Membranes, Radioligand, Compound) start->prepare plate Plate Addition: - Buffer - Compound - Radioligand - Membranes prepare->plate incubate Incubate to Equilibrium plate->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The available data strongly supports the characterization of this compound as a potent and selective antagonist of the 5-HT7 receptor. Its high affinity, demonstrated through radioligand binding studies, and its effective blockade of 5-HT7 receptor-mediated signaling in functional assays, make it an invaluable tool for researchers in the field of serotonin pharmacology. The detailed experimental protocols provided in this guide offer a framework for the consistent and accurate in vitro characterization of this compound and other similar compounds. Further comprehensive selectivity screening against a wider array of receptors would provide an even more complete picture of its specificity and further solidify its utility in CNS drug discovery and development.

References

Safety Operating Guide

Proper Disposal of JNJ-18038683: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like JNJ-18038683 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring adherence to best practices for chemical handling and waste management.

This compound is a potent and selective 5-HT7 receptor antagonist that has been investigated for its potential therapeutic effects in mood disorders. As with any investigational drug, proper disposal is paramount to prevent environmental contamination and ensure the safety of all personnel.

Immediate Safety and Disposal Protocol

The proper disposal route for this compound depends on its classification as hazardous or non-hazardous waste. This determination must be made in accordance with institutional and regulatory guidelines. The following table summarizes the key steps for a compliant disposal process.

StepActionKey Considerations
1 Hazard Assessment Consult your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as hazardous waste. Provide them with any available information on the compound's chemical properties.
2 Segregation and Labeling Segregate this compound waste from other laboratory waste streams. Use a designated, compatible, and leak-proof container. Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
3 Container Management Keep the waste container securely closed except when adding waste. Ensure the container is stored in a designated satellite accumulation area (SAA) away from incompatible materials.
4 Disposal Request Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
5 Documentation Maintain accurate records of the disposal process, including the quantity of waste, disposal date, and any documentation provided by the EHS department or the licensed waste vendor.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposition.

G cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal start This compound Waste Generated consult_ehs Consult Environmental Health & Safety (EHS) for Hazard Classification start->consult_ehs segregate Segregate Waste consult_ehs->segregate If Classified as Hazardous non_hazardous Follow Institutional Guidelines for Non-Hazardous Chemical Waste consult_ehs->non_hazardous If Classified as Non-Hazardous label_container Label Container as 'Hazardous Waste' with Chemical Name and Date segregate->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request Waste Pickup from EHS store_saa->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup incineration Disposal by Licensed Vendor (Incineration) ehs_pickup->incineration end Maintain Disposal Records incineration->end Disposal Complete end_non_haz Maintain Disposal Records non_hazardous->end_non_haz Disposal Complete

This compound Disposal Workflow

Detailed Disposal Procedures

Any used or unused investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines and any standards set by industry sponsors.[1] The following provides a more detailed, step-by-step guide for the disposal of this compound.

1. Initial Assessment and Consultation:

  • Contact your Environmental Health and Safety (EHS) Department: This is the most critical first step. Your institution's EHS department is responsible for determining whether a chemical is considered hazardous waste.[1]

  • Provide Information: Supply the EHS department with all available information on this compound, including its chemical name (1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine), any known safety data, and the nature of the waste (e.g., pure compound, solutions, contaminated labware).

2. Handling and Segregation:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

3. Waste Accumulation and Storage:

  • Container Selection: Use a container that is compatible with the chemical properties of this compound. The original container is often a suitable choice. The container must be in good condition and have a secure lid.

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The date when waste was first added to the container.

    • The name and contact information of the responsible researcher or lab.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be secure and away from general laboratory traffic. Ensure secondary containment, such as a plastic tub, is used for liquid waste.

4. Disposal:

  • Waste Pickup: Once the container is full or you are ready to dispose of it, follow your institution's procedure to request a pickup from the EHS department.

  • Transportation and Final Disposal: The EHS department will arrange for a licensed hazardous waste vendor to transport and dispose of the chemical waste. The most common method for pharmaceutical waste is incineration at a permitted facility.[2]

5. Empty Containers:

  • Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Disposal of Rinsed Containers: After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department for specific procedures and requirements for the disposal of chemical waste in your laboratory. Adherence to institutional and local regulations is mandatory.

References

Essential Safety and Handling Protocols for JNJ-18038683

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guidance is based on established best practices for handling potent, biologically active compounds in a laboratory setting. Since a specific Safety Data Sheet (SDS) for JNJ-18038683 is not publicly available, these recommendations should be supplemented by a thorough internal risk assessment based on the compound's known pharmacological properties as a potent and selective 5-HT7 serotonin receptor antagonist.

This document provides crucial safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to directly address specific operational questions and foster a culture of safety.

Hazard Identification and Risk Assessment

As a potent and selective serotonin receptor antagonist, this compound is designed to be biologically active at low concentrations. Therefore, it should be handled as a potent compound with potential health effects upon exposure. The primary routes of exposure in a laboratory setting are inhalation of airborne particles, dermal contact, and accidental ingestion. A thorough risk assessment is the first step before handling any new chemical.[1][2][3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure to potent compounds like this compound.[5][6][7][8] The selection of appropriate PPE depends on the specific laboratory operation being performed.[9]

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids (e.g., weighing, aliquoting) - Full-face respirator with appropriate particulate filters (e.g., N95, P100) or containment ventilated enclosure (fume hood, glove box)- Chemical-resistant coveralls or suit- Double-gloving (e.g., two pairs of nitrile gloves)- Chemical-resistant shoe covers- Head covering- Chemical-resistant apron
Handling of Liquids/Solutions (e.g., preparing stock solutions, dilutions) - Chemical splash goggles or a face shield worn over safety glasses- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat- Elbow-length gloves for larger volumes or vigorous mixing
Equipment Cleaning & Decontamination - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors may be generated)

Note: Always inspect PPE for damage before use and follow the manufacturer's guidelines for proper use, removal, and disposal.[9]

Operational Plans: A Step-by-Step Workflow

A clear and concise plan for the handling of potent compounds is critical to prevent contamination and ensure personnel safety.[8]

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.[10]

  • Ventilation: Ensure proper functioning of ventilation systems before starting work.

  • Equipment Assembly: Gather all necessary equipment, reagents, and PPE before beginning the procedure.

  • Quantity Minimization: Use the smallest amount of the compound necessary for the experiment to minimize potential exposure.

2. Handling:

  • Weighing: When weighing solid this compound, perform this task within a containment ventilated enclosure. Use disposable weigh boats to prevent cross-contamination.

  • Solution Preparation: If preparing a solution, add the solvent to the pre-weighed compound slowly to avoid splashing.

  • Experimental Procedures: Conduct all manipulations of the compound within the designated and controlled handling area. Always wear the appropriate PPE.[8]

3. Post-Handling Decontamination:

  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol, followed by a suitable laboratory detergent).

  • Equipment: Decontaminate all reusable equipment according to established laboratory protocols.

  • PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

Below is a diagram illustrating the safe handling workflow for potent compounds.

G cluster_prep Preparation cluster_handling Handling (in designated area) cluster_decon Decontamination prep1 Designate Handling Area prep2 Verify Ventilation prep1->prep2 prep3 Assemble Equipment & PPE prep2->prep3 prep4 Minimize Compound Quantity prep3->prep4 handle1 Weigh Solid Compound prep4->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 decon1 Decontaminate Surfaces handle3->decon1 Proceed to Decontamination decon2 Decontaminate Equipment decon1->decon2 decon3 Proper PPE Removal decon2->decon3 disposal Waste Disposal decon3->disposal Dispose of Waste

Caption: Workflow for the safe handling of potent chemical compounds.

Disposal Plan

Proper disposal of potent chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[11][12]

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, shoe covers, disposable lab coats), weigh boats, and contaminated consumables, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and solvents used for decontamination should be collected in a separate, clearly labeled, and sealed hazardous liquid waste container. Do not dispose of this waste down the drain.[13]

  • Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including the name "this compound" and any associated hazards.

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic until it can be collected by trained hazardous waste personnel.

  • Collection: Follow your institution's procedures for hazardous waste pickup and disposal. This is typically handled by the Environmental Health and Safety (EHS) department or a licensed third-party contractor. For many pharmaceuticals, high-temperature incineration is the recommended disposal method.[14]

The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.

G start Material Contaminated with this compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Place in designated sharps container is_sharp->sharps_container Yes liquid_waste Collect in labeled hazardous liquid waste container is_liquid->liquid_waste Yes solid_waste Collect in labeled hazardous solid waste container is_liquid->solid_waste No storage Store in designated hazardous waste area sharps_container->storage liquid_waste->storage solid_waste->storage pickup Arrange for EHS pickup and disposal storage->pickup end Proper Disposal pickup->end

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.